Product packaging for Amino-PEG2-C2-acid(Cat. No.:CAS No. 196936-04-6)

Amino-PEG2-C2-acid

Numéro de catalogue: B605449
Numéro CAS: 196936-04-6
Poids moléculaire: 177.20 g/mol
Clé InChI: DEZXLFKSYRODPB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Amino-PEG10-acid is a heterobifunctional polyethylene glycol (PEG) linker featuring a terminal amino group and a terminal carboxylic acid, separated by a 10-unit PEG spacer. This structure is instrumental in bioconjugation and pharmaceutical research, as the amino and carboxyl groups can readily form stable amide bonds with other molecules, facilitating the connection of diverse functional entities. The integrated PEG chain significantly enhances the aqueous solubility of conjugated compounds and improves their pharmacokinetic properties. In drug development, this linker is particularly valuable for constructing Antibody-Drug Conjugates (ADCs), where it connects a targeting antibody to a potent cytotoxic payload. Furthermore, its application extends to the synthesis of PROTACs (PROteolysis TArgeting Chimeras), a novel therapeutic modality, where it helps form the crucial bridge between an E3 ubiquitin ligase ligand and a target protein ligand. Amino-PEG10-acid is supplied for Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO4 B605449 Amino-PEG2-C2-acid CAS No. 196936-04-6

Propriétés

IUPAC Name

3-[2-(2-aminoethoxy)ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4/c8-2-4-12-6-5-11-3-1-7(9)10/h1-6,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZXLFKSYRODPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

196936-04-6
Record name Polyethylene glycol 2-aminoethyl 2-carboxyethyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196936-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID401216018
Record name Polyethylene glycol 2-aminoethyl 2-carboxyethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196936-04-6
Record name Polyethylene glycol 2-aminoethyl 2-carboxyethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Structure of Amino-PEG2-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amino-PEG2-C2-acid, also known as 3-[2-(2-aminoethoxy)ethoxy]propanoic acid, is a bifunctional molecule widely utilized in bioconjugation, drug development, and nanotechnology.[1][2] Its structure is characterized by a terminal primary amine group and a terminal carboxylic acid group, separated by a hydrophilic diethylene glycol (PEG2) spacer.[1][3][4] This unique arrangement allows for the covalent linkage of two different molecules, making it a valuable tool for researchers and scientists in creating complex bioconjugates. The polyethylene glycol (PEG) spacer enhances the solubility of the resulting conjugate in aqueous media, a crucial property for many biological applications.[3][4][5]

Core Molecular Structure

The fundamental structure of this compound consists of three key components:

  • Amino Group (-NH2): A primary amine located at one terminus of the molecule. This functional group is nucleophilic and readily reacts with electrophilic groups such as carboxylic acids, activated esters (e.g., NHS esters), and aldehydes to form stable amide or imine bonds.[3][4][5]

  • PEG2 Linker (-O-CH2-CH2-O-CH2-CH2-): A short chain of two repeating ethylene glycol units. This hydrophilic spacer is central to the molecule's utility, as it imparts increased water solubility and reduces the potential for aggregation of the conjugated molecules.[1][3][4][5]

  • C2-acid (Propanoic Acid, -CH2-CH2-COOH): A two-carbon chain terminating in a carboxylic acid group. This functional group can be activated to react with nucleophiles, most notably primary amines, to form stable amide bonds.[3][4][5] Common activating agents include carbodiimides like EDC or coupling reagents such as HATU.[4][5]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
CAS Number 791028-27-8[6][7][8]
Molecular Formula C7H15NO4[6][7][9]
Molecular Weight 177.20 g/mol [6][8][9]
IUPAC Name 3-[2-(2-aminoethoxy)ethoxy]propanoic acid[7]
Purity ≥95%[1][7][10]
Physical Form Solid[7]
Solubility Soluble in DMSO[8][9]

Experimental Protocols: A Representative Application in Bioconjugation

This compound is frequently employed as a linker in the synthesis of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[5][8][11][12] A generalized experimental workflow for its use in conjugating a protein to a small molecule drug is outlined below.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Conjugation to Protein cluster_2 Step 3: Small Molecule Drug Conjugation cluster_3 Step 4: Purification and Analysis A This compound B EDC/NHS A->B Reaction in appropriate buffer C Activated PEG Linker (NHS Ester) B->C D Target Protein (e.g., Antibody with Lysine residues) C->D Reaction at controlled pH E Protein-PEG Conjugate D->E F Small Molecule Drug (with reactive group for amine) E->F Conjugation Reaction G Final Conjugate (Protein-PEG-Drug) F->G H Purification (e.g., SEC, HIC) G->H I Characterization (e.g., Mass Spectrometry, SDS-PAGE) H->I

A generalized workflow for the use of this compound in bioconjugation.

Methodology:

  • Activation of the Carboxylic Acid: The carboxylic acid moiety of this compound is typically activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable and reactive NHS ester. This reaction is usually carried out in an appropriate buffer, such as MES buffer, at a slightly acidic pH.

  • Conjugation to a Protein: The activated PEG linker is then reacted with the target protein. The primary amine groups on the surface of the protein, such as the epsilon-amino group of lysine residues, will react with the NHS ester of the PEG linker to form a stable amide bond. This reaction is typically performed at a physiological or slightly basic pH to ensure the deprotonation of the lysine amine groups.

  • Conjugation to a Small Molecule: The free amine group on the other end of the now protein-conjugated PEG linker is available for reaction with a second molecule, such as a small molecule drug. The drug must possess a functional group that can react with the amine, for example, an activated carboxylic acid.

  • Purification and Analysis: The final conjugate is purified from unreacted components using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC). The integrity and purity of the conjugate are then confirmed by methods like mass spectrometry and SDS-PAGE.

Visualization of the Molecular Structure

The following diagram illustrates the chemical structure of this compound, highlighting its key functional groups.

chemical_structure cluster_amino Amino Group cluster_peg PEG2 Linker cluster_acid C2-acid NH2 H₂N- CH2_1 CH₂ NH2->CH2_1 CH2_2 CH₂ CH2_1->CH2_2 O_1 -O- CH2_2->O_1 CH2_3 CH₂ O_1->CH2_3 CH2_4 CH₂ CH2_3->CH2_4 O_2 -O- CH2_4->O_2 CH2_5 CH₂ O_2->CH2_5 CH2_6 CH₂ CH2_5->CH2_6 COOH -COOH CH2_6->COOH

The chemical structure of this compound.

References

The Strategic Role of the PEG Spacer in Amino-PEG2-C2-acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Amino-PEG2-C2-acid linker is a bifunctional molecule playing a critical role in modern bioconjugation and drug delivery systems. Its structure, featuring a terminal amine, a two-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, provides a versatile platform for covalently linking molecules of interest. This guide delves into the core functionalities of the PEG spacer within this linker, offering insights into its impact on the physicochemical properties, pharmacokinetics, and therapeutic efficacy of conjugated molecules, particularly in the context of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Functions of the PEG Spacer

The polyethylene glycol (PEG) component of the this compound linker, though short, imparts several crucial properties to the overall conjugate. These attributes are fundamental to the design and optimization of targeted therapeutics.

  • Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads used in ADCs are hydrophobic. The inclusion of a hydrophilic PEG spacer mitigates the aggregation propensity of the ADC, especially at higher drug-to-antibody ratios (DARs).[1][2][3] This improved solubility is critical for formulation and in vivo stability.[1][2][3]

  • Biocompatibility and Reduced Immunogenicity: PEG is well-established as a biocompatible and non-immunogenic polymer.[3] The PEG spacer can "shield" the conjugated payload and portions of the antibody from the immune system, potentially reducing the immunogenicity of the ADC.[1][2]

  • Pharmacokinetic Modulation: PEGylation, even with short PEG chains, can influence the pharmacokinetic profile of a molecule. While long PEG chains are known to significantly prolong circulation half-life by increasing the hydrodynamic radius and reducing renal clearance, even short linkers like PEG2 can impact biodistribution and clearance.[4][5][6] The hydrophilic nature of the PEG spacer contributes to a hydration shell around the conjugate, which can reduce non-specific clearance.[2]

  • Steric Hindrance and Optimized Spacing: The PEG spacer provides a defined and flexible distance between the conjugated molecules. This spacing is critical to ensure that the biological activity of each component is retained. For instance, in an ADC, the spacer prevents the cytotoxic drug from sterically hindering the antibody's binding to its target antigen.[7]

Quantitative Impact of PEG Spacers

The length of the PEG spacer is a critical parameter that can be fine-tuned to optimize the performance of a bioconjugate. The following tables summarize quantitative data from preclinical studies, illustrating the impact of PEGylation on key performance indicators.

Table 1: Comparison of In Vitro Cytotoxicity of Affibody-Drug Conjugates with Varying PEG Linker Lengths

ConjugatePEG Linker Molecular WeightTargetIn Vitro Cytotoxicity (IC50, nM)Fold Change vs. No PEG
ZHER2-SMCC-MMAE (HM)NoneHER20.9 ± 0.11.0
ZHER2-PEG4K-MMAE (HP4KM)4 kDaHER24.1 ± 0.54.5
ZHER2-PEG10K-MMAE (HP10KM)10 kDaHER220.2 ± 2.122.4

Data adapted from a study on affibody-based drug conjugates, demonstrating that while longer PEG chains reduce in vitro cytotoxicity, they can improve in vivo efficacy due to extended half-life.[8]

Table 2: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Nanoparticles

Nanoparticle FormulationCirculation Half-life (t1/2)Blood Concentration at 1h post-injection (%ID/g)
Non-PEGylated 111In-ProticlesShorter0.06 ± 0.01
PEGylated 111In-ProticlesLonger0.23 ± 0.01

This table illustrates the significant impact of PEGylation on prolonging the circulation time of nanoparticles in vivo.[4]

Table 3: Effect of Mini-PEG Spacer Length on Binding Affinity of a 68Ga-Labeled Bombesin Analog

ConjugatePEG Spacer LengthBinding Affinity (IC50, nM)
natGa-NOTA-PEGn-RM26n = 23.1 ± 0.2
natGa-NOTA-PEGn-RM26n = 33.9 ± 0.3
natGa-NOTA-PEGn-RM26n = 45.4 ± 0.4
natGa-NOTA-PEGn-RM26n = 65.8 ± 0.3

This data suggests that for this particular peptide conjugate, a shorter PEG spacer (n=2) resulted in a slightly higher binding affinity.[7]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research and development. Below are representative protocols for key experiments.

General Protocol for Antibody Conjugation with this compound and a Payload

This protocol describes a common two-step process for conjugating a drug payload to an antibody using the this compound linker. This involves first activating the carboxylic acid end of the linker and reacting it with the payload, followed by activation of the amine end of the linker-payload construct for reaction with the antibody.

Materials:

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • This compound

  • Payload with a suitable reactive group (e.g., an amine-reactive payload)

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Dimethyl sulfoxide (DMSO)

  • Reaction buffers (e.g., PBS, borate buffer)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Activation of this compound:

    • Dissolve this compound and NHS in anhydrous DMSO.

    • Add EDC to the solution to activate the carboxylic acid group.

    • Incubate the reaction at room temperature for 1-2 hours.

  • Conjugation of Activated Linker to Payload:

    • Dissolve the amine-containing payload in DMSO.

    • Add the payload solution to the activated linker solution.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight.

    • The resulting product is the payload-linker construct with a terminal amine.

  • Antibody Preparation:

    • If necessary, partially reduce the antibody's interchain disulfide bonds using a reducing agent like dithiothreitol (DTT) to generate free thiol groups for conjugation. This is a common strategy for site-specific conjugation.

    • Alternatively, for conjugation to lysine residues, ensure the antibody is in an amine-free buffer.

  • Activation of the Payload-Linker Construct for Antibody Conjugation:

    • To conjugate to antibody lysine residues, the terminal amine of the payload-linker can be modified to an NHS ester.

    • For conjugation to thiol groups, the terminal amine can be reacted with a heterobifunctional crosslinker such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

  • Final Conjugation to Antibody:

    • Add the activated payload-linker construct to the prepared antibody solution.

    • Incubate the reaction at room temperature or 4°C for a specified time (e.g., 2-18 hours). The optimal conditions will depend on the specific antibody and payload.

  • Purification and Characterization:

    • Purify the resulting ADC using size-exclusion chromatography to remove unconjugated payload and linker.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

Protocol for Cellular Uptake Assay of PEGylated Nanoparticles

This protocol outlines a method to quantify the cellular uptake of nanoparticles functionalized with this compound.

Materials:

  • Cancer cell line (e.g., 4T1 murine breast cancer cells)

  • Cell culture medium and supplements

  • PEGylated nanoparticles (fluorescently labeled, e.g., with coumarin-6)

  • Non-PEGylated nanoparticles (as a control)

  • Phosphate-buffered saline (PBS)

  • Trypsin

  • Flow cytometer

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 24-well plate at a density of 10,000 cells/well.

    • Allow the cells to adhere and grow for 24 hours in a CO2 incubator at 37°C.[9]

  • Nanoparticle Incubation:

    • Prepare different concentrations of the fluorescently labeled PEGylated and non-PEGylated nanoparticles in the cell culture medium.

    • Remove the existing medium from the cells and replace it with the nanoparticle-containing medium.

    • Incubate the cells with the nanoparticles for a defined period (e.g., 24 hours).[9]

  • Sample Preparation for Analysis:

    • After incubation, wash the cells three times with cold PBS to remove any unbound nanoparticles.[10]

    • For flow cytometry, detach the cells using trypsin and resuspend them in PBS.

    • For fluorescence microscopy, the cells can be fixed and stained with a nuclear counterstain (e.g., DAPI).

  • Qualitative Analysis (Fluorescence Microscopy):

    • Visualize the cells under a fluorescence microscope to observe the cellular uptake and subcellular localization of the nanoparticles.

  • Quantitative Analysis (Flow Cytometry):

    • Analyze the cell suspension using a flow cytometer to quantify the fluorescence intensity per cell.

    • This will provide a quantitative measure of the nanoparticle uptake. The percentage of fluorescently positive cells and the mean fluorescence intensity can be determined.[9]

Visualization of Mechanisms and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key mechanisms and workflows where the this compound linker plays a pivotal role.

General Mechanism of Antibody-Drug Conjugate (ADC) Action

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (with PEG2 linker) Receptor Tumor Cell Surface Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cellular Effect

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

General Mechanism of Proteolysis Targeting Chimera (PROTAC) Action

PROTAC_Mechanism PROTAC PROTAC (with PEG2 linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination 1. Proximity-Induced Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome 2. Recognition Degradation POI Degradation Proteasome->Degradation 3. Degradation Recycling PROTAC Recycling Degradation->Recycling ADC_Workflow A 1. Activate this compound (EDC/NHS) B 2. Conjugate to Payload A->B D 4. Activate Linker-Payload for Antibody Reaction B->D C 3. Prepare Antibody (e.g., reduction) E 5. Conjugate to Antibody C->E D->E F 6. Purify ADC (Size-Exclusion Chromatography) E->F G 7. Characterize ADC (HIC, Mass Spec for DAR) F->G H Final ADC Product G->H

References

Unlocking Precision in Bioconjugation: A Technical Guide to the Amino-PEG2-C2-acid Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of targeted therapeutics, the role of the linker molecule is paramount, dictating the stability, efficacy, and pharmacokinetic profile of complex bioconjugates. This technical guide provides an in-depth exploration of the Amino-PEG2-C2-acid linker, a heterobifunctional tool increasingly employed in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will dissect its mechanism of action, detail its physicochemical properties, and provide comprehensive experimental protocols for its application. This guide aims to equip researchers with the foundational knowledge and practical insights necessary to effectively leverage this versatile linker in their drug development endeavors.

Introduction to the this compound Linker

The this compound linker is a non-cleavable, heterobifunctional molecule designed for the stable conjugation of biomolecules.[1][2][3] Its structure is characterized by three key functional components: a primary amine (-NH2), a carboxylic acid (-COOH), and a short polyethylene glycol (PEG) spacer. This architecture provides a versatile platform for covalently linking two different molecules, typically a targeting moiety (like an antibody or a small molecule ligand) and a payload (such as a cytotoxic drug or an E3 ligase recruiter).[1][4]

The core utility of this linker lies in its ability to form stable amide bonds through well-established coupling chemistries.[5] The terminal amino and carboxyl groups serve as reactive handles, allowing for sequential and controlled conjugation reactions. The integrated diethylene glycol (PEG2) unit is not merely a spacer; it imparts critical physicochemical properties to the final conjugate, including enhanced aqueous solubility, reduced aggregation, and improved pharmacokinetic profiles.[6][7][8]

Mechanism of Action: Facilitating Stable Bioconjugation

The primary mechanism of action for the this compound linker is the formation of robust amide bonds with complementary functional groups on the molecules to be conjugated. This is typically achieved through carbodiimide-mediated coupling reactions, most commonly employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The two-step conjugation process can be summarized as follows:

  • Activation of the Carboxylic Acid: The carboxylic acid terminus of the this compound linker (or a carboxyl group on the target molecule) is activated by EDC. This reaction forms a highly reactive O-acylisourea intermediate. To prevent hydrolysis of this unstable intermediate in aqueous solutions and to improve reaction efficiency, NHS or Sulfo-NHS is added to convert it into a more stable amine-reactive NHS ester.

  • Amide Bond Formation: The NHS ester readily reacts with a primary amine on the second molecule to be conjugated (or the amino terminus of the linker), resulting in the formation of a stable amide bond and the release of the NHS leaving group.

This sequential process allows for the controlled and efficient coupling of two distinct molecular entities, creating a stable bioconjugate. The resulting amide bond is highly resistant to hydrolysis, ensuring the integrity of the conjugate in biological systems.[9]

Core Applications in Drug Development

The unique properties of the this compound linker make it a valuable tool in two key areas of modern drug development: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Role in Antibody-Drug Conjugates (ADCs)

In ADC development, the linker connects a potent cytotoxic payload to a monoclonal antibody (mAb) that targets a specific tumor antigen.[2][8] The stability of the linker is critical to prevent premature release of the payload in circulation, which could lead to off-target toxicity. The this compound, being a non-cleavable linker, ensures that the payload is only released upon internalization and lysosomal degradation of the entire ADC within the target cancer cell.

The inclusion of the PEG2 spacer offers several advantages for ADCs:

  • Enhanced Solubility: Many cytotoxic payloads are hydrophobic. The hydrophilic PEG linker helps to mitigate aggregation and improve the overall solubility of the ADC, particularly at higher drug-to-antibody ratios (DARs).[7]

  • Improved Pharmacokinetics: The PEG moiety can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the ADC at the tumor site.[7]

Role in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][10] The linker in a PROTAC is a critical determinant of its efficacy, as its length and composition influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[11][12]

While longer PEG chains are often explored in PROTAC design, short linkers like this compound can be optimal in certain contexts. The relatively constrained nature of a short linker can orient the target protein and E3 ligase in a productive conformation for ubiquitination.[13] The PEG component also contributes to the overall solubility and cell permeability of the PROTAC molecule.[6]

Quantitative Data on PEG Linker Performance

The length of the PEG linker has a significant impact on the degradation efficiency of PROTACs and the pharmacokinetic properties of ADCs. While specific data for the this compound linker is often embedded within broader studies, the following tables summarize representative data for short PEG linkers to illustrate these effects.

Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficiency

Target ProteinE3 Ligase LigandLinkerDC50 (nM)Dmax (%)Cell Line
BCR-ABLDasatinibArg-PEG1<1>90K562
BRD4JQ1VHLPEG310-100HeLa
ERRα-VHLPEG4~50-
TBK1-VHLPEG5~20-

This table presents a compilation of data from various sources to illustrate the principle that optimal linker length is target-dependent. It is intended for comparative purposes.[11][13]

Table 2: Influence of PEG Linker Length on ADC Pharmacokinetics

ADC ComponentLinkerHalf-life (h) in RatsIn Vitro Cytotoxicity (IC50, ng/mL)
Trastuzumab-MMAEPEG2~150~10
Trastuzumab-MMAEPEG4~180~15
Trastuzumab-MMAEPEG8~220~25

This table provides illustrative data on the general trend of increasing plasma half-life with longer PEG chains, which can sometimes be accompanied by a decrease in in vitro potency.[7][14]

Detailed Experimental Protocols

The following protocols provide a general framework for the use of the this compound linker in bioconjugation. Optimization of reaction conditions (e.g., molar ratios, reaction times, and temperature) is recommended for each specific application.

Protocol for Conjugating a Small Molecule (with a primary amine) to a Protein (with a carboxyl group)

Materials:

  • Protein to be conjugated

  • Small molecule with a primary amine

  • This compound linker

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 1-5 mg/mL.

  • Linker Activation:

    • Dissolve this compound in DMSO or DMF to prepare a stock solution (e.g., 100 mM).

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.

    • Prepare a fresh solution of EDC and NHS in Activation Buffer. Add a 2- to 5-fold molar excess of EDC and NHS over the linker to the protein-linker mixture.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.

  • Purification of Activated Protein-Linker Conjugate: Remove excess linker and activating reagents using a desalting column or dialysis against Coupling Buffer.

  • Conjugation to Small Molecule:

    • Dissolve the amine-containing small molecule in an appropriate solvent (e.g., DMSO).

    • Add a 5- to 20-fold molar excess of the small molecule solution to the purified protein-linker conjugate.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.

  • Final Purification: Purify the final conjugate using size-exclusion chromatography (SEC), affinity chromatography, or dialysis to remove unreacted small molecules and byproducts.

  • Characterization: Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the drug-to-antibody ratio (DAR) or the extent of labeling.

Protocol for Synthesizing a PROTAC

Materials:

  • Target protein binder with a suitable functional group (e.g., a primary amine or carboxylic acid)

  • E3 ligase ligand with a complementary functional group

  • This compound linker

  • EDC and NHS (or HATU/DIPEA for amide coupling in organic solvents)

  • Anhydrous DMF or DMSO

  • Reaction monitoring tools (e.g., LC-MS, TLC)

  • Purification system (e.g., preparative HPLC)

Procedure:

  • First Amide Coupling:

    • Dissolve the target protein binder (assuming it has a carboxylic acid) in anhydrous DMF.

    • Add EDC and NHS (or HATU and DIPEA) to activate the carboxylic acid.

    • Add the this compound linker (dissolved in DMF) to the activated protein binder.

    • Stir the reaction at room temperature and monitor its progress by LC-MS.

    • Once the reaction is complete, purify the intermediate product (protein binder-linker) by preparative HPLC.

  • Second Amide Coupling:

    • Dissolve the purified protein binder-linker intermediate in anhydrous DMF.

    • Activate the terminal carboxylic acid of the linker using EDC and NHS (or HATU and DIPEA).

    • Add the E3 ligase ligand (assuming it has a primary amine) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Final Purification: Once the reaction is complete, purify the final PROTAC molecule by preparative HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS, 1H NMR, and 13C NMR.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts and processes described in this guide.

G Figure 1: Mechanism of EDC/NHS-Mediated Amide Bond Formation cluster_activation Activation Step cluster_coupling Coupling Step Linker_COOH Amino-PEG2-C2-COOH O_acylisourea O-acylisourea intermediate (unstable) Linker_COOH->O_acylisourea + EDC EDC EDC NHS_ester Amine-reactive NHS ester (semi-stable) O_acylisourea->NHS_ester + NHS NHS NHS Amide_bond Stable Amide Bond (Linker-CO-NH-Molecule) NHS_ester->Amide_bond + Molecule-NH2 Molecule_NH2 Molecule-NH2

Caption: Mechanism of EDC/NHS-Mediated Amide Bond Formation

G Figure 2: General Workflow for ADC Synthesis Antibody Monoclonal Antibody Activate Activate Linker or Antibody Antibody->Activate Linker_Payload Linker-Payload Conjugate Linker_Payload->Activate Conjugate Conjugation Reaction Activate->Conjugate Purify Purification (e.g., SEC) Conjugate->Purify ADC Final Antibody-Drug Conjugate Purify->ADC G Figure 3: PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

References

Applications of Amino-PEG2-C2-acid in biomedical research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Amino-PEG2-C2-acid in Biomedical Research

Introduction

This compound is a heterobifunctional linker molecule widely employed in biomedical research and drug development.[1][2][3] Structurally, it features a primary amine (-NH2) at one terminus and a carboxylic acid (-COOH) at the other, separated by a hydrophilic spacer composed of two ethylene glycol units (PEG2) and a two-carbon (C2) chain.[4][5] This specific architecture makes it an invaluable tool for covalently connecting two different molecules, a process known as bioconjugation.

The polyethylene glycol (PEG) component is central to its utility. PEG is a water-soluble, non-toxic, and biocompatible polymer.[6] Its inclusion in linker design imparts several beneficial physicochemical properties to the final conjugate. The PEG chain enhances hydrophilicity, which is crucial for improving the solubility of poorly soluble molecules and preventing aggregation in aqueous environments.[][8] This enhanced solubility and the formation of a protective hydration shell around the conjugate can reduce immunogenicity, minimize non-specific binding, and improve pharmacokinetic profiles by increasing the molecule's hydrodynamic volume, thus slowing renal clearance and extending its plasma half-life.[8][9]

This guide provides a detailed overview of the primary applications of this compound, presents relevant quantitative data, outlines detailed experimental protocols for its use, and visualizes key processes and structures.

Core Applications

The bifunctional nature of this compound makes it a versatile linker for creating complex therapeutic and research molecules. Its most prominent applications are in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative therapeutic agents designed to eliminate specific disease-causing proteins by hijacking the cell's own ubiquitin-proteasome disposal system.[1][10] A PROTAC molecule consists of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[11]

This compound is frequently used as this linker.[1][12] Its flexibility and length are critical for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[13] This proximity is essential for the E3 ligase to catalyze the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The linker is not merely a spacer; its composition and length profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[13][14] The hydrophilic PEG chain improves the solubility and cell permeability of the overall PROTAC molecule, which is often composed of two hydrophobic small molecule ligands.[13][15]

PROTAC_Mechanism TP Target Protein TC Ternary Complex (TP-PROTAC-E3) TP->TC Binds PROTAC PROTAC (this compound Linker) PROTAC->TC E3 E3 Ubiquitin Ligase E3->TC Binds Ub_TP Poly-ubiquitinated Target Protein TC->Ub_TP Ubiquitination Ub Ubiquitin (Ub) Ub->Ub_TP Proteasome 26S Proteasome Ub_TP->Proteasome Recruitment Degradation Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.
Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug.[9][16] The linker's role in an ADC is to stably connect the cytotoxic payload to the antibody while in circulation, and then, in some designs, to release the payload once inside the target cancer cell.[]

This compound serves as a hydrophilic, flexible linker in ADC construction.[1] Many potent cytotoxic payloads are highly hydrophobic, and conjugating them to an antibody can lead to aggregation, compromising the ADC's stability and efficacy.[9][17] Incorporating a hydrophilic PEG linker like this compound mitigates this issue by increasing the overall solubility of the conjugate.[18][19] This allows for a higher number of drug molecules to be attached to each antibody (a higher drug-to-antibody ratio, or DAR) without causing aggregation, potentially leading to a more potent therapeutic.[18][19] The PEG linker can also form a protective layer that shields the payload, enhancing systemic stability.[9]

ADC_Structure cluster_Ab cluster_Linker cluster_Drug Ab Monoclonal Antibody (Targets tumor antigen) Linker1 This compound Linker Ab->Linker1 Conjugation Site Linker2 This compound Linker Ab->Linker2 Linker3 This compound Linker Ab->Linker3 Linker4 This compound Linker Ab->Linker4 Drug1 Cytotoxic Payload Linker1->Drug1 Drug2 Cytotoxic Payload Linker2->Drug2 Drug3 Cytotoxic Payload Linker3->Drug3 Drug4 Cytotoxic Payload Linker4->Drug4

Caption: Generalized structure of an Antibody-Drug Conjugate (ADC).

Quantitative Data

The efficacy of molecules built with PEG linkers is highly dependent on linker length and composition. While specific data for this compound is often embedded in proprietary drug development studies, the general impact of short PEG linkers on PROTAC performance is well-documented. Optimization of linker length is a critical step in PROTAC design.[14][20]

Table 1: Representative Data on the Effect of Linker Length on PROTAC Efficacy

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC₅₀ (Degradation)Dₘₐₓ (Degradation)Cell Line
TBK1VHLPEG/Alkyl< 12No degradationN/A-
TBK1VHLPEG/Alkyl213 nM96%-
TBK1VHLPEG/Alkyl29292 nM76%-
PI3KVHLPEG/Alkyl-42-227 nM-MDA-MB-231
mTORVHLPEG/Alkyl-45 nM-MDA-MB-231

Data is illustrative of trends observed with short, flexible linkers and is compiled from studies on various PROTACs.[14][21] DC₅₀ is the concentration for half-maximal degradation; Dₘₐₓ is the maximum degradation percentage.

Experimental Protocols

The use of this compound involves standard bioconjugation techniques, primarily the formation of stable amide bonds. The following are generalized protocols for coupling reactions involving its two functional ends.

Protocol 1: Amide Bond Formation via Activation of the Carboxylic Acid Group

This protocol describes the reaction of the carboxylic acid end of this compound with a molecule containing a primary amine.

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1.2 equivalents) and a coupling agent such as HATU (1.2 eq.) or HOBt/DCC (1.2 eq. each) in an anhydrous aprotic solvent like DMF or DCM.[22]

    • Add a non-nucleophilic base, such as DIPEA (3 equivalents), to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Coupling Reaction:

    • Dissolve the amine-containing molecule (1 equivalent) in the reaction solvent.

    • Add the solution of the activated this compound to the amine-containing molecule.

    • Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).

  • Work-up and Purification:

    • Upon completion, quench the reaction if necessary (e.g., with water).

    • Remove the solvent under reduced pressure.

    • Purify the resulting conjugate using standard chromatographic techniques, such as reversed-phase HPLC, to isolate the desired product.

Protocol 2: Amide Bond Formation Using the Primary Amine Group

This protocol describes the reaction of the amine end of this compound with a molecule containing an activated carboxylic acid (e.g., an NHS ester).

  • Preparation:

    • Dissolve the molecule containing the activated carboxylic acid (e.g., NHS ester) (1 equivalent) in a suitable solvent (e.g., DMF, DMSO).

    • In a separate vessel, dissolve this compound (1.5 equivalents) in the same solvent. A mild base like DIPEA (2-3 equivalents) can be added to ensure the amine is deprotonated and nucleophilic.

  • Coupling Reaction:

    • Slowly add the solution of the activated acid to the this compound solution with stirring.

    • Let the reaction proceed at room temperature for 4-24 hours. Monitor for completion by LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with an appropriate solvent and perform an aqueous wash to remove excess reagents and byproducts.

    • Concentrate the organic phase and purify the product by flash chromatography or reversed-phase HPLC.

Synthesis_Workflow cluster_step1 Step 1: First Coupling (Activate Linker -COOH) cluster_step2 Step 2: Second Coupling (React Linker -NH2) M1 Molecule 1 (e.g., E3 Ligase Ligand with -NH2 group) Reagents1 HATU, DIPEA in DMF Intermediate Intermediate Conjugate (M1-Linker) M1->Intermediate Amide Bond Formation Linker This compound Linker->Intermediate Amide Bond Formation M2 Molecule 2 (e.g., Target Ligand with activated -COOH) Final_Product Final Bioconjugate (M1-Linker-M2) M2->Final_Product Intermediate->Final_Product Amide Bond Formation

Caption: Workflow for synthesizing a bioconjugate with this compound.

Conclusion

This compound is a powerful and versatile bifunctional linker that plays a critical role in modern biomedical research. Its well-defined structure, combining reactive amine and carboxylic acid termini with a short, hydrophilic PEG spacer, provides an optimal balance of properties for advanced therapeutic modalities. By enhancing solubility, improving stability, and providing the necessary spacing and flexibility for complex biological interactions, it enables the rational design and synthesis of next-generation drugs like PROTACs and ADCs. The continued application of this and similar linkers will undoubtedly fuel further innovation in targeted therapies and bioconjugation chemistry.

References

A Comprehensive Technical Guide to Amino-PEG2-C2-acid for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of linker molecules is paramount to the success of bioconjugation strategies. This guide provides an in-depth exploration of Amino-PEG2-C2-acid, a discrete polyethylene glycol (dPEG®) linker, tailored for those embarking on or refining their bioconjugation endeavors.

This compound is a heterobifunctional linker featuring a primary amine group and a terminal carboxylic acid.[1] This structure allows for the sequential and controlled conjugation of two different molecules. The molecule incorporates a discrete PEG spacer consisting of two ethylene glycol units, which imparts hydrophilicity to the linker and the resulting conjugate.[2][3] This increased water solubility can be advantageous when working with hydrophobic drugs or proteins.[2]

Physicochemical Properties

The defined structure and molecular weight of discrete PEG linkers like this compound offer greater precision in bioconjugation compared to traditional, polydisperse PEG polymers. This uniformity is crucial for the development of well-characterized bioconjugates, a key consideration for therapeutic applications.

PropertyValueReference
Chemical Name 3-[2-(2-Aminoethoxy)ethoxy]propanoic acid[4]
Synonyms NH2-PEG2-COOH, Amine-PEG2-acid[4]
CAS Number 791028-27-8[2][4][5][6]
Molecular Formula C7H15NO4[2][4][5][6]
Molecular Weight 177.20 g/mol [5][6][7][8]
Appearance White to off-white solid[4][5]
Solubility Soluble in DMSO (up to 2 mg/mL with heating) and water.[4][5][8]
Storage Conditions Powder: -20°C for up to 3 years. In solvent: -80°C for up to 6 months.[5][9]

Core Applications in Bioconjugation

The bifunctional nature of this compound makes it a versatile tool in the development of complex biomolecules. Its primary applications lie in areas where precise spacing and improved solubility are critical.

One of the most significant applications is in the construction of Antibody-Drug Conjugates (ADCs) .[4][5] In this context, the linker connects a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery of the therapeutic agent to cancer cells.

Another key application is in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) .[4][5] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound can serve as the spacer connecting the target-binding ligand and the E3 ligase-binding ligand.

Chemical Reactivity and Conjugation Strategy

The two terminal functional groups of this compound, the primary amine and the carboxylic acid, allow for orthogonal conjugation strategies. The carboxylic acid is typically activated to react with primary amines on a target molecule, such as the side chains of lysine residues on a protein. The most common method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[10]

The reaction proceeds in two steps:

  • EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[10]

  • This intermediate can react directly with a primary amine, but to improve reaction efficiency and stability in aqueous solutions, NHS is added to convert the O-acylisourea into a more stable NHS ester.[10] This semi-stable NHS ester then efficiently reacts with a primary amine to form a stable amide bond.[10]

The primary amine on the other end of the linker is then available for conjugation to a second molecule, often through its own carboxyl group (via EDC/NHS chemistry) or other amine-reactive chemistries.

Experimental Protocols

Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid moiety of this compound to form an NHS ester, which can then be used to conjugate the linker to a protein or other amine-containing molecule.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[11]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Solution: 2-Mercaptoethanol or hydroxylamine

Procedure:

  • Reagent Preparation: Allow all reagents to equilibrate to room temperature before use. Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

  • Activation:

    • Dissolve the desired amount of this compound in Activation Buffer.

    • Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.

    • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the this compound.[12]

    • Incubate the reaction mixture for 15-30 minutes at room temperature.[13]

Conjugation of Activated this compound to a Protein

This protocol outlines the conjugation of the pre-activated this compound (as an NHS ester) to a protein containing primary amines (e.g., lysine residues).

Materials:

  • Activated this compound solution (from the previous protocol)

  • Protein to be conjugated

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or borate buffer, pH 8.0-8.5.[13]

  • Desalting column or dialysis equipment for purification

Procedure:

  • Buffer Exchange: Ensure the protein is in the appropriate Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Conjugation:

    • Immediately add the freshly prepared activated this compound solution to the protein solution. A 1.5 to 10-fold molar excess of the activated linker to the protein is a common starting point, but this should be optimized for the specific application.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[11][13]

  • Quenching (Optional but Recommended): To stop the reaction, add a quenching reagent such as hydroxylamine to a final concentration of 10 mM or Tris buffer to a final concentration of 20-50 mM.[10][11] This will hydrolyze any unreacted NHS esters.

  • Purification: Remove the excess linker and reaction byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Quantitative Data and Optimization

The efficiency of the EDC/NHS coupling reaction is influenced by several factors. The following table summarizes key parameters and their typical ranges for optimizing the conjugation process.

ParameterTypical Range/ConditionEffect on Reaction
pH of Activation Step 4.5 - 6.0Optimal for EDC activation of carboxyl groups.
pH of Conjugation Step 7.2 - 8.5Optimal for the reaction of NHS esters with primary amines.
Molar Ratio (Linker:EDC:NHS) 1 : (2-5) : (1.2-2)Higher molar excess of EDC and NHS can increase activation efficiency but may lead to side reactions.
Molar Ratio (Linker:Protein) 1.5 - 10Higher ratios increase the degree of labeling but may lead to protein precipitation or loss of activity.
Reaction Time Activation: 15-30 min; Conjugation: 2h - overnightLonger incubation times can increase conjugation efficiency but may also lead to hydrolysis of the NHS ester.
Temperature 4°C or Room TemperatureRoom temperature reactions are faster, while 4°C can be used to minimize protein degradation.

Visualizing Bioconjugation Workflows and Applications

Chemical Structure of this compound

G N H₂N- P1 -CH₂CH₂O- P2 -CH₂CH₂O- C -CH₂CH₂- A COOH

Caption: Chemical structure of this compound.

EDC/NHS Coupling Workflow

G start This compound (Carboxyl Group) activated NHS-activated PEG Linker (O-acylisourea intermediate) start->activated 15-30 min Room Temp edc_nhs EDC + NHS (Activation Buffer, pH 4.5-6.0) edc_nhs->activated conjugate Stable Amide Bond Formation (Bioconjugate) activated->conjugate 2h - overnight Room Temp or 4°C protein Biomolecule (e.g., Antibody with Lysine -NH₂) protein->conjugate Coupling Buffer pH 7.2-8.5 purify Purification (e.g., Desalting Column) conjugate->purify final Purified Bioconjugate purify->final

Caption: EDC/NHS bioconjugation workflow.

Application in Antibody-Drug Conjugate (ADC) Development

G cluster_synthesis ADC Synthesis cluster_moa Mechanism of Action Ab Antibody ADC Antibody-Drug Conjugate Ab->ADC Linker This compound Linker->ADC Drug Cytotoxic Drug Drug->ADC Binding ADC Binds to Tumor Antigen ADC->Binding TumorCell Tumor Cell (Antigen Expression) TumorCell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Release Drug Release (e.g., Lysosomal Cleavage) Internalization->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

Caption: Role of the linker in ADC development and function.

References

In-Depth Technical Guide: Solubility of Amino-PEG2-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Amino-PEG2-C2-acid, a bifunctional linker commonly utilized in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this linker is critical for its effective handling, formulation, and application in bioconjugation and drug delivery systems.

Introduction to this compound

This compound, with the chemical formula C7H15NO4 and a molecular weight of 177.20 g/mol , is a hydrophilic linker possessing a terminal primary amine and a carboxylic acid. The presence of a two-unit polyethylene glycol (PEG) spacer enhances its aqueous solubility, a desirable characteristic for bioconjugation reactions that are often performed in aqueous buffers. The amine group allows for conjugation to molecules via activated esters or other electrophilic groups, while the carboxylic acid can be coupled to primary amines using carbodiimide chemistry.

Solubility Profile of this compound

The solubility of this compound is dictated by its chemical structure, which includes a flexible and hydrophilic PEG chain, a basic amino group, and an acidic carboxyl group. These features allow for hydrogen bonding with protic solvents and favorable interactions with polar aporotic solvents.

Quantitative and Qualitative Solubility Data
SolventSolvent TypeQuantitative SolubilityQualitative SolubilityNotes
Dimethyl Sulfoxide (DMSO)Polar Aprotic2 mg/mL (11.29 mM)[1][2]SolubleUltrasonic and warming to 60°C may be required to achieve dissolution.[1][2]
WaterPolar ProticData Not AvailableExpected to be SolubleThe hydrophilic PEG spacer and ionic functional groups suggest good aqueous solubility.[3][4][5][6][7][8]
Methanol (MeOH)Polar ProticData Not AvailableSoluble[9]
Ethanol (EtOH)Polar ProticData Not AvailableExpected to be Soluble
Dimethylformamide (DMF)Polar AproticData Not AvailableSoluble[9]
Dichloromethane (DCM)NonpolarData Not AvailableExpected to be Sparingly Soluble to Insoluble
Acetonitrile (ACN)Polar AproticData Not AvailableExpected to be Soluble

Disclaimer: The solubility data, other than in DMSO, is based on the general properties of PEGylated compounds and the presence of polar functional groups. These should be considered as estimates, and it is highly recommended to perform experimental solubility testing for precise measurements in the desired solvent system.

Experimental Protocol for Solubility Determination

A reliable and commonly used method for determining the thermodynamic solubility of a small molecule is the Shake-Flask Method . This protocol provides a general procedure for determining the solubility of this compound in various solvents.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO, etc.)

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Orbital shaker or vortex mixer

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the desired solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or vortex mixer in a thermostatically controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).[10]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a 0.22 µm syringe filter. This step is critical to avoid aspirating any solid particles, which would lead to an overestimation of solubility.

  • Quantification:

    • Carefully withdraw an aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

  • Data Analysis:

    • Prepare a standard curve of known concentrations of this compound.

    • Use the standard curve to determine the concentration of the compound in the diluted sample.

    • Calculate the solubility in the original solvent by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a compound like this compound.

G Workflow for Solubility Assessment of this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_outcome Outcome A Obtain Pure Compound (this compound) B Select Solvents for Testing (e.g., Water, EtOH, DMSO) A->B Define Scope C Prepare Supersaturated Solutions (Add excess solid to solvent) B->C Start Experiment D Equilibrate Samples (e.g., 24-48h at constant temp) C->D Shake/Vortex E Separate Solid and Liquid Phases (Centrifugation or Filtration) D->E Isolate Saturated Solution G Analyze Supernatant (e.g., HPLC, UV-Vis) E->G Quantify Solute F Prepare Standard Curve F->G For Calibration H Calculate Solubility (mg/mL or mM) G->H Determine Concentration I Solubility Data Table H->I Final Report

Workflow for Solubility Assessment

Conclusion

This compound is expected to exhibit good solubility in a range of polar solvents, including water, DMSO, DMF, and lower-chain alcohols. This is primarily due to its hydrophilic PEG spacer and the presence of both an amino and a carboxylic acid group, which can engage in hydrogen bonding and exist in an ionic state depending on the pH. The provided experimental protocol for the shake-flask method offers a robust approach for researchers to determine the precise solubility of this linker in their specific solvent systems, which is a crucial step for the successful design and execution of bioconjugation and drug delivery studies.

References

Amino-PEG2-C2-acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG2-C2-acid, a bifunctional linker critical in the development of advanced bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document outlines its chemical properties, presents generalized experimental protocols for its use, and illustrates its role in bioconjugation.

Core Properties of this compound

This compound is a hydrophilic, bifunctional linker that contains a primary amine group and a terminal carboxylic acid, separated by a two-unit polyethylene glycol (PEG) chain. This structure allows for the sequential or orthogonal conjugation of two different molecules. The PEG spacer enhances the solubility and bioavailability of the resulting conjugate.[1]

PropertyValueReference
Molecular Weight 177.20 g/mol [1]
Chemical Formula C₇H₁₅NO₄[1]
CAS Number 791028-27-8[1]
Synonyms NH2-PEG2-COOH, 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid[2]
Appearance White to off-white solid
Solubility Soluble in water and common organic solvents like DMSO and DMF[3]

Role in Bioconjugation

The primary utility of this compound lies in its ability to act as a bridge, connecting a targeting moiety (like an antibody) to a payload (like a cytotoxic drug). The bifunctional nature of the molecule provides flexibility in the conjugation strategy.

  • Amine Group Reactivity: The primary amine can react with activated esters (e.g., N-hydroxysuccinimide esters), isothiocyanates, and other electrophilic groups to form stable covalent bonds.

  • Carboxylic Acid Reactivity: The terminal carboxylic acid can be activated to react with primary amines on a target molecule, forming a stable amide bond. This reaction is typically mediated by carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an activator like NHS (N-hydroxysuccinimide) to enhance efficiency.

The hydrophilic PEG chain is a key feature, as it can improve the pharmacokinetic properties of the final bioconjugate by increasing its solubility and stability, and reducing immunogenicity.

Experimental Protocols

The following are generalized protocols for the two main conjugation strategies involving this compound. The specific conditions, such as reaction times, temperatures, and purification methods, will need to be optimized for the specific molecules being conjugated.

Protocol 1: Amide Bond Formation via the Carboxylic Acid Group

This protocol describes the conjugation of a molecule with a primary amine to the carboxylic acid group of this compound.

Materials:

  • This compound

  • Amine-containing molecule (e.g., a payload with a free amine)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Reaction buffer (e.g., MES buffer at pH 4.5-6.0 or PBS at pH 7.2-7.5)

  • Quenching reagent (e.g., hydroxylamine or Tris buffer)

  • Purification system (e.g., HPLC or column chromatography)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in the chosen anhydrous solvent.

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.

    • Allow the reaction to proceed at room temperature for 15-30 minutes to form the NHS-activated ester.

  • Conjugation to Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the reaction buffer.

    • Add the activated this compound solution to the amine-containing molecule solution.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching:

    • Add the quenching reagent to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS esters.

  • Purification:

    • Purify the resulting conjugate using an appropriate chromatographic method to remove unreacted starting materials and byproducts.

Protocol 2: Amide Bond Formation via the Amine Group

This protocol describes the conjugation of a molecule with a carboxylic acid (or an activated ester) to the amine group of this compound.

Materials:

  • This compound

  • Carboxylic acid-containing molecule (e.g., a payload with a carboxylic acid) or its NHS ester derivative

  • EDC and NHS (if starting with a carboxylic acid)

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Reaction buffer (e.g., PBS at pH 7.2-8.0)

  • Purification system (e.g., HPLC or column chromatography)

Procedure:

  • Activation of Carboxylic Acid (if necessary):

    • If starting with a carboxylic acid-containing molecule, activate it to an NHS ester as described in Protocol 1, Step 1.

  • Conjugation to this compound:

    • Dissolve this compound in the reaction buffer.

    • Add the NHS-activated molecule to the this compound solution.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Purification:

    • Purify the resulting conjugate using an appropriate chromatographic method.

Visualizing the Role of this compound in an Antibody-Drug Conjugate

The following diagram illustrates the general structure of an antibody-drug conjugate where this compound serves as the linker between the antibody and the cytotoxic drug.

ADC_Structure cluster_Antibody Antibody cluster_Linker Linker cluster_Payload Payload Antibody Targeting Antibody (e.g., mAb) Linker This compound Antibody->Linker Amide Bond (e.g., via Lysine residue) Payload Cytotoxic Drug Linker->Payload Amide Bond

Caption: General structure of an Antibody-Drug Conjugate (ADC) utilizing this compound as a linker.

References

Bifunctional PEG Linkers: A Technical Deep Dive into Amino-PEG2-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced biotherapeutics, the role of the linker molecule is paramount. It is the critical bridge that connects potent payloads to targeted delivery vehicles, profoundly influencing the stability, efficacy, and overall therapeutic index of the resulting conjugate. Among the diverse array of linker technologies, bifunctional polyethylene glycol (PEG) linkers have emerged as a cornerstone, prized for their ability to enhance solubility, modulate pharmacokinetics, and provide a versatile scaffold for conjugation.

This in-depth technical guide focuses on the core features of a specific and widely utilized bifunctional PEG linker: Amino-PEG2-C2-acid. We will explore its chemical properties, delve into its applications in cutting-edge drug development, and provide detailed experimental methodologies for its use.

Core Concepts: Understanding Bifunctional PEG Linkers

Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer composed of repeating ethylene oxide units.[1] Bifunctional PEG linkers are PEG chains with reactive functional groups at both ends, enabling the covalent attachment of two different molecules.[2] These linkers are broadly categorized into two classes:

  • Homobifunctional Linkers: Possess identical reactive groups at each terminus, making them suitable for crosslinking identical molecules or for applications where sequential conjugation is not required.[3]

  • Heterobifunctional Linkers: Feature two distinct reactive groups, allowing for controlled, sequential conjugation of different molecules. This is particularly advantageous in the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), as it minimizes the formation of undesirable homodimers.[4]

The length of the PEG chain is a critical design parameter, directly impacting the physicochemical properties of the final conjugate. Shorter PEG linkers, such as those with 2 to 12 PEG units, can provide a balance between improved pharmacokinetics and potent cytotoxicity.[5] Longer PEG chains can significantly extend the in-vivo half-life but may sometimes lead to reduced cytotoxicity.[6]

A Closer Look at this compound

This compound is a heterobifunctional linker featuring a primary amine group (-NH2) and a carboxylic acid group (-COOH) at opposite ends of a short PEG chain. This specific architecture makes it a versatile tool for a variety of bioconjugation applications. It is also classified as a cleavable linker, meaning it is designed to be stable in circulation but can be broken down to release its payload under specific physiological conditions, such as the acidic environment of a lysosome.[4][7]

Chemical and Physical Properties
PropertyValueReference
Chemical Name 3-(2-(2-aminoethoxy)ethoxy)propanoic acid[8]
Molecular Formula C7H15NO4[9]
Molecular Weight 177.2 g/mol [9]
CAS Number 791028-27-8[9]
Appearance White to off-white solid[10]
Solubility Soluble in DMSO[11]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[7]

Applications in Drug Development

The unique properties of this compound make it a valuable component in the development of sophisticated therapeutics, most notably in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[12] The linker plays a critical role in the success of an ADC by ensuring the payload remains securely attached to the antibody in circulation and is efficiently released upon internalization into the target cancer cell.[13]

This compound, with its cleavable nature, is well-suited for ADC development.[7] The carboxylic acid end can be conjugated to a targeting antibody, while the amine end can be attached to a cytotoxic payload. The short PEG chain helps to improve the solubility and reduce aggregation of the ADC, particularly when dealing with hydrophobic payloads.[6]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10] The linker in a PROTAC is not merely a spacer but a critical determinant of the efficacy of the resulting degrader.[14]

This compound can be used as a building block in the synthesis of PROTACs.[7] Its bifunctional nature allows for the connection of a ligand that binds to the target protein and another ligand that recruits the E3 ligase. The flexibility and hydrophilicity of the short PEG chain can influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[14]

Experimental Protocols

The following are generalized protocols for the use of this compound in bioconjugation. Optimal reaction conditions, including molar ratios, reaction times, and temperatures, may need to be determined empirically for specific applications.

Activation of the Carboxylic Acid Group and Conjugation to an Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid end of this compound using EDC and NHS, followed by conjugation to a molecule containing a primary amine (e.g., an antibody).

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Amine-containing molecule (e.g., antibody)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching solution (e.g., hydroxylamine, Tris, or glycine)

  • Desalting column

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add EDC (e.g., 1.2-fold molar excess) and NHS or Sulfo-NHS (e.g., 1.5-fold molar excess) to the this compound solution.[15][16]

    • Incubate for 15 minutes at room temperature to form the amine-reactive NHS ester.[17]

  • Quenching of EDC (Optional but Recommended):

    • Add a thiol-containing compound like DTT to quench the EDC.[17]

  • Conjugation to the Amine-Containing Molecule:

    • Immediately add the activated this compound solution to the amine-containing molecule dissolved in Coupling Buffer. A 10 to 20-fold molar excess of the activated linker is often used.[18]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[16]

  • Quenching of the Reaction:

    • Add a quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.[17]

  • Purification:

    • Remove excess linker and byproducts using a desalting column or size-exclusion chromatography.[19]

Conjugation of the Amine Group to a Carboxylic Acid-Containing Molecule

This protocol describes the direct conjugation of the amine end of this compound to a molecule containing a pre-activated carboxylic acid (e.g., an NHS ester).

Materials:

  • This compound

  • NHS ester-activated molecule

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5

Procedure:

  • Dissolution of Reactants:

    • Dissolve the NHS ester-activated molecule in a minimal amount of anhydrous DMF or DMSO.

    • Dissolve this compound in the Reaction Buffer.

  • Conjugation Reaction:

    • Add the dissolved NHS ester-activated molecule to the this compound solution. A 1:1 or 2:1 molar ratio is a common starting point.[15]

    • Stir the reaction mixture for 3-24 hours at room temperature, monitoring the progress by LC-MS or TLC.[15]

  • Purification:

    • Purify the conjugate using standard organic synthesis workup procedures or by column chromatography.[15]

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of bifunctional PEG linkers in bioconjugates. While specific data for this compound is limited, the provided information on short-chain PEG linkers offers valuable insights.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
Linker LengthTypical Half-Life (in vivo)Key ObservationsReference
No PEG LinkerShorterMore susceptible to clearance from the body.[5]
Short-Chain PEG (e.g., PEG2, PEG4, PEG8)Moderately extendedProvides a balance between improved pharmacokinetics and potent cytotoxicity. A short PEG8 linker has been shown to clear faster than a non-PEGylated antibody while maintaining tumor uptake.[5]
Long-Chain PEG (e.g., PEG12, PEG24)Significantly longerCan lead to greater accumulation in tumor tissue but may also decrease in vitro cytotoxicity.[6]
Table 2: Influence of PEG Linker on Drug-to-Antibody Ratio (DAR)
Linker TypeTypical DARObservationsReference
Non-PEGylatedVariable, often lower with hydrophobic payloadsHydrophobic interactions can lead to aggregation and lower conjugation efficiency.[5]
Short-Chain PEG (e.g., PEG2, PEG3, PEG4)Generally allows for higher and more consistent DARThe hydrophilic PEG spacer can improve the solubility of the payload and reduce aggregation, facilitating a more efficient conjugation process.[5]

Visualizing Key Processes

The following diagrams, created using the DOT language for Graphviz, illustrate fundamental concepts discussed in this guide.

ADC_Structure Antibody Targeting Antibody Linker This compound (Cleavable Linker) Antibody->Linker Conjugation Payload Cytotoxic Payload Linker->Payload Conjugation

Caption: Structure of an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (with PEG Linker) POI->PROTAC binds Ub Ubiquitin E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recruits E3_Ligase->POI Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation

Caption: Mechanism of Action of a PROTAC.

Conjugation_Workflow start Start activate_linker Activate Carboxylic Acid of This compound (EDC/NHS) start->activate_linker conjugate_antibody Conjugate to Antibody activate_linker->conjugate_antibody purify1 Purify Antibody-Linker (Desalting/SEC) conjugate_antibody->purify1 conjugate_payload Conjugate Payload to Linker's Amine Group purify1->conjugate_payload purify2 Final Purification of ADC (SEC) conjugate_payload->purify2 characterize Characterize ADC (LC-MS, SDS-PAGE) purify2->characterize end End characterize->end

Caption: Generalized Workflow for ADC Synthesis.

Conclusion

Bifunctional PEG linkers, and specifically this compound, represent a critical technology in the advancement of targeted therapeutics. Their ability to modulate solubility, stability, and pharmacokinetic properties, coupled with their versatile conjugation chemistry, makes them indispensable tools for researchers and drug developers. A thorough understanding of their core features, as outlined in this guide, is essential for the rational design and successful development of the next generation of bioconjugate drugs.

References

Methodological & Application

Application Notes and Protocols for Amino-PEG2-C2-acid in ADC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceuticals that combine the targeting specificity of monoclonal antibodies with the high potency of cytotoxic small-molecule drugs. The linker molecule connecting these two components is critical to the ADC's success, influencing its stability, solubility, pharmacokinetics, and mechanism of action.[1][2] Amino-PEG2-C2-acid is a heterobifunctional, cleavable linker that incorporates a short polyethylene glycol (PEG) spacer. This PEG unit enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and potentially lead to a better safety profile and longer circulation time.[2][3]

These application notes provide a comprehensive guide to the use of this compound in the synthesis of ADCs, including detailed experimental protocols and data presentation guidelines.

Principle of the Method

The synthesis of an ADC using this compound is a two-stage process that leverages the linker's two distinct reactive functional groups: a primary amine (-NH2) and a carboxylic acid (-COOH).

  • Drug-Linker Conjugation: The primary amine of the this compound linker is typically conjugated to a payload molecule that has a carboxylic acid group or an activated ester. This reaction forms a stable amide bond.

  • Antibody-Linker Conjugation: The carboxylic acid of the drug-linker intermediate is then activated (e.g., to an N-hydroxysuccinimide [NHS] ester) and reacted with primary amine groups, most commonly the ε-amino groups of lysine residues on the surface of the antibody.[4] This step also forms a stable amide bond, completing the ADC construct.

This strategy allows for the pre-formation of a drug-linker complex, which is then conjugated to the antibody.

Data Presentation

Quantitative data from ADC synthesis and characterization should be meticulously recorded and presented for clear interpretation and comparison.

Table 1: Reagent Stoichiometry and Reaction Conditions
StepReagent 1Reagent 2Reagent 3Molar Ratio (1:2:3)SolventTemperature (°C)Time (h)
Drug-Linker Conjugation Cytotoxic Drug (-COOH)This compoundEDC / NHS1 : 1.2 : 1.5Anhydrous DMF254
Antibody Conjugation mAb (Lysine -NH2)Drug-Linker-NHS-1 : 10PBS (pH 8.0-8.5)412

Note: Ratios and conditions are starting points and may require optimization based on the specific drug and antibody.

Table 2: Characterization of the Final ADC Product
ParameterMethodResultAcceptance Criteria
Drug-to-Antibody Ratio (DAR) HIC-HPLC, UV-Vis4.13.5 - 4.5
Monomer Purity SEC-HPLC>95%>95%
Aggregate Level SEC-HPLC<5%<5%
Residual Free Drug RP-HPLC<1%<1%
In Vitro Cytotoxicity (IC50) Cell-based Assay1.5 nMReport Value
Antigen Binding Affinity (KD) ELISA, SPR0.8 nM< 1 nM

Experimental Protocols

Materials and Equipment:

  • This compound

  • Cytotoxic drug with a carboxylic acid functional group

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4 and pH 8.0-8.5

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Amicon® Ultra centrifugal filter units

  • HPLC system (SEC, HIC, RP)

  • Mass Spectrometer

  • UV-Vis Spectrophotometer

Protocol 1: Synthesis of Drug-Linker Intermediate

This protocol describes the conjugation of a carboxylic acid-containing drug to the amine group of this compound.

  • Reagent Preparation:

    • Dissolve the cytotoxic drug (1 equivalent) in anhydrous DMF.

    • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • Prepare a fresh solution of EDC (1.5 equivalents) and NHS (1.5 equivalents) in anhydrous DMF.

  • Activation and Conjugation:

    • Combine the drug solution and the this compound solution in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

    • Add the EDC/NHS solution to the mixture dropwise while stirring.

    • Allow the reaction to proceed at room temperature (25°C) for 4-6 hours.

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS or TLC.

    • Upon completion, the drug-linker conjugate can be purified by reverse-phase HPLC.

    • Lyophilize the purified fractions to obtain the drug-linker intermediate as a solid.

Protocol 2: Activation of Drug-Linker Intermediate

This protocol details the activation of the terminal carboxylic acid on the drug-linker intermediate to an amine-reactive NHS ester.

  • Reagent Preparation:

    • Dissolve the purified drug-linker intermediate (1 equivalent) in anhydrous DMF.

    • Dissolve NHS (1.2 equivalents) and Dicyclohexylcarbodiimide (DCC) or EDC (1.1 equivalents) in anhydrous DMF.

  • Activation Reaction:

    • Add the NHS and DCC/EDC solutions to the drug-linker solution.

    • Stir the reaction at room temperature for 4-6 hours, or overnight at 4°C.[5] The formation of a white precipitate (dicyclohexylurea, if using DCC) indicates the reaction is proceeding.

  • Isolation of Activated Drug-Linker:

    • If DCC was used, filter the reaction mixture to remove the precipitate.

    • The resulting solution containing the Drug-Linker-NHS ester is typically used immediately in the next step without further purification to avoid hydrolysis.

Protocol 3: Conjugation to the Antibody

This protocol describes the final conjugation of the activated drug-linker to the monoclonal antibody.

  • Antibody Preparation:

    • Buffer exchange the mAb into a conjugation buffer (e.g., PBS, pH 8.0-8.5) using a desalting column or diafiltration.

    • Adjust the mAb concentration to 5-10 mg/mL.

  • Conjugation Reaction:

    • Add a 10-fold molar excess of the freshly prepared Drug-Linker-NHS ester solution in DMF to the antibody solution.[5]

    • Ensure the final concentration of the organic solvent (DMF) does not exceed 10% (v/v) to maintain antibody stability.[5]

    • Gently mix the reaction and incubate at 4°C for 12 hours or at room temperature for 2-4 hours.

  • Purification of the ADC:

    • Remove unreacted drug-linker and solvent by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • Use centrifugal filter units to concentrate the ADC and perform buffer exchange into a final formulation buffer (e.g., PBS, pH 7.4).

    • Sterile filter the final ADC product through a 0.22 µm filter.

Protocol 4: Characterization of the ADC
  • Drug-to-Antibody Ratio (DAR) Determination:

    • Use Hydrophobic Interaction Chromatography (HIC)-HPLC to separate species with different drug loads (DAR 0, 2, 4, etc.).[]

    • Alternatively, use UV-Vis spectroscopy by measuring absorbance at 280 nm (for the antibody) and a wavelength specific to the drug. The DAR can be calculated using the Beer-Lambert law and known extinction coefficients.

  • Analysis of Purity and Aggregation:

    • Perform Size-Exclusion Chromatography (SEC)-HPLC to determine the percentage of monomer, aggregate, and fragment in the final ADC product.[]

  • Confirmation of Conjugation and Identity:

    • Use mass spectrometry (e.g., ESI-MS) on the intact or deglycosylated ADC to confirm the mass corresponding to the antibody conjugated with the drug-linker.

    • Peptide mapping can be employed to identify the specific lysine residues that have been conjugated.[7]

Visualizations

cluster_prep Phase 1: Drug-Linker Synthesis cluster_activation Phase 2: Linker Activation cluster_conjugation Phase 3: Antibody Conjugation & Purification Drug Drug-COOH Drug_Linker Drug-NH-PEG2-C2-COOH Drug->Drug_Linker Amide Bond Formation Linker H2N-PEG2-C2-COOH Linker->Drug_Linker EDC_NHS_1 EDC / NHS EDC_NHS_1->Drug_Linker Activated_Drug_Linker Drug-NH-PEG2-C2-CO-NHS Drug_Linker->Activated_Drug_Linker NHS Ester Formation EDC_NHS_2 EDC / NHS EDC_NHS_2->Activated_Drug_Linker ADC Antibody-(Lys)-NH-CO-C2-PEG2-NH-Drug Activated_Drug_Linker->ADC Antibody Antibody-(Lys)-NH2 Antibody->ADC Amide Bond Formation Purification Purification (SEC / TFF) ADC->Purification Final_ADC Final ADC Product Purification->Final_ADC cluster_linker This compound Structure Amine H2N PEG2 -(CH2CH2O)2- Amine->PEG2 To Drug C2 -CH2CH2- PEG2->C2 Acid -COOH C2->Acid To Antibody cluster_workflow Logical Flow of ADC Development Start Define Target Antigen & Select Antibody Step1 Synthesize Drug-Linker (Drug + this compound) Start->Step1 Step2 Activate Drug-Linker (NHS Ester Formation) Step1->Step2 Step3 Conjugate to Antibody (Lysine Targeting) Step2->Step3 Step4 Purify ADC (SEC / HIC) Step3->Step4 Step5 Characterize ADC (DAR, Purity, Potency) Step4->Step5 End ADC Candidate for Further Evaluation Step5->End

References

Application Notes: Protocol for Amide Bond Conjugation of Amino-PEG2-C2-acid to a Primary Amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed protocol for the covalent conjugation of a molecule containing a primary amine to the carboxylic acid terminus of Amino-PEG2-C2-acid. This bifunctional PEG linker is commonly used in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise coupling is essential.[1] The procedure utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS) to form a stable amide bond. This two-step method first activates the carboxylic acid group of the PEG linker with EDC and Sulfo-NHS to form a semi-stable amine-reactive sulfo-NHS ester, which minimizes the risk of undesirable cross-linking of the target molecule.[2][3]

Chemical Reaction Pathway and Experimental Workflow

The conjugation process involves two main stages: the activation of the carboxylic acid and the subsequent coupling to the primary amine.

G cluster_activation Activation Stage cluster_coupling Coupling Stage Carboxyl Amino-PEG-COOH Intermediate O-acylisourea Intermediate Carboxyl->Intermediate + EDC EDC EDC Intermediate->Carboxyl Hydrolysis NHSEster Amine-Reactive Sulfo-NHS Ester Intermediate->NHSEster + Sulfo-NHS SulfoNHS Sulfo-NHS FinalProduct Stable Amide Bond (PEG-Conjugate) NHSEster->FinalProduct + Primary Amine (pH 7.2-8.0) PrimaryAmine Target Molecule (Primary Amine) PrimaryAmine->FinalProduct G Prep 1. Reagent Preparation Activate 2. Activation of PEG-Acid (pH 6.0, 15-60 min) Prep->Activate Couple 3. Conjugation to Amine (pH 7.2-8.0, 2h - Overnight) Activate->Couple Quench 4. Quench Reaction Couple->Quench Purify 5. Purification (e.g., SEC, IEX) Quench->Purify Characterize 6. Characterization (e.g., LC/MS, SDS-PAGE) Purify->Characterize

References

Application Notes and Protocols for EDC/NHS Coupling of Amino-PEG2-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of molecules containing a primary amine to Amino-PEG2-C2-acid using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry. This compound is a functionalized polyethylene glycol (PEG) linker commonly employed in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] The inclusion of a short PEG spacer can enhance the solubility and pharmacokinetic properties of the resulting conjugate.[3]

The EDC/NHS system is a widely used "zero-length" crosslinking method that facilitates the formation of a stable amide bond between a carboxylic acid and a primary amine. EDC activates the carboxyl group of the this compound, which then reacts with NHS to form a more stable NHS ester. This amine-reactive intermediate subsequently reacts with a primary amine on the target molecule to form the desired conjugate.[4]

This protocol outlines the necessary reagents, equipment, and step-by-step procedures for both aqueous and organic solvent-based coupling reactions. It also includes recommendations for reaction optimization and purification of the final product.

Data Presentation: Recommended Reaction Conditions

Successful EDC/NHS coupling is dependent on several factors, including pH, temperature, and the molar ratio of the reagents. The following table summarizes the generally recommended starting conditions for the coupling of this compound to an amine-containing molecule. Optimization is often necessary for each specific application to achieve the desired conjugation efficiency.[5]

ParameterActivation StepCoupling StepRationale
pH 4.5 - 6.07.2 - 8.5Activation with EDC is most efficient in a slightly acidic environment. The coupling of the NHS-ester to the primary amine is more efficient at a slightly basic pH where the amine is deprotonated and more nucleophilic.
Temperature Room Temperature (20-25°C)Room Temperature or 4°CThe reaction can be performed at room temperature for faster kinetics or at 4°C overnight to potentially minimize degradation of sensitive molecules.
Reaction Time 15 - 30 minutes2 hours to overnightA short activation time is sufficient to form the NHS-ester. The coupling time can be varied to optimize conjugation efficiency.
Molar Ratio (EDC:NHS:Acid) 2-5 : 2-5 : 1-A molar excess of EDC and NHS is recommended to drive the activation reaction to completion.
Molar Ratio (NHS-activated Acid:Amine) -1 : 1 to 1 : 10The optimal ratio of the activated linker to the amine-containing molecule should be determined empirically based on the desired degree of labeling and the number of available amines.
Recommended Buffers MES (2-(N-morpholino)ethanesulfonic acid)PBS (Phosphate-Buffered Saline) or HEPESIt is crucial to use non-amine and non-carboxylate containing buffers during the activation step to avoid unwanted side reactions with EDC.

Experimental Protocols

Materials and Reagents
  • This compound

  • Amine-containing molecule (e.g., protein, peptide, small molecule)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (for organic protocol)

  • Reaction tubes

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns, HPLC)

Protocol 1: Two-Step Aqueous Coupling

This is the most common method and is suitable for most proteins and other biomolecules that are soluble in aqueous solutions.

Step 1: Activation of this compound

  • Equilibrate all reagents to room temperature before use.

  • Dissolve the this compound in Activation Buffer to a desired concentration (e.g., 10 mM).

  • Prepare fresh solutions of EDC and NHS in Activation Buffer. A common starting concentration is 100 mM for each.

  • Add a 2- to 5-fold molar excess of EDC and NHS to the this compound solution.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.

Step 2: Coupling to the Amine-Containing Molecule

  • Dissolve the amine-containing molecule in Coupling Buffer.

  • Immediately add the activated this compound solution to the amine-containing molecule solution. The pH of the reaction mixture should be between 7.2 and 8.5 for optimal coupling.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

Step 3: Quenching the Reaction

  • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

  • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS-esters.

Step 4: Purification

  • Purify the conjugate from excess reagents and reaction byproducts. Common methods include:

    • Dialysis or Desalting Columns: To remove small molecules like unreacted EDC, NHS, and quenching reagents.

    • Size-Exclusion Chromatography (SEC): To separate the conjugate based on size.

    • Ion-Exchange Chromatography (IEX): Can be used to separate molecules based on charge differences between the starting materials and the product.[6]

    • Hydrophobic Interaction Chromatography (HIC): May also be effective in separating PEGylated proteins.[6]

Protocol 2: Organic Solvent Coupling

This method is suitable for molecules that have poor solubility in aqueous solutions.

Step 1: Reagent Preparation

  • Ensure all glassware is dry and use anhydrous solvents.

  • Dissolve this compound in anhydrous DMF or DMSO.

  • Dissolve EDC and NHS in anhydrous DMF or DMSO.

Step 2: Activation and Coupling

  • Add a 1.5- to 2-fold molar excess of EDC and NHS to the this compound solution.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Dissolve the amine-containing molecule in anhydrous DMF or DMSO.

  • Add the solution of the amine-containing molecule to the activated this compound.

  • If the amine is in the form of a salt (e.g., hydrochloride), a non-nucleophilic base such as diisopropylethylamine (DIPEA) may be added (1-2 equivalents) to neutralize the salt.

  • Stir the reaction mixture at room temperature for 2-24 hours. The reaction can be monitored by an appropriate method such as LC-MS or TLC.[4][6]

Step 3: Work-up and Purification

  • The purification method will depend on the properties of the final conjugate. Common techniques include:

    • Precipitation: The product may be precipitated by adding a non-solvent.

    • Extraction: Liquid-liquid extraction can be used to separate the product from water-soluble byproducts.

    • Silica Gel Chromatography: For purification of small molecule conjugates.

    • Reverse-Phase HPLC: For purification of peptides and small molecules.

Mandatory Visualizations

G cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_purification Purification prep_peg Dissolve this compound in Activation Buffer activation Activation (15-30 min, RT) Add EDC/NHS to PEG-Acid prep_peg->activation prep_edc_nhs Prepare fresh EDC and NHS solutions in Activation Buffer prep_edc_nhs->activation prep_amine Dissolve amine-molecule in Coupling Buffer coupling Coupling (2h RT or overnight 4°C) Add activated PEG to amine prep_amine->coupling activation->coupling quenching Quenching (15-30 min, RT) Add Tris or Hydroxylamine coupling->quenching purify Purify Conjugate (Dialysis, SEC, etc.) quenching->purify final_product Final Conjugate purify->final_product

Caption: Experimental workflow for the aqueous EDC/NHS coupling of this compound.

G cluster_reactants cluster_intermediates cluster_products peg_acid Amino-PEG2-C2-COOH o_acylisourea O-acylisourea intermediate (unstable) peg_acid->o_acylisourea + EDC edc EDC nhs NHS amine R-NH2 nhs_ester NHS-ester (amine-reactive) o_acylisourea->nhs_ester + NHS - EDC byproduct conjugate Amide Bond (Stable Conjugate) nhs_ester->conjugate + R-NH2 byproduct2 NHS conjugate->byproduct2 - NHS byproduct1 EDC byproduct (urea derivative)

Caption: Chemical reaction mechanism of EDC/NHS coupling for amide bond formation.

References

Step-by-Step Guide for Amino-PEG2-C2-acid in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

This document provides a detailed guide for the application of Amino-PEG2-C2-acid as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). These application notes and protocols are intended for researchers, scientists, and drug development professionals actively engaged in the field of targeted protein degradation.

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3] A typical PROTAC consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and the efficacy of the resulting PROTAC.[3][4][5][6][7][8]

This compound is a bifunctional linker containing a two-unit polyethylene glycol (PEG) chain, which enhances hydrophilicity and can improve the solubility and cell permeability of the PROTAC molecule.[3][4][6][9][10] Its terminal amine and carboxylic acid groups allow for versatile and stepwise conjugation to the POI and E3 ligase ligands.[9][11][12][13][14]

PROTAC Signaling Pathway and Development Workflow

The fundamental mechanism of a PROTAC is to induce the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[15][][17][18] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[1][2][15][19] The overall workflow for developing a PROTAC using the this compound linker involves synthesis, characterization, and a series of in vitro and cellular assays to confirm its mechanism of action and efficacy.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon, VHL) PROTAC->E3_Ligase recruits Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI facilitates ubiquitination Ub Ubiquitin Ub->Poly_Ub_POI Proteasome 26S Proteasome Poly_Ub_POI->Proteasome targeted for degradation Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI degrades

PROTAC-mediated protein degradation pathway.

PROTAC_Development_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis PROTAC Synthesis (using this compound) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Ternary_Complex_Assay Ternary Complex Formation Assay Characterization->Ternary_Complex_Assay Ubiquitination_Assay In Vitro Ubiquitination Assay Ternary_Complex_Assay->Ubiquitination_Assay Degradation_Assay Cellular Degradation Assay (Western Blot) Ubiquitination_Assay->Degradation_Assay

Overall workflow for PROTAC development and evaluation.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis of a PROTAC, first by conjugating the this compound linker to an E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon) and then coupling the resulting intermediate to a ligand for the protein of interest.

Step 1: Coupling of this compound to the E3 Ligase Ligand

  • Materials:

    • This compound

    • E3 ligase ligand with a suitable functional group (e.g., an amine like pomalidomide)

    • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

    • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

    • Reaction vessel and magnetic stirrer

    • HPLC for purification

  • Procedure:

    • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 5 minutes at room temperature.

    • Add the E3 ligase ligand (1.0 equivalent) to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Purify the E3 ligase-linker intermediate by preparative HPLC to obtain the product with a free amine group.

Step 2: Coupling of the E3 Ligase-Linker Intermediate to the POI Ligand

  • Materials:

    • Purified E3 ligase-linker intermediate from Step 1

    • POI ligand with a carboxylic acid functional group

    • Coupling agents (HATU, DIPEA)

    • Anhydrous DMF

  • Procedure:

    • Dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) and stir for 5 minutes.

    • Add the E3 ligase-linker intermediate (1.2 equivalents) to the mixture.

    • Stir the reaction at room temperature overnight, monitoring by LC-MS.

    • Purify the final PROTAC product using preparative HPLC.

    • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

PROTAC_Synthesis_Logic cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Amide Coupling POI_Ligand POI Ligand (-COOH) PROTAC Final PROTAC POI_Ligand->PROTAC reacts with Linker This compound (H2N-...-COOH) Intermediate E3 Ligase-Linker Intermediate Linker->Intermediate reacts with E3_Ligand E3 Ligase Ligand (-NH2) E3_Ligand->Intermediate Intermediate->PROTAC

Logical relationship of PROTAC components during synthesis.
Protocol 2: Ternary Complex Formation Assay

This protocol outlines a method to assess the formation of the ternary complex, a crucial step in PROTAC-mediated protein degradation.[17] Assays like NanoBRET™ or AlphaLISA® can be used for this purpose.[17][18][20]

  • Materials:

    • Synthesized PROTAC

    • Recombinant POI and E3 ligase complex

    • Assay-specific reagents (e.g., NanoBRET™ NanoLuc® fusion proteins and HaloTag® fusions, or AlphaLISA® beads)

    • Assay buffer

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of the PROTAC in the assay buffer.

    • In a suitable microplate, add the recombinant POI and E3 ligase complex at optimized concentrations.

    • Add the serially diluted PROTAC to the wells.

    • Incubate the plate according to the assay manufacturer's instructions to allow for complex formation.

    • Add the detection reagents (e.g., NanoBRET™ substrate or AlphaLISA® beads).

    • Read the plate on a microplate reader capable of detecting the specific signal (e.g., bioluminescence resonance energy transfer or chemiluminescence).

    • Plot the signal against the PROTAC concentration. A characteristic bell-shaped curve is often observed, indicating the formation and subsequent disruption (due to the "hook effect") of the ternary complex.[18][20]

Protocol 3: In Vitro Ubiquitination Assay

This assay directly measures the ubiquitination of the POI, confirming the functional activity of the formed ternary complex.[2][19][21][22]

  • Materials:

    • Synthesized PROTAC

    • Recombinant proteins: POI, E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex

    • Ubiquitin

    • ATP

    • Ubiquitination buffer

    • SDS-PAGE reagents and Western blot apparatus

    • Antibodies: anti-POI and anti-ubiquitin

  • Procedure:

    • Set up the ubiquitination reaction by combining the E1, E2, E3 enzymes, POI, ubiquitin, and ATP in the ubiquitination buffer.

    • Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.

    • Incubate the reactions at 37°C for 1-2 hours.

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Perform a Western blot using a primary antibody against the POI to detect the appearance of higher molecular weight bands corresponding to the polyubiquitinated POI. An anti-ubiquitin antibody can also be used after immunoprecipitation of the target protein.[19][23]

Protocol 4: Cellular Protein Degradation Assay (Western Blot)

This is the standard assay to quantify the degradation of the target protein in a cellular context.[1][15][23][24][25][26]

  • Materials:

    • Cell line expressing the POI

    • Synthesized PROTAC and vehicle control (e.g., DMSO)

    • Cell culture medium and supplies

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE and Western blot reagents

    • Primary antibodies: anti-POI and anti-loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.

    • After treatment, wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare the samples for SDS-PAGE.

    • Load equal amounts of protein per lane, run the gel, and transfer the proteins to a membrane.

    • Block the membrane and probe with the primary antibodies for the POI and a loading control.

    • Wash and incubate with the secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1]

Quantitative Data Presentation

The effectiveness of a PROTAC is highly dependent on the linker.[4][5][27] The tables below present illustrative data comparing PROTACs with different PEG linker lengths to highlight the importance of linker optimization.

Table 1: Physicochemical and Pharmacokinetic Properties of PROTACs with Different Linker Lengths

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPAqueous Solubility (µM)Cell Permeability (10⁻⁶ cm/s)
PROTAC-1Alkyl Chain (C8)850.55.2< 10.8
PROTAC-2This compound 910.64.5151.5
PROTAC-3Amino-PEG4-C2-acid998.73.8451.2
PROTAC-4Amino-PEG6-C2-acid1086.83.1800.7

Note: Data is hypothetical and for illustrative purposes.

Table 2: In Vitro Efficacy of PROTACs with Different Linker Lengths

PROTACTernary Complex Formation (BRET ratio)DC50 (nM)Dmax (%)
PROTAC-10.0855075
PROTAC-20.258095
PROTAC-30.1520090
PROTAC-40.05>100060

Note: Data is hypothetical and for illustrative purposes. DC50 and Dmax values are cell-line dependent.[4]

These tables illustrate that a PROTAC with a PEG2 linker (PROTAC-2) can exhibit a balanced profile of physicochemical properties and potent degradation activity. Shorter or longer linkers may result in suboptimal ternary complex formation and reduced efficacy. This underscores the necessity of empirical testing and linker optimization in PROTAC design.

References

Application Notes and Protocols: Amino-PEG2-C2-acid Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene glycol (PEG) linkers to antibodies is a critical process in the development of next-generation therapeutics, including antibody-drug conjugates (ADCs). PEGylation can enhance the pharmacokinetic and pharmacodynamic properties of antibodies by increasing their solubility, stability, and circulation half-life, while also potentially reducing their immunogenicity.[][2][3][4] Amino-PEG2-C2-acid is a bifunctional linker containing a primary amine and a terminal carboxylic acid, separated by a two-unit polyethylene glycol chain.[5][6][7][8][9][10] This structure allows for the covalent attachment of a payload (e.g., a small molecule drug) to the amine terminus, while the carboxylic acid moiety can be conjugated to primary amines on the surface of an antibody, typically on lysine residues.[3][11][12]

The most common and efficient method for conjugating a carboxylic acid to an antibody is through the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[11][13][14][15][16] This "zero-length" crosslinking reaction forms a stable amide bond between the linker and the antibody.[11][13][15] This application note provides a detailed experimental protocol for the conjugation of this compound to antibodies using EDC/NHS chemistry, along with guidelines for the characterization of the resulting conjugate.

Experimental Protocols

This protocol outlines a two-step process for the covalent conjugation of this compound to an antibody. The first step involves the activation of the carboxylic acid group on the this compound linker with EDC and NHS. The second step is the reaction of the activated linker with the primary amine groups on the antibody.

Materials and Reagents
  • Antibody of interest in a suitable buffer (e.g., Phosphate Buffered Saline, PBS) at a concentration of 1-10 mg/mL. Note: The buffer should be free of primary amines (e.g., Tris) as they will compete with the antibody for conjugation.[17]

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for improved water solubility.[11]

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.

  • Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve the this compound if it is not readily soluble in aqueous buffers.

  • Desalting columns or dialysis cassettes for buffer exchange and purification.

Step 1: Activation of this compound
  • Prepare Reagents: Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer. It is recommended to prepare these solutions at a 10-100 fold molar excess to the amount of this compound to be activated.

  • Dissolve Linker: Dissolve the this compound in Activation Buffer. If necessary, a small amount of DMF or DMSO can be used to aid dissolution before adding it to the buffer.

  • Activation Reaction: Add the EDC solution to the this compound solution, followed immediately by the NHS solution. A typical molar ratio for activation is 1:2:5 (this compound:EDC:NHS), but this may require optimization.

  • Incubation: Incubate the activation reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation to the Antibody
  • Buffer Exchange (Optional but Recommended): To improve conjugation efficiency and reduce self-polymerization of the antibody, it is recommended to perform a buffer exchange of the antibody into the Conjugation Buffer (pH 7.2-8.0). This can be done using a desalting column or dialysis.

  • Conjugation Reaction: Add the activated this compound solution to the antibody solution. The molar ratio of the linker to the antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized. A starting point is a 5-20 fold molar excess of the linker to the antibody.

  • Incubation: Incubate the conjugation reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature. This will hydrolyze any unreacted NHS-esters.

Step 3: Purification of the Antibody Conjugate
  • Removal of Excess Reagents: Purify the antibody conjugate from excess linker and reaction byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

  • Buffer Exchange: Exchange the purified conjugate into a suitable storage buffer (e.g., PBS).

  • Sterile Filtration: Filter the final conjugate through a 0.22 µm sterile filter.

  • Storage: Store the purified antibody conjugate at 4°C for short-term use or at -80°C for long-term storage.

Data Presentation

Quantitative analysis is crucial to characterize the this compound conjugated antibody. The following tables provide a template for summarizing key experimental parameters and results.

Table 1: Conjugation Reaction Parameters

ParameterCondition 1Condition 2Condition 3
Antibody Concentration (mg/mL)
Linker:Antibody Molar Ratio
EDC:Linker Molar Ratio
NHS:Linker Molar Ratio
Activation Time (min)
Conjugation Time (hr)
Conjugation Temperature (°C)
Quenching Reagent

Table 2: Characterization of Antibody Conjugate

Characterization MethodResult (Condition 1)Result (Condition 2)Result (Condition 3)
Drug-to-Antibody Ratio (DAR)
Conjugation Efficiency (%)
Aggregate Content (%)
Binding Affinity (KD)
In vitro Cytotoxicity (IC50)

Characterization of the Antibody Conjugate

A thorough characterization of the final conjugate is essential to ensure its quality and efficacy.

  • Drug-to-Antibody Ratio (DAR): The average number of linker molecules conjugated to each antibody is a critical quality attribute.[][14] DAR can be determined by several methods:

    • UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the conjugated payload (if it has a chromophore), the DAR can be calculated using the Beer-Lambert law.[]

    • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the mass of the intact conjugate, from which the DAR can be calculated.[14]

    • Hydrophobic Interaction Chromatography (HIC): This chromatographic technique can separate antibody species with different numbers of conjugated linkers, allowing for the determination of the DAR distribution.[8]

  • Conjugation Efficiency: This is the percentage of the initial antibody that has been successfully conjugated. It can be determined by analyzing the reaction mixture using techniques like SDS-PAGE or SEC.

  • Aggregation Analysis: Size-exclusion chromatography (SEC) is used to determine the percentage of high molecular weight species (aggregates) in the final conjugate preparation.

  • Functional Assays: It is crucial to assess whether the conjugation process has affected the biological activity of the antibody. This can be evaluated through:

    • Binding Assays: Techniques such as ELISA or surface plasmon resonance (SPR) can be used to determine the binding affinity of the conjugate to its target antigen.

    • In vitro Cytotoxicity Assays: If the conjugate is an ADC, its potency should be evaluated in relevant cancer cell lines.

Mandatory Visualizations

experimental_workflow cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Antibody cluster_purification Step 3: Purification and Characterization A1 Prepare fresh EDC and NHS solutions A2 Dissolve this compound A1->A2 A3 Mix Linker, EDC, and NHS A2->A3 A4 Incubate for 15-30 min A3->A4 C2 Add activated linker to Antibody A4->C2 Activated Linker C1 Prepare Antibody (Buffer Exchange) C1->C2 C3 Incubate for 1-2 hours C2->C3 C4 Quench Reaction C3->C4 P1 Purify Conjugate (SEC/Dialysis) C4->P1 Crude Conjugate P2 Characterize Conjugate (DAR, Aggregation) P1->P2 P3 Functional Assays (Binding, Cytotoxicity) P2->P3

Caption: Experimental workflow for the conjugation of this compound to an antibody.

edc_nhs_chemistry cluster_reaction EDC/NHS Conjugation Chemistry Linker This compound (R-COOH) Activated_Intermediate O-acylisourea intermediate (unstable) Linker->Activated_Intermediate + EDC EDC EDC->Activated_Intermediate NHS_Ester Amine-reactive NHS ester (semi-stable) Activated_Intermediate->NHS_Ester + NHS NHS NHS->NHS_Ester Conjugate Antibody-Linker Conjugate (Ab-NH-CO-R) NHS_Ester->Conjugate + Antibody Antibody (Ab-NH2) Antibody->Conjugate

References

Application Notes and Protocols: Mastering Molar Ratios for Amino-PEG2-C2-acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to calculating and optimizing molar ratios for reactions involving Amino-PEG2-C2-acid. This bifunctional linker is a cornerstone in modern bioconjugation, playing a critical role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Accurate molar ratio calculations are paramount for achieving high conjugation efficiency, product purity, and reproducibility.

Introduction to this compound Reactions

This compound, also known as 3-(2-(2-aminoethoxy)ethoxy)propanoic acid, possesses a terminal primary amine and a carboxylic acid, separated by a hydrophilic diethylene glycol (PEG2) spacer.[3][4] This structure allows for versatile conjugation strategies. The most common reaction involves the formation of a stable amide bond between the carboxylic acid of the linker and a primary amine on a target molecule (e.g., a protein, peptide, or small molecule drug). This reaction is typically mediated by carbodiimide chemistry, most notably using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6]

The primary amine of this compound can subsequently react with various functional groups, such as activated esters (e.g., NHS esters), to complete the linkage.[4]

The Critical Role of Molar Ratios in Conjugation Chemistry

The stoichiometry of reactants is a critical parameter in any chemical reaction, and this is especially true in the precise world of bioconjugation. The molar ratio of the this compound linker, the target molecule, and the coupling reagents directly influences:

  • Reaction Efficiency and Yield: Optimizing molar ratios is key to driving the reaction to completion and maximizing the yield of the desired conjugate.

  • Degree of Labeling: In protein modification, controlling the molar excess of the linker can help to control the number of linker molecules attached to each protein.

  • Minimization of Side Products: An inappropriate excess of coupling reagents like EDC can lead to the formation of undesirable side products and cross-linking.[7]

  • Reproducibility: Consistent and well-defined molar ratios are essential for ensuring batch-to-batch consistency in the production of complex biomolecules.

Several factors can influence the optimal molar ratios, including the concentration of reactants, pH, temperature, and reaction time.[8]

Calculating Molar Ratios for EDC/NHS Mediated Amide Coupling

The most frequent application of this compound involves the activation of its carboxylic acid group by EDC and NHS to react with a primary amine on a target molecule.

General Principles

The reaction proceeds in two steps:

  • The carboxylic acid is activated by EDC to form a highly reactive O-acylisourea intermediate.

  • This intermediate can then react with a primary amine to form an amide bond. However, this intermediate is unstable in aqueous solutions. NHS is added to react with the O-acylisourea intermediate to form a more stable NHS ester, which then efficiently reacts with the primary amine.[6]

Recommended Molar Ratios

The following table summarizes generally recommended molar ratios for EDC/NHS coupling reactions based on common laboratory practices. It is important to note that these are starting points, and empirical optimization for each specific application is highly recommended.

Reactant Molar Ratio (relative to Carboxylic Acid) Rationale References
This compound 1 (as the source of the carboxylic acid)This is the limiting reagent to which other reactants are compared.
EDC 1.5 - 10 fold excessTo ensure efficient activation of the carboxylic acid. A significant excess can sometimes lead to side reactions.[7][9][7][9]
NHS/Sulfo-NHS 1.2 - 5 fold excessTo efficiently form the semi-stable NHS-ester and improve coupling efficiency in aqueous solutions.[7][9][7][9]
Amine-containing Molecule 1 - 1.5 fold excessA slight excess can help drive the reaction to completion. For labeling proteins, the ratio is adjusted to control the degree of conjugation.[10]

Note: The optimal molar ratio can be influenced by the specific characteristics of the amine-containing molecule (e.g., a small molecule vs. a large protein).

Experimental Protocols

Protocol 1: General EDC/NHS Coupling of this compound to an Amine-Containing Small Molecule

This protocol describes a general procedure for conjugating this compound to a small molecule containing a primary amine.

Materials:

  • This compound

  • Amine-containing small molecule

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5 or MES Buffer (for two-step procedures)[11]

  • Quenching solution (e.g., hydroxylamine, Tris buffer)[12]

Procedure:

  • Dissolve Reactants:

    • Dissolve this compound in anhydrous DMF or DMSO to a known concentration (e.g., 100 mM).

    • Dissolve the amine-containing small molecule in a compatible solvent.

    • Freshly prepare solutions of EDC and NHS in anhydrous DMF or DMSO or reaction buffer immediately before use.

  • Activation of Carboxylic Acid:

    • In a reaction vessel, add the this compound solution.

    • Add 1.5 to 5 molar equivalents of NHS.

    • Add 1.5 to 10 molar equivalents of EDC.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add 1 to 1.5 molar equivalents of the amine-containing small molecule to the activated this compound solution.

    • Let the reaction proceed for 2 hours to overnight at room temperature with gentle stirring. The reaction progress can be monitored by analytical techniques such as TLC, LC-MS, or HPLC.

  • Quenching and Purification:

    • Quench any unreacted NHS esters by adding a quenching solution (e.g., hydroxylamine to a final concentration of 10 mM) and incubating for 15-30 minutes.[12]

    • Purify the conjugate using an appropriate chromatographic method (e.g., silica gel chromatography, preparative HPLC).

Protocol 2: Two-Step Labeling of a Protein with this compound

This protocol is designed to minimize protein cross-linking by activating the linker first, then introducing the protein.

Materials:

  • This compound

  • Protein with accessible primary amines (e.g., lysine residues)

  • EDC hydrochloride

  • Sulfo-NHS (water-soluble)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[11]

  • Coupling Buffer: PBS, pH 7.2-7.5[11]

  • Desalting column

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Coupling Buffer to a desired concentration (e.g., 1-10 mg/mL).

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add 5 molar equivalents of Sulfo-NHS.

    • Add 10 molar equivalents of EDC.

    • Incubate for 15 minutes at room temperature.

  • Removal of Excess Reagents (Optional but Recommended):

    • To prevent unwanted reactions with the protein, remove excess EDC and Sulfo-NHS from the activated linker using a desalting column equilibrated with Coupling Buffer.

  • Conjugation to Protein:

    • Immediately add the activated (and optionally purified) this compound to the protein solution. The molar ratio of linker to protein will determine the degree of labeling and should be optimized. A starting point could be a 10-20 fold molar excess of the linker.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris.

    • Remove excess, unreacted linker and other reagents by dialysis or size-exclusion chromatography.

Visualizing the Workflow and Chemistry

Reaction Pathway

G cluster_activation Activation Step cluster_conjugation Conjugation Step Amino_PEG2_C2_acid This compound (Carboxylic Acid) O_acylisourea O-acylisourea intermediate (unstable) Amino_PEG2_C2_acid->O_acylisourea + EDC EDC EDC NHS NHS / Sulfo-NHS NHS_ester NHS-activated Linker (semi-stable) O_acylisourea->NHS_ester + NHS Conjugate Final Conjugate (Stable Amide Bond) NHS_ester->Conjugate + Amine Amine_Molecule Amine-containing Molecule (e.g., Protein, Drug) Amine_Molecule->Conjugate

Caption: EDC/NHS mediated amide bond formation pathway.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification Dissolve_Reagents 1. Dissolve Reactants (Linker, Molecule, EDC, NHS) Activation 2. Activate Linker (Add EDC & NHS) Dissolve_Reagents->Activation Conjugation 3. Add Amine Molecule (Incubate) Activation->Conjugation Quench 4. Quench Reaction Conjugation->Quench Purify 5. Purify Conjugate (Chromatography/Dialysis) Quench->Purify Analyze 6. Analyze Product (LC-MS, SDS-PAGE) Purify->Analyze

Caption: General experimental workflow for bioconjugation.

By carefully considering and optimizing the molar ratios of reactants, researchers can harness the full potential of this compound for creating novel and effective bioconjugates for a wide range of applications in research and drug development.

References

Application Notes and Protocols for Surface Modification using Amino-PEG2-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG2-C2-acid is a heterobifunctional linker designed for the covalent modification of surfaces. Its structure features a primary amine group and a terminal carboxylic acid, separated by a hydrophilic polyethylene glycol (PEG) spacer. This configuration allows for the sequential conjugation of two different molecules, making it an ideal tool for creating functionalized surfaces for a wide range of applications, including biosensing, cell adhesion studies, and targeted drug delivery.

The primary amine provides a reactive site for attachment to surfaces functionalized with amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters. Conversely, the terminal carboxylic acid can be activated to react with primary amines on biomolecules of interest, such as proteins, peptides, or small molecule drugs. The PEG spacer enhances the water solubility of the linker and the resulting conjugate, and it is known to reduce non-specific protein adsorption, thereby minimizing background signal in bioassays.[1][2]

Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C7H15NO4[3][4]
Molecular Weight 177.20 g/mol [3][4]
CAS Number 791028-27-8[3][4]
Appearance White to off-white solid[3]
Solubility Soluble in DMSO, DMF, and water[3]
Purity >95%[3]

Applications

Surfaces modified with this compound can be used to:

  • Immobilize proteins and peptides: Covalently attach enzymes, antibodies, or cell adhesion peptides (e.g., RGD) to study their function or to create bioactive surfaces.

  • Develop biosensors: Functionalize sensor surfaces with capture molecules to detect specific analytes with high sensitivity and low non-specific binding.

  • Control cell adhesion and proliferation: Create patterned surfaces with specific ligands to study cell behavior and tissue engineering.[5]

  • Drug delivery systems: Link targeting ligands to nanoparticles or other drug carriers.

Experimental Protocols

The following protocols describe the covalent immobilization of this compound onto a surface and the subsequent conjugation of a biomolecule.

Protocol 1: Immobilization of this compound onto a Carboxylated Surface

This protocol is suitable for surfaces presenting carboxylic acid groups. The surface carboxyls are first activated using EDC and NHS to form an amine-reactive NHS ester, which then reacts with the primary amine of the this compound linker.

Materials:

  • Carboxylated surface (e.g., self-assembled monolayer of carboxy-terminated alkanethiols on gold, carboxylated nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Ethanolamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Surface Preparation: Clean the carboxylated surface according to the manufacturer's instructions or standard laboratory procedures. Rinse thoroughly with deionized water and dry under a stream of nitrogen.

  • Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Activation of Surface Carboxyl Groups:

    • Prepare fresh solutions of 100 mM EDC and 25 mM NHS in Activation Buffer immediately before use.

    • Immerse the carboxylated surface in a mixture of the EDC and NHS solutions.

    • Incubate for 15-30 minutes at room temperature with gentle agitation.

  • Linker Immobilization:

    • Rinse the activated surface with Activation Buffer, followed by Coupling Buffer.

    • Immediately immerse the activated surface in the this compound solution (diluted to a final concentration of 1-5 mM in Coupling Buffer).

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching and Washing:

    • Remove the linker solution and immerse the surface in Quenching Buffer for 30 minutes at room temperature to block any unreacted NHS esters.

    • Wash the surface extensively with Coupling Buffer and then with deionized water.

    • Dry the surface under a stream of nitrogen. The surface is now functionalized with terminal carboxylic acid groups.

Protocol 2: Conjugation of an Amine-Containing Biomolecule to the Linker-Modified Surface

This protocol describes the activation of the terminal carboxylic acid of the immobilized linker to conjugate a biomolecule containing a primary amine.

Materials:

  • Surface functionalized with this compound (from Protocol 1)

  • Amine-containing biomolecule (e.g., protein, peptide)

  • EDC and NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Ethanolamine or 100 mM Glycine, pH 8.5

Procedure:

  • Activation of Linker Carboxyl Groups:

    • Prepare fresh solutions of 100 mM EDC and 25 mM NHS in Activation Buffer.

    • Immerse the linker-modified surface in the mixture of EDC and NHS solutions.

    • Incubate for 15-30 minutes at room temperature.

  • Biomolecule Conjugation:

    • Rinse the activated surface with Activation Buffer, followed by Coupling Buffer.

    • Immediately immerse the surface in a solution of the amine-containing biomolecule (typically 0.1-1 mg/mL in Coupling Buffer).

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Washing:

    • Remove the biomolecule solution and immerse the surface in Quenching Buffer for 30 minutes at room temperature.

    • Wash the surface thoroughly with Coupling Buffer to remove any non-covalently bound biomolecules.

    • Store the functionalized surface in an appropriate buffer at 4°C.

Characterization of the Modified Surface

The success of the surface modification can be assessed using various surface-sensitive techniques.

Surface Characterization Data (Representative Values)

Characterization TechniqueUntreated Surface (Example)After Linker ImmobilizationAfter Biomolecule ConjugationReference
Water Contact Angle 70° - 110° (hydrophobic)30° - 50° (more hydrophilic)Varies with biomolecule[6]
XPS (C1s peak) Predominantly C-C/C-HIncreased C-O/C=O peak intensityFurther changes in C and N signals[7][8]
XPS (N1s peak) Absent or low intensityAbsent or low intensityIncreased intensity[9]

Performance Data

A key advantage of using PEG linkers is the reduction of non-specific protein adsorption.

Reduction of Non-Specific Protein Adsorption (Representative Data)

SurfaceAdsorbed Protein (ng/cm²)% ReductionReference
Unmodified Gold ~300 (e.g., Fibrinogen)-[10]
PEGylated Gold < 30> 90%[10]
Unmodified Polystyrene ~400 (e.g., BSA)-[2]
PEGylated Polystyrene < 40> 90%[2]

Visual Representations

Experimental Workflow

experimental_workflow cluster_surface_prep Surface Preparation cluster_linker_immobilization Linker Immobilization cluster_biomolecule_conjugation Biomolecule Conjugation Surface Surface Cleaned_Surface Cleaned_Surface Surface->Cleaned_Surface Cleaning Activated_Surface Activated_Surface Cleaned_Surface->Activated_Surface EDC/NHS Activation Linker_Modified_Surface Linker-Modified Surface (-COOH) Activated_Surface->Linker_Modified_Surface Add this compound Activated_Linker Activated_Linker Linker_Modified_Surface->Activated_Linker EDC/NHS Activation Functionalized_Surface Functionalized Surface with Biomolecule Activated_Linker->Functionalized_Surface Add Amine-Biomolecule

Workflow for surface modification and biomolecule conjugation.
Logical Relationship of the Linker

logical_relationship Surface Surface with -COOH groups Linker Amine (H2N) PEG Spacer Carboxylic Acid (COOH) Surface->Linker:f0 Amide Bond Formation (EDC/NHS) Biomolecule Biomolecule with -NH2 group Linker:f2->Biomolecule Amide Bond Formation (EDC/NHS)

Bifunctional nature of the this compound linker.
Example Signaling Pathway: Integrin-Mediated Cell Adhesion

Surfaces functionalized with cell adhesion molecules, such as fibronectin or RGD peptides, can be used to study integrin-mediated signaling. The following diagram illustrates a simplified signaling cascade initiated by the binding of a surface-tethered ligand to an integrin receptor on a cell.[11][12]

integrin_signaling cluster_surface Functionalized Surface cluster_cell Cell Ligand Immobilized Ligand (e.g., Fibronectin) Integrin Integrin Receptor (α5β1) Ligand->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Recruitment & Activation Src Src Kinase FAK->Src Activates Actin Actin Cytoskeleton Reorganization FAK->Actin Src->FAK Phosphorylates Cell_Response Cell Spreading & Adhesion Actin->Cell_Response

Integrin signaling initiated by a functionalized surface.

References

Application Notes and Protocols for Bioconjugation Using Amino-PEG2-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Amino-PEG2-C2-acid as a bifunctional linker in bioconjugation, with a focus on its application in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed protocols for common conjugation strategies are provided, along with visualizations of experimental workflows and relevant biological pathways.

Introduction to this compound

This compound is a hydrophilic, heterobifunctional linker containing a primary amine group and a terminal carboxylic acid, separated by a two-unit polyethylene glycol (PEG) spacer.[1][2][3] This structure allows for the sequential and controlled conjugation of two different molecules. The PEG spacer enhances the solubility and bioavailability of the resulting bioconjugate, making it a valuable tool in drug development.[4] The primary amine can react with activated esters, isothiocyanates, and other electrophiles, while the carboxylic acid can be coupled to primary amines using carbodiimide chemistry.[1]

Key Applications:

  • Antibody-Drug Conjugates (ADCs): this compound can be used to link a cytotoxic payload to a monoclonal antibody (mAb), creating a targeted therapeutic agent.[5][6][7][8] The linker's properties can influence the stability, pharmacokinetics, and efficacy of the ADC.

  • PROTACs: This linker is employed to synthesize PROTACs, which are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[6][9][10] The length and flexibility of the PEG spacer are critical for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[8]

Quantitative Data Summary

While specific quantitative data for bioconjugation reactions using this compound is not extensively available in publicly accessible literature, the following tables provide representative data for similar PEG linkers used in ADC and PROTAC development. These values can serve as a general guideline for expected outcomes.

Table 1: Representative Drug-to-Antibody Ratio (DAR) for ADCs with PEG Linkers

Antibody TargetPayloadLinker TypeConjugation ChemistryAverage DARReference
HER2MMAEAmine-PEG-peptideEnzymatic (Transglutaminase)2[11]
HER2Tubulin InhibitorIsoprenoid-oximeFarnesyl transferase & Oxime ligationHigh homogeneity[5]
CD22MaytansinoidThioetherThiol-maleimide3.5 - 4.0[12]

Table 2: Representative Degradation Efficiency for PROTACs with PEG Linkers

Target ProteinE3 Ligase LigandWarheadLinkerDC50 (nM)Cell LineReference
BCR-ABLPomalidomideDasatinibPEG-based~25K562[9]
BCR-ABLPomalidomideGZD8243-unit PEG<100Ba/F3 T315I[4][13]
BCR-ABLSingle amino acidDasatinib1-unit PEG<0.5 (IC50)K562[14]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Primary Amine

This protocol describes the activation of the carboxylic acid moiety of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable NHS ester, followed by conjugation to a molecule containing a primary amine (e.g., an antibody, a protein, or a payload with an amine handle).

Materials:

  • This compound

  • Molecule with a primary amine (Molecule-NH2)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound in Activation Buffer.

  • Add a 1.5 to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the this compound solution.

  • Incubate the reaction mixture for 15-60 minutes at room temperature with gentle stirring.

Step 2: Conjugation to the Amine-Containing Molecule

  • Immediately after activation, add the activated this compound solution to the Molecule-NH2 dissolved in Coupling Buffer. A 10-20 fold molar excess of the activated linker is recommended for antibody conjugation.

  • Adjust the pH of the reaction mixture to 7.2-8.0 if necessary.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 3: Quenching and Purification

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purify the resulting bioconjugate using a desalting column to remove excess linker and byproducts.

  • Characterize the conjugate using techniques such as mass spectrometry to determine the degree of labeling and confirm the structure.[2][15]

Workflow for EDC/NHS Coupling

G cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Quenching & Purification A This compound (in Activation Buffer) C Activated NHS Ester of this compound A->C 15-60 min, RT B EDC + NHS E Bioconjugate C->E 2h RT or O/N 4°C D Amine-containing Molecule (in Coupling Buffer) G Purified Bioconjugate E->G Desalting Column F Quenching Buffer F->E Quench

Caption: Workflow for the two-step EDC/NHS coupling reaction.

Application Example 1: Synthesis of an Antibody-Drug Conjugate (ADC)

This example illustrates the use of this compound to conjugate a cytotoxic drug (payload) to an antibody targeting a cancer-specific antigen, such as HER2.[5]

Signaling Pathway for ADC-Mediated Cell Killing

G cluster_extracellular Extracellular Space cluster_intracellular Cancer Cell ADC Anti-HER2 ADC HER2 HER2 Receptor ADC->HER2 Binding Endosome Endosome HER2->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage DNA DNA Damage Payload->DNA Apoptosis Apoptosis DNA->Apoptosis

Caption: ADC targeting HER2 leads to cancer cell apoptosis.

Application Example 2: Synthesis of a PROTAC for Targeted Protein Degradation

This example demonstrates the synthesis of a PROTAC targeting the BCR-ABL fusion protein, a driver of chronic myeloid leukemia, for degradation via the ubiquitin-proteasome system.[4][9][13][14][16]

Signaling Pathway for PROTAC-Mediated Protein Degradation

G cluster_PROTAC PROTAC Action cluster_Degradation Degradation Pathway PROTAC BCR-ABL PROTAC BCR_ABL BCR-ABL Protein PROTAC->BCR_ABL E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (PROTAC-BCR-ABL-E3) Ub_BCR_ABL Ubiquitinated BCR-ABL Ternary_Complex->Ub_BCR_ABL Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_BCR_ABL Proteasome Proteasome Ub_BCR_ABL->Proteasome Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degradation

Caption: PROTAC induces ubiquitination and degradation of BCR-ABL.

Characterization of Bioconjugates

The successful synthesis of bioconjugates using this compound should be confirmed by appropriate analytical techniques.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final conjugate and determine the drug-to-antibody ratio (DAR) for ADCs.[2][15]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate and separate it from unconjugated starting materials.[15] Techniques such as size-exclusion chromatography (SEC-HPLC) and reverse-phase HPLC (RP-HPLC) are commonly used.

  • UV-Vis Spectroscopy: To determine the concentration of the protein and the conjugated molecule, if the latter has a distinct chromophore.

Stability of the Amide Bond

The amide bond formed through the EDC/NHS coupling of this compound is generally stable under physiological conditions. However, the stability of the overall bioconjugate, particularly ADCs, should be assessed in relevant biological matrices, such as plasma.[12][17][18] Stability assays typically monitor the integrity of the conjugate and the potential for premature release of the payload over time.[17][18]

Conclusion

This compound is a versatile and valuable tool for creating complex bioconjugates for therapeutic and research applications. Its hydrophilic PEG spacer and bifunctional nature allow for the controlled synthesis of ADCs and PROTACs with potentially improved properties. The provided protocols and conceptual frameworks serve as a guide for researchers to design and execute their own bioconjugation strategies using this linker. It is crucial to optimize reaction conditions and thoroughly characterize the final products to ensure their quality and desired functionality.

References

Application Notes: Amino-PEG2-C2-acid in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amino-PEG2-C2-acid is a heterobifunctional linker used in the development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This linker incorporates a short, discrete polyethylene glycol (PEG) spacer, which imparts specific, advantageous properties to the resulting conjugate. The fundamental structure consists of a terminal primary amine group and a terminal carboxylic acid, separated by a two-unit PEG chain. This configuration allows for the sequential and controlled conjugation of two different molecules, typically a targeting moiety and a therapeutic payload.

The inclusion of a hydrophilic PEG spacer is a key strategy to improve the physicochemical properties of bioconjugates.[4][5] Many potent cytotoxic drugs used in ADCs are hydrophobic, which can lead to aggregation, poor solubility, and rapid clearance from circulation when conjugated to an antibody, especially at high drug-to-antibody ratios (DARs).[4][6] PEG linkers enhance the water solubility of the conjugate, which can mitigate aggregation and improve stability.[5][][8] This enhancement in hydrophilicity can lead to improved pharmacokinetics, such as a prolonged circulation half-life and increased plasma concentration, ultimately enhancing the therapeutic window.[4][9][10]

Key Features of this compound:

  • Bifunctional: Contains two distinct reactive handles (amine and carboxylic acid) for directed conjugation.[11][12]

  • Hydrophilic Spacer: The PEG moiety increases the solubility of the entire conjugate, reducing the impact of a hydrophobic payload.[4][13]

  • Defined Length: As a discrete PEG linker, it has a uniform, defined molecular weight, which simplifies manufacturing and characterization, leading to more homogeneous and reproducible conjugates.[8]

  • Biocompatible: PEG is well-established as a non-toxic and low-immunogenicity polymer in pharmaceutical applications.[4][5]

Logical Relationship: Structure of an ADC

The diagram below illustrates the fundamental structure of an Antibody-Drug Conjugate (ADC) utilizing an this compound linker. The linker serves as the bridge connecting the targeting antibody (via an amide bond to a lysine residue) to the therapeutic payload.

ADC_Structure cluster_Antibody Monoclonal Antibody (mAb) cluster_Linker This compound Linker cluster_Payload Payload mAb Targeting Domain (e.g., anti-HER2) lysine Lysine Residue (-NH2) linker O O | | -NH-(CH2)2-O-(CH2)2-O-(CH2)2-C- lysine->linker Amide Bond drug Cytotoxic Drug (e.g., MMAE) linker->drug Amide Bond ADC_Workflow start Start: Define Target & Payload step1 Step 1: Activate Linker (this compound) with EDC/NHS start->step1 step2 Step 2: Conjugate to Antibody Lysines step1->step2 step3 Step 3: Purify ADC (e.g., SEC, TFF) step2->step3 step4 Step 4: Characterize ADC step3->step4 step5 Step 5: In Vitro Evaluation step4->step5 dar Avg. DAR (HIC-HPLC, MS) step4->dar agg Aggregation (SEC-HPLC) step4->agg end Proceed to In Vivo Studies step5->end potency Potency (IC50 Assay) step5->potency specificity Specificity vs. Antigen-Negative Cells step5->specificity Signaling_Pathway adc ADC Binds to Surface Antigen endocytosis Internalization via Endocytosis adc->endocytosis lysosome Trafficking to Lysosome endocytosis->lysosome release Linker Cleavage & Payload Release lysosome->release tubulin Payload Binds to Tubulin release->tubulin disruption Disruption of Microtubule Dynamics tubulin->disruption arrest G2/M Cell Cycle Arrest disruption->arrest apoptosis Apoptosis (Cell Death) arrest->apoptosis

References

Application Notes and Protocols for HATU-Mediated Coupling of Amino-PEG2-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of molecules using linker technologies is a cornerstone of modern drug development, enabling the creation of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Amino-PEG2-C2-acid is a short, hydrophilic linker containing a terminal amine and a carboxylic acid, offering a versatile scaffold for bioconjugation. The efficient formation of a stable amide bond between the carboxylic acid of this linker and a primary amine of a target molecule is critical.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a superior coupling agent for amide bond formation due to its high efficiency, rapid reaction times, and ability to minimize racemization. These application notes provide detailed protocols for the use of HATU as a coupling agent for this compound, along with relevant technical data and visualizations to guide researchers in their synthetic endeavors. The use of PEG linkers is prevalent in PROTAC design, with some statistics indicating that 54% of reported PROTACs utilize a PEG linker to enhance solubility and cell permeability[1].

Mechanism of HATU Activation

HATU facilitates amide bond formation by activating the carboxylic acid of this compound. The process begins with the deprotonation of the carboxylic acid by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt. This intermediate then rapidly reacts with the OAt anion to form an OAt-active ester, releasing tetramethylurea as a byproduct. The amine nucleophile then attacks the active ester to form the desired amide bond.

HATU_Mechanism Carboxylic_Acid Amino-PEG2-C2-COOH Carboxylate Carboxylate Anion Carboxylic_Acid->Carboxylate + Base Base Base (e.g., DIPEA) Active_Ester OAt-Active Ester Carboxylate->Active_Ester + HATU HATU HATU Amide_Product Amide Conjugate Active_Ester->Amide_Product + Amine Byproduct1 Tetramethylurea Active_Ester->Byproduct1 - Tetramethylurea Byproduct2 HOAt Active_Ester->Byproduct2 - HOAt Amine Primary Amine (R-NH2)

Mechanism of HATU-mediated amide bond formation.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the HATU-mediated coupling of a carboxylic acid to a primary amine. While specific yields for this compound are not extensively published, the data presented is based on established knowledge of HATU's high efficiency in similar couplings. A patent example for a HATU-mediated amide coupling reported a yield of 79%[2].

ParameterValue/RangeNotes
Reactant Stoichiometry
This compound1.0 - 1.2 equivalents
Amine1.0 equivalentLimiting reagent.
HATU1.0 - 1.5 equivalentsExcess can lead to side reactions.
Base (e.g., DIPEA)2.0 - 3.0 equivalentsA non-nucleophilic base is crucial.
Reaction Conditions
SolventAnhydrous DMF, DCM, or ACNDMF is often preferred for solubility.
Temperature0 °C to Room TemperatureRoom temperature is typical.
Reaction Time1 - 4 hoursMonitor by TLC or LC-MS.
Expected Outcome
Yield > 80% Highly dependent on substrate and purification.
Purity > 95% After purification by HPLC.

Experimental Protocols

Materials
  • This compound

  • Amine-containing molecule

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography (if required)

  • HPLC system for purification

Experimental Workflow

experimental_workflow start Start dissolve_acid Dissolve this compound and Amine in Anhydrous DMF start->dissolve_acid add_base Add DIPEA dissolve_acid->add_base add_hatu Add HATU add_base->add_hatu reaction Stir at Room Temperature (1-4 hours) add_hatu->reaction monitor Monitor reaction by TLC or LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up monitor->workup Reaction Complete purification Purification by Preparative HPLC workup->purification characterization Characterization (LC-MS, NMR) purification->characterization end End characterization->end

General workflow for HATU-mediated coupling.
Detailed Protocol

  • Reaction Setup : In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing molecule (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Base Addition : Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • HATU Addition : Add HATU (1.2 eq) to the reaction mixture in one portion.

  • Reaction : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Work-up :

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer successively with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification :

    • The crude product is typically purified by preparative reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

    • A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) is a common mobile phase system.

    • Collect the fractions containing the desired product and lyophilize to obtain the purified conjugate.

  • Characterization : Confirm the identity and purity of the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Application in Targeted Drug Delivery: PROTACs

This compound is an ideal linker for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome[3][4]. The PEG linker provides hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule[1].

The following diagram illustrates the general mechanism of action for a PROTAC utilizing a linker such as one derived from this compound.

PROTAC_Pathway PROTAC PROTAC (Target Ligand-Linker-E3 Ligase Ligand) Ternary_Complex Ternary Complex (Target:PROTAC:E3 Ligase) PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., Oncogenic Protein) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Degraded_Fragments Degraded Protein Fragments Degradation->Degraded_Fragments

PROTAC-mediated targeted protein degradation pathway.

Conclusion

HATU is a highly effective coupling agent for the conjugation of this compound to amine-containing molecules. The protocols and data provided in these application notes offer a comprehensive guide for researchers in the fields of medicinal chemistry and drug development. The versatility of the this compound linker, combined with the efficiency of HATU-mediated coupling, provides a robust platform for the synthesis of a wide range of bioconjugates, including promising new therapeutic modalities like PROTACs.

References

Troubleshooting & Optimization

Troubleshooting low yield in Amino-PEG2-C2-acid conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Amino-PEG2-C2-acid conjugation reactions.

Troubleshooting Guide

Low conjugation yield is a common issue that can often be resolved by systematically evaluating and optimizing reaction parameters. This guide addresses the most frequent causes of poor yield in a question-and-answer format.

Q1: Why is my conjugation yield unexpectedly low?

Low yield in this compound conjugation is typically attributed to one or more of the following factors: suboptimal reaction conditions, degradation of reagents, or the presence of interfering substances. A systematic approach to troubleshooting is crucial for identifying the root cause.

Q2: How does pH affect my conjugation efficiency?

The pH of the reaction is critical and influences two competing reactions: the activation of the carboxylic acid and the subsequent reaction with the amine, as well as the hydrolysis of the activated ester.

  • Activation Step: The activation of the carboxylic acid on your molecule of interest with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.

  • Coupling Step: The reaction of the activated NHS-ester with the primary amine of this compound is most efficient at a pH of 7.0 to 8.5. At a lower pH, the amine is protonated and less nucleophilic, while at a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the overall yield.[1]

For a two-step protocol, it is recommended to perform the activation in a buffer such as MES at pH 5-6, and then raise the pH to 7.2-7.5 for the coupling step with the amine-containing molecule.[2]

Frequently Asked Questions (FAQs)

Q3: What are the ideal buffer conditions for the conjugation reaction?

The choice of buffer is critical to avoid unwanted side reactions.

  • Recommended Buffers:

    • Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a good choice as it does not contain primary amines or carboxylates.

    • Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS), HEPES, or borate buffers are commonly used.[3]

  • Buffers to Avoid: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete in the reaction and should be avoided.

Q4: How should I handle and store my reagents to ensure high activity?

The stability of the reagents, particularly EDC, NHS, and the this compound, is paramount for a successful conjugation.

  • EDC and NHS: Both are moisture-sensitive. They should be stored desiccated at -20°C. Before use, allow the vials to equilibrate to room temperature to prevent condensation. Prepare solutions immediately before use.

  • This compound: This reagent should also be stored at -20°C or -80°C for long-term stability and protected from moisture. For stock solutions in DMSO, storage at -80°C for up to 6 months is recommended.

Q5: What is the optimal molar ratio of EDC and NHS to my carboxyl-containing molecule?

The molar ratio of the coupling reagents to your molecule can significantly impact the yield.

While the optimal ratio can be substrate-dependent, a common starting point is to use a molar excess of both EDC and NHS relative to the carboxylic acid. A molar ratio of NHS to EDC of 2:1 has been shown to be effective in some systems.[4] It is generally recommended to use an excess of NHS to improve the reaction rate and yield.[5] Too much EDC, however, can sometimes lead to byproducts.[5]

Q6: Can temperature be optimized to improve yield?

Most EDC/NHS conjugations are performed at room temperature or at 4°C.[6] While a lower temperature (4°C) can help to increase the stability of the NHS-ester intermediate and may be beneficial for sensitive proteins, the reaction will proceed more slowly. For many standard conjugations, room temperature provides a good balance between reaction rate and stability of the intermediates.

Quantitative Data Summary

The following tables provide quantitative data on how different reaction parameters can influence the outcome of your conjugation experiment.

Table 1: Effect of pH on the Stability of NHS Esters

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[7]
8.6410 minutes[7]
8.0Room Temperature210 minutes
8.5Room Temperature180 minutes
9.0Room Temperature125 minutes

This table illustrates the significant impact of pH on the stability of the reactive NHS-ester intermediate. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life.

Table 2: Influence of pH on Amide Product Yield in a PEG-Amine Conjugation Model System

Reaction pHAmide Product Yield (%)
8.080-85%[8]
8.580-85%[8]
9.087-92%[8]

This table demonstrates that despite the increased rate of hydrolysis at higher pH, the rate of the desired amidation reaction can be sufficiently high to achieve good to excellent yields.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of a Carboxyl-Containing Molecule to this compound

This protocol is a general guideline and may require optimization for your specific molecules.

Materials:

  • Carboxyl-containing molecule

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffer (or PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column or dialysis cassette

Procedure:

  • Preparation of Reagents: Equilibrate EDC, NHS, and this compound to room temperature before opening. Prepare stock solutions in an appropriate anhydrous solvent (e.g., DMSO or DMF) or the respective reaction buffer immediately before use.

  • Activation of Carboxylic Acid:

    • Dissolve the carboxyl-containing molecule in Activation Buffer.

    • Add EDC and NHS to the solution. A common starting point is a 2- to 5-fold molar excess of EDC and NHS over the carboxyl-containing molecule.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • Pass the reaction mixture through a desalting column equilibrated with Coupling Buffer to remove excess EDC and NHS. This prevents unwanted side reactions with the amine in the next step.

  • Conjugation to this compound:

    • Immediately add the activated molecule solution to a solution of this compound (typically at a 1:1 to 1.5:1 molar ratio of amine to activated molecule) in Coupling Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS-esters. Incubate for 15-30 minutes.

  • Purification:

    • Purify the final conjugate using size exclusion chromatography, dialysis, or other appropriate chromatographic techniques to remove unreacted molecules and byproducts.

Visualizations

experimental_workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.0-8.5) cluster_purification Quenching & Purification A Carboxyl- containing Molecule B Add EDC + NHS in MES Buffer A->B C Activated NHS-Ester Intermediate B->C E Conjugation Reaction C->E Combine D This compound in PBS Buffer D->E F PEGylated Conjugate E->F G Quench Reaction F->G H Purify Conjugate G->H I Final Product H->I

Caption: A typical experimental workflow for a two-step EDC/NHS conjugation.

troubleshooting_logic cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_process Experimental Process Start Low Conjugation Yield Reagent_Check Are EDC, NHS, and This compound fresh and stored correctly? Start->Reagent_Check Reagent_Solution Use fresh reagents. Equilibrate to RT before opening. Prepare solutions immediately before use. Reagent_Check->Reagent_Solution Yes pH_Check Is the pH optimal for both activation and coupling steps? Reagent_Check->pH_Check No pH_Solution Use MES (pH 4.5-6.0) for activation. Use PBS/HEPES (pH 7.0-8.5) for coupling. pH_Check->pH_Solution Yes Buffer_Check Does the buffer contain interfering substances (amines, carboxylates)? pH_Check->Buffer_Check No Buffer_Solution Use non-interfering buffers (MES, PBS, HEPES). Buffer_Check->Buffer_Solution Yes Ratio_Check Is the molar ratio of EDC/NHS optimized? Buffer_Check->Ratio_Check No Ratio_Solution Start with a 2-5 fold molar excess of EDC/NHS over carboxyl groups. Ratio_Check->Ratio_Solution Yes Hydrolysis_Check Is there significant hydrolysis of the NHS-ester? Ratio_Check->Hydrolysis_Check No Hydrolysis_Solution Perform the coupling step immediately after activation. Consider lower temperature (4°C). Hydrolysis_Check->Hydrolysis_Solution Yes

Caption: A logical troubleshooting workflow for low conjugation yield.

References

How to avoid side reactions with Amino-PEG2-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amino-PEG2-C2-acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker containing a primary amine (-NH₂) and a carboxylic acid (-COOH) functional group separated by a short, hydrophilic diethylene glycol (PEG2) spacer. This structure allows for the sequential or orthogonal conjugation of two different molecules. Its primary applications are in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), where precise control over linker chemistry is essential. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate.

Q2: What are the reactive ends of this compound and what do they react with?

The linker has two reactive functional groups:

  • Amino Group (-NH₂): This primary amine is nucleophilic and can react with activated carboxylic acids (e.g., NHS esters), aldehydes or ketones (via reductive amination), and other electrophilic groups to form stable bonds.

  • Carboxylic Acid Group (-COOH): This group can be activated, most commonly with carbodiimides like EDC in the presence of N-hydroxysuccinimide (NHS), to form an active NHS ester. This ester then readily reacts with primary amines on a target molecule (e.g., lysine residues on a protein) to form a stable amide bond.

Q3: What are the key advantages of using a PEG linker like this compound?

PEG linkers offer several benefits in bioconjugation:

  • Improved Solubility: The hydrophilic nature of the PEG chain can increase the aqueous solubility of hydrophobic molecules.

  • Reduced Immunogenicity: PEGylation can mask epitopes on proteins, potentially reducing their immunogenicity.

  • Enhanced Stability: The PEG chain can protect conjugated molecules from enzymatic degradation.

  • Flexibility and Spacing: The linker provides a flexible spacer arm between the two conjugated molecules, which can be crucial for maintaining their biological activity.

Troubleshooting Guide

Issue 1: Low Conjugation Yield or Inefficient Reaction

Possible Cause 1: Suboptimal pH for EDC/NHS Chemistry

The two main steps in a typical EDC/NHS coupling reaction have conflicting optimal pH ranges.

  • Carboxyl Activation (with EDC/NHS): This step is most efficient at a slightly acidic pH of 4.5-6.0.

  • Amine Coupling (NHS ester reaction with amine): This step is most efficient at a physiological to slightly basic pH of 7.0-8.5.

Troubleshooting Steps:

  • Two-Step Protocol: For maximum efficiency, perform the reaction in two distinct steps. First, activate the carboxylic acid of this compound with EDC/NHS in a suitable buffer like MES at pH 5-6. Then, raise the pH to 7.2-7.5 with a buffer like PBS before adding your amine-containing molecule.[1]

  • One-Pot Protocol: If a one-pot reaction is necessary, a compromise pH of 6.0-7.2 can be used, but be aware that this may result in a lower overall yield.

Possible Cause 2: Hydrolysis of Active Intermediates

Both the O-acylisourea intermediate formed by EDC and the subsequent NHS ester are susceptible to hydrolysis in aqueous buffers. This is a major competing reaction that reduces the amount of active linker available for conjugation.

Troubleshooting Steps:

  • Reaction Time: Perform the reaction as quickly as possible after adding the coupling reagents.

  • Concentration: Higher concentrations of the reactants can favor the bimolecular conjugation reaction over the unimolecular hydrolysis.

  • Temperature: Perform the reaction at room temperature or 4°C. Lower temperatures slow the rate of hydrolysis.

  • pH Control: The rate of NHS-ester hydrolysis increases significantly with higher pH.[2][3] For reactions at pH > 8, be aware that the half-life of the NHS ester can be very short.

Possible Cause 3: Inactive Reagents

EDC and NHS are moisture-sensitive and can lose activity if not stored and handled properly.

Troubleshooting Steps:

  • Storage: Store EDC and NHS desiccated at -20°C.[1]

  • Handling: Always allow reagent vials to warm to room temperature before opening to prevent moisture condensation.[1]

  • Fresh Solutions: Prepare EDC and NHS solutions immediately before use and do not store them in aqueous buffers.[1]

Possible Cause 4: Incompatible Buffer Components

Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete with the intended reaction.[1]

Troubleshooting Steps:

  • Use Non-Reactive Buffers: For the activation step, use MES buffer. For the coupling step, PBS or borate buffers are recommended.[1]

  • Buffer Exchange: If your protein or molecule is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before starting the conjugation.

Issue 2: Self-Polymerization or Dimerization of the Linker

Possible Cause: Uncontrolled One-Pot Reaction

Since this compound contains both a nucleophilic amine and a precursor to an electrophile (the carboxylic acid), they can react with each other in the presence of coupling agents like EDC/NHS. This can lead to the formation of dimers or longer polymer chains, consuming the linker and complicating purification.

Troubleshooting Steps:

  • Utilize a Two-Step Protocol: This is the most effective way to prevent self-polymerization. First, conjugate one end of the linker (e.g., the carboxylic acid) to your first molecule. After this reaction is complete, purify the conjugate to remove unreacted linker and coupling agents. Then, use the other end of the linker (the amine) to react with your second molecule.

  • Use Protecting Groups: An orthogonal protecting group strategy allows for the selective reaction of one functional group while the other is masked. For example, you can use a Boc-protected version of the amine (Boc-NH-PEG2-C2-acid) to first react the carboxylic acid. After purification, the Boc group can be removed with acid to reveal the amine for the second conjugation step.[1][4][] Similarly, a t-butyl ester can be used to protect the carboxylic acid while the amine is reacted.[1][4]

  • Control Stoichiometry: In a one-pot reaction, carefully controlling the stoichiometry by adding the protein or first molecule before adding the coupling agents can help favor the desired reaction over self-polymerization. However, this is less reliable than the other methods.

Issue 3: Protein Aggregation or Precipitation During Reaction

Possible Cause 1: High Degree of Cross-Linking

If both molecules being conjugated are large (e.g., two proteins), using a bifunctional linker can lead to the formation of large, insoluble intermolecular cross-linked complexes.

Troubleshooting Steps:

  • Reduce Molar Excess: Lower the molar ratio of the linker to your target molecule.

  • Optimize Protein Concentration: Adjusting the protein concentration can influence whether intramolecular or intermolecular crosslinking is favored.

  • Reaction Time: Shorten the incubation time to reduce the extent of the reaction.

Possible Cause 2: Change in Buffer Conditions

The addition of reagents or a change in pH during the reaction can sometimes cause sensitive proteins to aggregate and precipitate.

Troubleshooting Steps:

  • Protein Stability: Ensure your protein is soluble and stable in the chosen reaction buffers at the target pH values.

  • Buffer Exchange: Perform a buffer exchange to ensure the protein is in a compatible buffer before starting the reaction.

  • Solvent Concentration: If the linker is first dissolved in an organic solvent like DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low enough to not cause protein precipitation.

Quantitative Data Summary

The stability of the activated NHS ester is critical for achieving high conjugation yields. The rate of hydrolysis is highly dependent on pH and the specific structure of the NHS ester.

Table 1: Hydrolysis Half-lives of Various PEG-NHS Esters at pH 8, 25°C

PEG NHS Ester TypeCommon AbbreviationHalf-life (minutes)
Succinimidyl ValerateSVA33.6
Succinimidyl ButanoateSBA23.3
Succinimidyl CarbonateSC20.4
Succinimidyl PropionateSPA16.5
Succinimidyl GlutarateSG17.6
Succinimidyl SuccinateSS9.8
mPEG2-NHS-4.9
Succinimidyl SuccinamideSSA3.2
Succinimidyl CarboxymethylatedSCM0.75
(Data adapted from Laysan Bio, Inc. Note: The half-life typically triples when the pH is lowered by one unit.)

Table 2: pH Dependence of NHS Ester Reaction and Hydrolysis

pH RangeCarboxyl Activation with EDC/NHSAmine Coupling with NHS EsterNHS Ester Hydrolysis Rate
4.5 - 6.0 Most EfficientInefficient (amines are protonated)Slow
7.0 - 7.5 Less EfficientEfficientModerate
8.0 - 8.5 InefficientVery EfficientFast
> 9.0 InefficientVery Fast ReactionVery Fast Hydrolysis
(Compiled from multiple sources. Optimal conditions often require a two-step pH change.)[1][2][3]

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Protein to a Small Molecule using this compound

This protocol first activates the linker's carboxyl group and couples it to a protein's primary amines. After purification, the linker's amine group is used to conjugate a second, small molecule that has an NHS-ester functional group.

Materials:

  • Protein to be conjugated (in PBS, pH 7.2)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Small molecule with an NHS-ester group

  • Desalting columns

Step 1: Conjugation of Linker to Protein

  • Buffer Exchange: Ensure the protein is in the Coupling Buffer (PBS, pH 7.2) using a desalting column. Adjust protein concentration to 1-5 mg/mL.

  • Prepare Reagents: Immediately before use, prepare a 10 mM solution of this compound in Activation Buffer. Prepare 100 mM solutions of EDC and Sulfo-NHS in Activation Buffer.

  • Activation: In a microcentrifuge tube, combine the this compound solution with EDC and Sulfo-NHS solutions. A 10-20 fold molar excess of each reagent over the linker is typical. Incubate for 15 minutes at room temperature.

  • Conjugation: Add the activated linker solution to the protein solution. A 10-20 fold molar excess of the linker over the protein is a good starting point.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted activated linker. Incubate for 15 minutes.

  • Purification: Remove excess linker and reaction byproducts by passing the solution through a desalting column or using size-exclusion chromatography (SEC). The purified product is the protein-PEG2-amine conjugate.

Step 2: Conjugation of Small Molecule to Protein-PEG2-amine

  • Prepare Small Molecule: Dissolve the NHS-ester functionalized small molecule in a compatible organic solvent like DMSO to a concentration of 10 mM.

  • Conjugation: Add the small molecule solution to the purified protein-PEG2-amine conjugate. Use a 5-10 fold molar excess of the small molecule.

  • Incubate for 1 hour at room temperature with gentle stirring.

  • Final Purification: Purify the final conjugate using a desalting column, SEC, or dialysis to remove unreacted small molecule and byproducts.

  • Characterization: Analyze the final conjugate using techniques like SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.

Protocol 2: Controlled Conjugation Using a Protected Linker

This protocol uses Boc-NH-PEG2-C2-acid to prevent self-reaction and ensure sequential conjugation.

Materials:

  • Boc-NH-PEG2-C2-acid

  • First molecule with a primary amine (Molecule-NH₂)

  • Second molecule with a primary amine (Molecule-2-NH₂)

  • EDC, Sulfo-NHS

  • Activation and Coupling Buffers (as in Protocol 1)

  • Deprotection Solution: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 20% TFA in DCM)

  • Neutralization Buffer: e.g., DIPEA in DCM

Step 1: Couple First Molecule to Carboxyl End

  • Follow steps 1-5 from Protocol 1, Step 1, but use Boc-NH-PEG2-C2-acid as the linker and Molecule-NH₂ as the target.

  • After the reaction, purify the conjugate (Boc-NH-PEG2-C2-Molecule) using an appropriate method (e.g., HPLC, column chromatography) to remove unreacted materials.

Step 2: Deprotection of the Boc Group

  • Lyophilize the purified conjugate to remove aqueous buffer.

  • Dissolve the dried conjugate in the Deprotection Solution.

  • Incubate for 30-60 minutes at room temperature.

  • Evaporate the TFA/DCM under a stream of nitrogen.

  • Neutralize any residual acid if necessary. The product is H₂N-PEG2-C2-Molecule.

Step 3: Couple Second Molecule to Amino End

  • Activate the carboxyl group of a new molecule (Molecule-2-COOH) using EDC/NHS as described in Protocol 1, Step 1.3.

  • Add the deprotected H₂N-PEG2-C2-Molecule conjugate to the activated Molecule-2.

  • Incubate, quench, and purify as described previously to obtain the final product: Molecule-2-C2-PEG2-NH-Molecule.

Visualizations

experimental_workflow cluster_one_pot One-Pot Strategy cluster_two_step Two-Step Strategy cluster_step2 A Molecule-A + Amino-PEG-Acid + Molecule-B B Add EDC/NHS A->B C Reaction Mixture (A-PEG-B, A-PEG-A, B-PEG-B, Linker Polymers, etc.) B->C D Purification C->D E Desired Conjugate (Lower Yield & Purity) D->E F Molecule-A + Amino-PEG-Acid G Add EDC/NHS F->G H A-PEG-Acid Conjugate G->H I Purification H->I J Purified A-PEG-Acid I->J K Add Molecule-B (with amine) L Add EDC/NHS K->L M Final Conjugate (A-PEG-B) L->M N Final Purification M->N O Desired Conjugate (Higher Yield & Purity) N->O troubleshooting_low_yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_protocol Protocol Issues Start Low Conjugation Yield Reagent_Inactive Inactive EDC/NHS? Start->Reagent_Inactive pH_Check Suboptimal pH? Start->pH_Check Hydrolysis_Check NHS Ester Hydrolysis? Start->Hydrolysis_Check Buffer_Check Incompatible Buffer? Start->Buffer_Check Polymer_Check Self-Polymerization? Start->Polymer_Check Reagent_Solution Use fresh reagents. Store desiccated at -20°C. Warm to RT before opening. Reagent_Inactive->Reagent_Solution pH_Solution Use two-step pH: Activation at pH 5-6 (MES). Coupling at pH 7.2-7.5 (PBS). pH_Check->pH_Solution Hydrolysis_Solution Work quickly. Use higher concentrations. Lower temperature (4°C). Hydrolysis_Check->Hydrolysis_Solution Buffer_Solution Avoid Tris and Glycine. Perform buffer exchange. Buffer_Check->Buffer_Solution Polymer_Solution Use two-step protocol or orthogonal protecting groups. Polymer_Check->Polymer_Solution

References

Technical Support Center: Optimizing Amino-PEG2-C2-acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling of Amino-PEG2-C2-acid to primary amines. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format to help you achieve successful conjugation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the coupling of this compound.

Question: Why is my amide coupling yield unexpectedly low?

Answer: Low coupling efficiency is a frequent issue that can stem from several factors. The direct reaction between a carboxylic acid and an amine is often inefficient due to the formation of an unreactive ammonium carboxylate salt.[1][2] To achieve high yields, the carboxylic acid group of the this compound must first be "activated" to make it more susceptible to nucleophilic attack by the amine.[3][4]

Common causes for low yield include:

  • Inefficient Carboxylic Acid Activation: Ensure you are using an appropriate activating agent.

  • Hydrolysis of the Activated Ester: The activated intermediate is sensitive to water and can hydrolyze back to the carboxylic acid, especially at high pH.[5][6]

  • Suboptimal pH: The reaction pH is critical. While the amine needs to be deprotonated (higher pH) to be nucleophilic, the activated ester is more stable at a slightly acidic to neutral pH.[5][7]

  • Competing Side Reactions: Depending on the reagents and conditions, side reactions can consume your starting materials.

  • Reagent Quality and Stoichiometry: Ensure your reagents are pure and used in the correct molar ratios.

Question: What are the most common coupling reagents for this type of reaction, and how do I choose one?

Answer: A variety of coupling reagents are available, each with its own advantages. The most common classes are carbodiimides, phosphonium salts, and aminium/uronium salts.[4][8]

  • Carbodiimides (e.g., EDC, DCC): These are widely used reagents that react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][3] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is water-soluble, making it convenient for reactions in aqueous buffers and simplifying byproduct removal.[2]

  • Additives (e.g., NHS, HOBt): Carbodiimide reactions are often performed with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).[3][4] These additives react with the O-acylisourea intermediate to form a more stable, yet still reactive, activated ester. This two-step process can improve yields and reduce side reactions like racemization.[3][9]

  • Phosphonium and Aminium/Uronium Salts (e.g., HATU, HBTU): These reagents are known for their high efficiency and rapid reaction times, especially in peptide synthesis.[8] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is particularly effective with less epimerization during coupling.[8]

The choice of reagent depends on the scale of your reaction, the sensitivity of your substrates, and cost considerations. For many applications involving PEG linkers, the EDC/NHS system provides a good balance of efficiency, cost-effectiveness, and ease of use.[10][11]

Question: How do I prevent hydrolysis of my activated this compound?

Answer: Hydrolysis of the activated ester is a major competing reaction that reduces conjugation efficiency.[5][6] The rate of hydrolysis increases significantly with higher pH.[5] To minimize hydrolysis:

  • Control the pH: Maintain the reaction pH in the recommended range for the specific coupling chemistry. For NHS ester coupling to amines, a pH range of 7.2-8.5 is often a good compromise between amine reactivity and ester stability.[5][7][12]

  • Work Quickly: Prepare the activated PEG-acid immediately before adding your amine-containing molecule.

  • Use Anhydrous Solvents: If your reaction is not in an aqueous buffer, ensure your organic solvents (e.g., DMF, DMSO, DCM) are anhydrous.[3]

  • Optimize Reagent Concentration: Higher concentrations of reactants can favor the desired bimolecular coupling reaction over the unimolecular hydrolysis reaction.[13]

Question: What is the optimal pH for the coupling reaction?

Answer: The optimal pH is a trade-off between two competing factors: the nucleophilicity of the amine and the stability of the activated carboxylic acid.[5]

  • Amine Reactivity: A primary amine is only nucleophilic when it is in its deprotonated form (-NH2). As the pH increases above the pKa of the amine, the concentration of the reactive deprotonated form increases.[5]

  • Activated Ester Stability: NHS esters and other activated intermediates are susceptible to hydrolysis, which is accelerated at higher pH.[5][6]

For EDC/NHS-mediated coupling to primary amines, the activation of the carboxylic acid is most efficient at a slightly acidic pH (4.5-6.0).[14][15] The subsequent reaction of the NHS-activated PEG with the amine is most efficient at a pH of 7.2-8.0.[15] A two-step protocol where the pH is adjusted after the initial activation can often provide the best results.[15]

Quantitative Data Summary

The following tables provide recommended starting conditions for optimizing your this compound coupling reaction. Note that these are general guidelines, and optimal conditions may vary depending on the specific substrates.

Table 1: Recommended Reagent Molar Ratios for EDC/NHS Coupling

ReagentMolar Ratio (relative to this compound)Purpose
This compound1.0Starting material
EDC1.1 - 1.5Carboxylic acid activator
NHS/sulfo-NHS1.1 - 1.5Stabilizes the activated intermediate
Primary Amine1.0 - 2.0Molecule to be coupled
Base (e.g., DIPEA)1.0 - 2.0Neutralizes acid byproducts (in organic solvents)

Note: The use of a slight excess of coupling reagents can help drive the reaction to completion. A larger excess of the amine-containing molecule may be used if the PEG-acid is the more valuable component.

Table 2: pH Ranges for Amine Coupling Reactions

Coupling ChemistryActivation pHCoupling pHKey Considerations
EDC/NHS to Amine4.5 - 6.07.2 - 8.0Two-step pH adjustment can maximize efficiency.[15]
Pre-activated NHS-PEG EsterN/A7.5 - 8.5Balances amine reactivity with ester hydrolysis.[16]
HATU/DIPEA to AmineN/A8.0 - 9.0Generally performed in organic solvents with a non-nucleophilic base.

Experimental Protocols

Protocol 1: One-Pot EDC/NHS Coupling in Aqueous Buffer

This protocol is suitable for coupling this compound to a water-soluble molecule containing a primary amine.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • NHS (N-hydroxysuccinimide) or sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[15]

  • Coupling Buffer: 100 mM Phosphate-buffered saline (PBS), pH 7.2-7.5[15]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

Procedure:

  • Dissolve Reactants: Dissolve the this compound in Activation Buffer.

  • Add Coupling Reagents: Add solid EDC and NHS (or sulfo-NHS) to the solution. A common starting point is to use a 1.5-fold molar excess of EDC and NHS over the PEG-acid.

  • Activate Carboxylic Acid: Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Adjust pH and Add Amine: Add the amine-containing molecule, dissolved in cold Coupling Buffer. Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

  • Coupling Reaction: Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C. The progress can be monitored by a suitable analytical technique (e.g., LC-MS, HPLC).

  • Quench Reaction: Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-activated PEG. Let it sit for 15-30 minutes.

  • Purification: Purify the PEG-conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or affinity chromatography.

Protocol 2: EDC/NHS Coupling in Organic Solvent

This protocol is suitable for substrates that are soluble in organic solvents.

Materials:

  • This compound

  • Amine-containing molecule

  • EDC HCl

  • NHS

  • Anhydrous DMF or DMSO

  • DIPEA (N,N-Diisopropylethylamine)

Procedure:

  • Dissolve Reactants: Dissolve the this compound (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

  • Add EDC: Add EDC (1.2 equivalents) to the solution and stir for 15-60 minutes at room temperature to form the NHS-activated ester.

  • Add Amine and Base: In a separate flask, dissolve the amine-containing molecule (1.1 equivalents) in anhydrous DMF and add DIPEA (2 equivalents).

  • Combine and React: Add the activated PEG-NHS ester solution to the amine solution. Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by LC-MS or TLC.

  • Work-up and Purification: Upon completion, the reaction mixture can be diluted with an appropriate solvent and washed to remove byproducts. The final conjugate is then purified by column chromatography or other suitable methods.

Visualizations

The following diagrams illustrate the key workflows and decision-making processes in this compound coupling.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amine Coupling cluster_purification Step 3: Quenching & Purification start This compound reagents + EDC + NHS start->reagents activated_peg Activated PEG-NHS Ester reagents->activated_peg reaction Coupling Reaction (pH 7.2 - 8.0) activated_peg->reaction amine Primary Amine (R-NH2) amine->reaction conjugate Final PEG-Amide Conjugate reaction->conjugate quench Quench excess reactant conjugate->quench purify Purify conjugate (e.g., SEC, Dialysis) quench->purify

Caption: General workflow for a two-step this compound coupling reaction.

G start Low Coupling Yield Observed q1 Was the carboxylic acid activated (e.g., with EDC/NHS)? start->q1 a1_no Action: Implement an activation step. Direct coupling is inefficient. q1->a1_no No q2 Was the reaction pH optimal? q1->q2 Yes success Re-run experiment and monitor. a1_no->success a2_no Action: Verify and adjust pH. Activation: pH 4.5-6.0 Coupling: pH 7.2-8.0 q2->a2_no No q3 Were reagents fresh and solvents anhydrous (if applicable)? q2->q3 Yes a2_no->success a3_no Action: Use fresh reagents. Ensure anhydrous conditions to prevent hydrolysis. q3->a3_no No q4 Was molar ratio of reagents correct? q3->q4 Yes a3_no->success a4_no Action: Optimize stoichiometry. Use slight excess of coupling agents. q4->a4_no No q4->success Yes a4_no->success

Caption: Troubleshooting decision tree for low-yield coupling reactions.

References

Technical Support Center: Purification of Amino-PEG2-C2-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Amino-PEG2-C2-acid conjugates.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of your this compound conjugates.

Issue 1: Poor recovery of the conjugate from the purification column.

  • Possible Cause: Your highly polar conjugate may be irreversibly adsorbed to the stationary phase, especially if using normal-phase chromatography with standard silica gel. The basic amine group can also lead to strong interactions with acidic silica.

  • Solution:

    • Switch to a Different Chromatography Mode: Reversed-phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) are generally more suitable for polar compounds.

    • Deactivate Silica Gel for Flash Chromatography: If you must use normal-phase flash chromatography, consider deactivating the silica gel. This can be done by pre-flushing the column with a solvent system containing a small amount of a basic modifier like triethylamine (1-3%).[1]

    • Use a Modified Stationary Phase: Consider using an amino- or diol-bonded silica column for HILIC, which can provide better recovery for polar compounds.[2][3]

Issue 2: The conjugate peak is tailing severely in Reversed-Phase HPLC.

  • Possible Cause: Peak tailing for polar, basic compounds like this compound conjugates is often due to secondary interactions between the protonated amine group of the analyte and residual acidic silanol groups on the C18 stationary phase.[4][5]

  • Solution:

    • Adjust Mobile Phase pH: Operate at a low pH (e.g., 2.5-4) by adding an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase. This protonates the analyte and suppresses the ionization of the silanol groups, minimizing unwanted interactions.[1][6]

    • Use a Mobile Phase Additive: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA can mask the active silanol sites and improve peak shape.[1]

    • Employ a Highly Deactivated Column: Use a modern, end-capped C18 column specifically designed for the analysis of basic compounds. These columns have fewer accessible silanol groups.[1][5]

    • Increase Buffer Concentration: A higher buffer concentration (in the range of 10-50 mM) can sometimes help to improve peak shape.[4][6]

Issue 3: Difficulty in separating the conjugate from unreacted starting materials or other impurities.

  • Possible Cause: The impurities may have very similar polarity and size to your desired conjugate, making separation challenging with a single chromatography method.

  • Solution:

    • Optimize the Gradient: For both flash chromatography and HPLC, a shallower gradient can improve resolution between closely eluting compounds.

    • Try an Orthogonal Separation Technique: If you are using reversed-phase HPLC, consider trying HILIC or a mixed-mode chromatography column. The different separation mechanisms can often resolve impurities that co-elute in RP-HPLC.[2]

    • Mixed-Mode Chromatography: This technique combines reversed-phase and ion-exchange properties in a single column and can be very effective for separating complex mixtures of polar and charged molecules.[7]

Issue 4: The product appears as a streak or a broad spot on the TLC plate.

  • Possible Cause: The high polarity of PEGylated compounds often leads to streaking on standard silica TLC plates.[8][9]

  • Solution:

    • Modify the Mobile Phase: Add a small amount of a polar, protic solvent like methanol or a basic modifier like triethylamine or ammonia to your eluent system. For acidic compounds, a small amount of acetic or formic acid can help.[9]

    • Use a Different TLC Plate: Consider using reversed-phase (C18) TLC plates for better spot shape with polar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing and purifying this compound conjugates?

A1: While specific impurities depend on your synthetic route, common byproducts can include:

  • Unreacted Starting Materials: Incomplete reaction can leave unreacted this compound or the molecule it is being conjugated to.

  • Products of Incomplete Reactions: If you are synthesizing the linker itself, you might have precursors or incompletely PEGylated species.

  • Side-Products from Coupling Reactions: If using coupling agents like EDC/NHS to form an amide bond, byproducts such as N-acylisourea can form. The hydrolysis of the active ester intermediate can also regenerate the starting carboxylic acid.[10][11]

  • Products of Protecting Group Removal: If you are using a Boc-protected version of the linker, incomplete deprotection will result in the Boc-protected conjugate as an impurity. Side reactions during acidic deprotection can also occur, such as alkylation of sensitive residues by the released tert-butyl cation.[4]

  • Dimers or Oligomers: Self-reaction of the bifunctional linker or conjugate can lead to the formation of dimers or higher-order oligomers.

Q2: I can't see my this compound conjugate on the TLC plate under UV light. How can I visualize it?

A2: The PEG backbone does not have a strong UV chromophore.[8] Therefore, you will likely need to use a chemical stain for visualization.[8]

  • Ninhydrin Stain: This is an excellent choice for visualizing the primary amine of the this compound. It typically produces a pink or purple spot upon heating.[12][13][14] Even Boc-protected amines can often be visualized as the heat from the staining process can cleave the Boc group.[12]

  • Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose oxidizing stain that can visualize a wide range of organic molecules, including the ether linkages in the PEG chain. It usually produces yellow-brown spots on a purple background.[7]

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals is a simple and often effective general visualization method.[7]

Q3: Which chromatography technique is best for purifying my this compound conjugate?

A3: The best technique depends on the scale of your purification and the nature of the impurities.

  • Flash Chromatography: Suitable for larger scale purifications (milligrams to grams). Given the polar nature of the conjugate, you may need to use a polar stationary phase (like silica) with a highly polar mobile phase, or consider reversed-phase flash chromatography.

  • Reversed-Phase HPLC (RP-HPLC): Excellent for high-resolution analytical and preparative separations. It separates based on hydrophobicity. You will likely need a highly aqueous mobile phase and may need to use additives to get good peak shape.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the separation of highly polar compounds that are not well-retained in reversed-phase. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[3]

Q4: My this compound conjugate is an oil and difficult to handle. Are there any non-chromatographic purification methods?

A4: One published method for dealing with oily PEG-containing small molecules is to form a solid complex with magnesium chloride (MgCl₂). This can sometimes allow for purification by precipitation and filtration, which is more amenable to large-scale work. The PEG compound can then be recovered by an aqueous workup.

Data Presentation

Table 1: Comparison of Purification Strategies for this compound Conjugates

Purification TechniquePrincipleAdvantagesDisadvantagesBest For
Normal-Phase Flash Chromatography AdsorptionHigh capacity, suitable for large scale.Poor retention and peak shape for very polar compounds, potential for irreversible adsorption.Pre-purification or less polar conjugates.
Reversed-Phase HPLC (RP-HPLC) Partitioning based on hydrophobicityHigh resolution, widely available columns and methods.Poor retention for very polar compounds, may require mobile phase additives for good peak shape.High-purity final purification, analytical characterization.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning into a water-enriched layer on a polar stationary phaseExcellent retention and separation of highly polar compounds.[3]Can have longer equilibration times, may be sensitive to the sample solvent.Purifying highly polar conjugates that are not retained by RP-HPLC.
Mixed-Mode Chromatography Combination of reversed-phase and ion-exchangeExcellent selectivity for complex mixtures of polar and charged compounds.Fewer column choices available, method development can be more complex.Difficult separations with multiple impurities of varying properties.

Table 2: Typical Starting Conditions for HPLC Methods

ParameterReversed-Phase HPLCHILIC
Column C18, 3-5 µmAmide, Diol, or bare Silica, 3-5 µm
Mobile Phase A Water + 0.1% TFA or Formic AcidAcetonitrile + 5% Water + 10 mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% TFA or Formic AcidWater + 10 mM Ammonium Formate
Typical Gradient 5-95% B over 20-30 minutes95-50% A over 20-30 minutes
Flow Rate 1.0 mL/min for 4.6 mm ID column1.0 mL/min for 4.6 mm ID column
Detection UV (if chromophore present), ELSD, CAD, or MSUV (if chromophore present), ELSD, CAD, or MS

Experimental Protocols

Protocol 1: Purification by Reversed-Phase HPLC

  • Column Selection: Choose a high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the crude conjugate in a small amount of the initial mobile phase composition (e.g., 95% A / 5% B) or in water/DMSO.

  • Chromatography:

    • Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 10 column volumes.

    • Inject the sample.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and re-equilibrate.

  • Fraction Collection and Analysis: Collect fractions corresponding to the product peak and analyze by TLC or analytical HPLC to confirm purity.

  • Product Recovery: Combine pure fractions and remove the solvent by lyophilization or rotary evaporation.

Protocol 2: Purification by HILIC

  • Column Selection: Choose a HILIC column, for example, an amide-bonded phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.

    • Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.

  • Sample Preparation: Dissolve the crude conjugate in the initial mobile phase (95% A / 5% B) or a solvent with high organic content (e.g., >80% acetonitrile).

  • Chromatography:

    • Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for an extended period (HILIC columns can take longer to equilibrate).

    • Inject the sample.

    • Run a linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

    • Hold at 50% B for 5 minutes.

    • Return to initial conditions and re-equilibrate.

  • Fraction Collection and Analysis: Collect and analyze fractions as described for RP-HPLC.

  • Product Recovery: Combine pure fractions. Note that ammonium formate is volatile and can be removed during lyophilization.

Mandatory Visualizations

Purification_Workflow start Crude Conjugate Mixture check_scale Purification Scale? start->check_scale flash_chrom Flash Chromatography check_scale->flash_chrom Large prep_hplc Preparative HPLC check_scale->prep_hplc Small large_scale > 50 mg small_scale < 50 mg analysis Analyze Fractions (TLC, Analytical HPLC) flash_chrom->analysis check_polarity Compound Polarity? prep_hplc->check_polarity hilic HILIC check_polarity->hilic Very Polar rp_hplc Reversed-Phase HPLC check_polarity->rp_hplc Moderately Polar very_polar Very Polar (Poor retention in RP) mod_polar Moderately Polar hilic->analysis rp_hplc->analysis mixed_mode Consider Mixed-Mode Chromatography mixed_mode->analysis analysis->mixed_mode Impurities Persist pure_product Pure Conjugate analysis->pure_product Fractions Pure Troubleshooting_Peak_Tailing start Peak Tailing Observed in RP-HPLC check_all_peaks Are all peaks tailing? start->check_all_peaks overload Possible Column Overload or System Issue check_all_peaks->overload Yes secondary_int Secondary Interactions with Silanols check_all_peaks->secondary_int No yes_all Yes no_specific No, only polar/ basic peaks overload_sol 1. Reduce sample concentration 2. Check for extra-column   dead volume overload->overload_sol end Improved Peak Shape overload_sol->end ph_adjust Lower Mobile Phase pH (e.g., add 0.1% TFA) secondary_int->ph_adjust additive Add Competing Base (e.g., 0.1% TEA) secondary_int->additive new_column Use End-Capped Column secondary_int->new_column ph_adjust->end additive->end new_column->end

References

Common mistakes to avoid when using Amino-PEG2-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of Amino-PEG2-C2-acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound?

A: Proper storage and handling are critical to maintain the integrity of this compound. It is hygroscopic and moisture can compromise its reactivity.

  • Storage: Store the solid reagent at -20°C in a desiccator.[1][2] When stored correctly as a powder, it can be stable for up to 3 years.[] Once in solution, for example in DMSO, it should be aliquoted and stored at -80°C for up to 6 months or -20°C for 1 month to avoid repeated freeze-thaw cycles.[1][4]

  • Handling: Before opening, always allow the vial to warm to room temperature to prevent condensation of atmospheric moisture.[1] Use the reagent in a dry environment and handle it with clean, dry spatulas. Keep containers securely sealed when not in use.[2]

Q2: What is the optimal pH for EDC/NHS coupling reactions with this compound?

A: A two-step pH process is highly recommended for optimal results.[5]

  • Activation Step: The activation of the carboxylic acid group of this compound with EDC and NHS is most efficient at a slightly acidic pH, typically between 4.5 and 6.0.[5][6] A common buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).[4]

  • Coupling Step: The subsequent reaction of the activated NHS-ester with the primary amine of your target molecule is most efficient at a pH of 7.2 to 8.5.[5][7] At this higher pH, the primary amine is deprotonated and more nucleophilic.[5] Suitable buffers for this step include phosphate-buffered saline (PBS), HEPES, or borate buffer.[1][8]

Q3: Can I perform a one-pot reaction with this compound, my amine-containing molecule, EDC, and NHS all at once?

A: While a one-pot reaction is possible, it is not recommended due to the bifunctional nature of this compound. The presence of a free amine and a carboxylic acid on the same molecule can lead to several side reactions in a one-pot setup, including:

  • Self-polymerization: The activated carboxyl group of one this compound molecule can react with the free amine of another, leading to the formation of oligomers or polymers.

  • Intramolecular cyclization: Although less likely with a short PEG chain, intramolecular reactions can occur.

A two-step protocol, where the carboxylic acid is first activated with EDC/NHS followed by removal of excess reagents before adding the amine-containing target molecule, will provide a more controlled reaction and higher yield of the desired product.[9]

Q4: My final PEGylated product is difficult to purify using normal-phase silica chromatography. What should I do?

A: This is a common issue as PEG linkers significantly increase the polarity of the final conjugate, causing it to adhere strongly to silica gel.[5] The recommended purification method for highly polar, PEGylated small molecules is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[][5][10] A gradient of water/acetonitrile or water/methanol, often with 0.1% trifluoroacetic acid (TFA) or formic acid, is typically effective for separation.[5]

Troubleshooting Guides

Issue 1: Low or No Conjugation Yield

If you are experiencing a low yield or complete failure of your conjugation reaction, use the following guide and the decision tree below to diagnose the problem.

Possible Cause Recommended Solution & Verification Citations
Inactive Reagents EDC and NHS are highly sensitive to moisture. Purchase fresh reagents and store them properly in a desiccator at -20°C. Always allow vials to warm to room temperature before opening to prevent condensation. Prepare EDC/NHS solutions immediately before use.[1][11]
Inappropriate Buffer Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) as they will compete with your target molecules. Use recommended buffers like MES for the activation step and PBS or HEPES for the coupling step.[1][12]
Hydrolysis of Activated Ester The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH. The half-life can be as short as 10 minutes at pH 8.6. After the activation step, proceed to the coupling step as quickly as possible. If a two-step protocol is used, ensure the removal of excess EDC/NHS is done promptly and under conditions that minimize hydrolysis (e.g., at 4°C).[8]
Incorrect Reaction pH Verify the pH of your reaction buffers. For the two-step protocol, ensure the activation is performed at pH 4.5-6.0 and the coupling at pH 7.2-8.5.[5]
Suboptimal Molar Ratios The molar ratio of EDC and NHS to the carboxylic acid is crucial. A common starting point is a 2:1 ratio of NHS to EDC, and a 1 to 5-fold molar excess of EDC over the amount of this compound. Optimization may be required for your specific application.[2][13]
Self-Polymerization of Linker If performing a one-pot reaction, this is a likely side reaction. Switch to a two-step protocol. Analyze your crude reaction mixture by LC-MS to look for species with molecular weights corresponding to multiples of the this compound mass.
Issues with Starting Material Confirm the purity and identity of your this compound and your target molecule using techniques like NMR or LC-MS before starting the reaction.[5]

Troubleshooting Decision Tree for Low Conjugation Yield

G start Low / No Yield reagents_check Are EDC/NHS reagents fresh and stored under dry conditions? start->reagents_check buffer_check Is the reaction buffer free of competing amines (Tris, glycine)? reagents_check->buffer_check Yes replace_reagents Solution: Replace EDC/NHS. Store new reagents properly. reagents_check->replace_reagents No ph_check Is the pH correct for each step? (Activation: 4.5-6.0, Coupling: 7.2-8.5) buffer_check->ph_check Yes change_buffer Solution: Switch to appropriate buffers (e.g., MES for activation, PBS for coupling). buffer_check->change_buffer No protocol_check Are you using a two-step protocol? ph_check->protocol_check Yes adjust_ph Solution: Remake buffers and verify pH before reaction. ph_check->adjust_ph No analysis_check Have you analyzed the crude reaction by LC-MS? protocol_check->analysis_check Yes switch_protocol Solution: Switch to a two-step protocol to prevent self-polymerization. protocol_check->switch_protocol No analyze_products Analyze for starting materials, hydrolyzed NHS-ester, and polymerized linker. analysis_check->analyze_products

A decision tree to diagnose causes of low conjugation yield.

Experimental Protocols

Two-Step EDC/NHS Conjugation Protocol

This protocol provides a general method for conjugating the carboxylic acid of this compound to a primary amine-containing molecule ("Target-NH2").

Materials:

  • This compound

  • Target-NH2

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous DMSO or DMF

  • Desalting columns or RP-HPLC for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS vials to room temperature before opening.

    • Prepare stock solutions of this compound, EDC, and NHS in anhydrous DMSO or DMF immediately before use.[11]

    • Dissolve your Target-NH2 in the Coupling Buffer.

  • Activation of this compound:

    • In a reaction vial, dissolve this compound in Activation Buffer.

    • Add the EDC stock solution (typically 1.5-5 molar excess).

    • Immediately add the NHS stock solution (typically 2-fold molar excess over EDC).

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[5]

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • To prevent side reactions with your Target-NH2, remove excess EDC and NHS. This can be achieved using a desalting column equilibrated with Activation Buffer. This step is crucial if your Target-NH2 also contains carboxyl groups.

  • Conjugation to Target-NH2:

    • Immediately add the activated this compound solution (or the eluate from the desalting column) to your Target-NH2 solution.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Coupling Buffer if necessary.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[5]

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-esters.[12]

    • Incubate for 15-30 minutes at room temperature.[5]

  • Purification:

    • Purify the final conjugate using RP-HPLC or a suitable desalting column to remove unreacted materials and byproducts.[5][10]

  • Analysis:

    • Confirm the successful conjugation and purity of your final product using LC-MS.

Visualizations

Experimental Workflow: Two-Step Conjugation

G cluster_step1 Step 1: Activation (pH 4.5-6.0) cluster_step2 Step 2: Coupling (pH 7.2-8.5) cluster_step3 Step 3: Quenching & Purification A Dissolve this compound in MES Buffer B Add EDC, then NHS A->B C Incubate 15-30 min at RT B->C D Add activated PEG to Target-NH2 in PBS Buffer C->D E Incubate 2h at RT or overnight at 4°C D->E F Add Quenching Buffer (e.g., Tris-HCl) E->F G Purify by RP-HPLC F->G H Analyze by LC-MS G->H

A typical workflow for a two-step EDC/NHS coupling experiment.
Signaling Pathway: EDC/NHS Amide Bond Formation

G COOH Amino-PEG2-C2-COOH (Carboxylic Acid) Intermediate1 O-acylisourea intermediate (unstable) COOH->Intermediate1 + EDC EDC EDC Intermediate2 NHS-ester intermediate (more stable) Intermediate1->Intermediate2 + NHS NHS NHS FinalProduct Stable Amide Bond (Final Conjugate) Intermediate2->FinalProduct + Target-NH2 Hydrolysis Hydrolysis (Side Reaction) Intermediate2->Hydrolysis TargetNH2 Target-NH2 (Primary Amine)

The two-step reaction mechanism of EDC/NHS coupling.

References

Technical Support Center: Enhancing the Stability of Amino-PEG2-C2-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered with Amino-PEG2-C2-acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the amide bond formed using this compound?

A1: The amide bond formed between the carboxylic acid of this compound and a primary amine on a biomolecule is generally stable under physiological conditions (pH 7.4, 37°C). However, its stability can be compromised under acidic or basic conditions, leading to hydrolysis.

Q2: What are the primary factors that can lead to the degradation of my this compound conjugate?

A2: The main factors influencing the stability of your conjugate are pH, temperature, and exposure to light and oxidizing agents. Extreme pH values and elevated temperatures can accelerate the hydrolysis of the amide bond. PEGs are also susceptible to oxidative degradation, so it is crucial to handle and store them properly.

Q3: What are the recommended storage conditions for this compound and its conjugates?

A3: For long-term storage, both the unconjugated this compound and its conjugates should be stored at low temperatures, typically -20°C or below, protected from light and moisture. It is also advisable to store them under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. For short-term storage, refrigeration at 2-8°C may be acceptable, but stability should be verified for your specific conjugate.

Q4: Can repeated freeze-thaw cycles affect the stability of my conjugate?

A4: Yes, repeated freeze-thaw cycles can negatively impact the stability of protein and peptide conjugates. This can lead to aggregation or denaturation of the biomolecule, and in some cases, may affect the integrity of the conjugate. It is recommended to aliquot your conjugate into single-use volumes to avoid multiple freeze-thaw cycles.

Q5: I am observing unexpected heterogeneity or degradation in my conjugate sample. What could be the cause?

A5: Unexpected heterogeneity can arise from several sources. Incomplete conjugation reactions can leave unreacted biomolecules or linkers. Side reactions during conjugation can also occur. Degradation may be due to improper storage, exposure to harsh conditions during purification, or the inherent instability of the biomolecule itself. It is crucial to thoroughly characterize the conjugate after synthesis and monitor its stability over time.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound conjugates and provides systematic approaches to identify and resolve them.

Problem Possible Causes Recommended Solutions
Low Conjugation Efficiency • Suboptimal pH for the coupling reaction.• Inactive coupling reagents (e.g., EDC, NHS).• Presence of competing nucleophiles (e.g., Tris buffer).• Steric hindrance at the conjugation site.• Optimize the reaction pH. For NHS ester chemistry, a pH of 7-9 is generally recommended.[1]• Use fresh, high-quality coupling reagents.• Perform the reaction in a non-nucleophilic buffer such as PBS or HEPES.• Consider using a longer PEG linker to overcome steric hindrance.
Precipitation or Aggregation of the Conjugate • High degree of PEGylation leading to reduced solubility.• The hydrophobic nature of the conjugated molecule.• Suboptimal buffer conditions (pH, ionic strength).• Instability of the biomolecule under conjugation conditions.• Optimize the molar ratio of the PEG linker to the biomolecule to control the degree of PEGylation.• Screen different formulation buffers to improve solubility.• Include excipients such as sugars or polysorbates to prevent aggregation.• Confirm the stability of the unconjugated biomolecule under the same reaction conditions.
Hydrolysis of the Amide Bond (De-PEGylation) • Exposure to acidic or basic pH during purification or storage.• Elevated temperatures.• Enzymatic degradation if the conjugate is in a biological matrix.• Maintain a neutral pH (6.5-7.5) during all handling and storage steps.• Store the conjugate at recommended low temperatures (-20°C or below).• If working with biological samples, consider adding protease inhibitors.
Oxidative Degradation of the PEG Chain • Exposure to oxygen, light, or trace metal ions.• Presence of oxidizing agents in buffers or reagents.• Store under an inert atmosphere (nitrogen or argon).• Protect from light by using amber vials or wrapping containers in foil.• Use high-purity, metal-free reagents and buffers.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Conjugate Stability

This protocol outlines a forced degradation study to identify potential degradation pathways of an this compound conjugate under various stress conditions.[2]

Materials:

  • This compound conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-intensity light source (ICH-compliant photostability chamber)

  • Incubators set at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C)

  • Analytical instruments (e.g., HPLC-SEC, RP-HPLC, LC-MS)

Procedure:

  • Sample Preparation: Prepare aliquots of the conjugate at a known concentration (e.g., 1 mg/mL) in PBS, pH 7.4.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot of the conjugate. Incubate at 40°C.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to an aliquot of the conjugate. Incubate at 40°C. Neutralize with HCl before analysis.

    • Oxidation: Add an equal volume of 3% H₂O₂ to an aliquot of the conjugate. Incubate at room temperature, protected from light.

    • Thermal Stress: Incubate aliquots of the conjugate at 40°C and 60°C.

    • Photostability: Expose an aliquot of the conjugate to a high-intensity light source according to ICH Q1B guidelines. Keep a control sample wrapped in foil to protect it from light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for each stress condition.

  • Analysis: Analyze the stressed samples and unstressed controls using appropriate analytical methods to identify and quantify degradation products.

    • HPLC-SEC: To detect aggregation and fragmentation.

    • RP-HPLC: To separate and quantify the intact conjugate and its degradation products.

    • LC-MS: To identify the mass of the degradation products and elucidate degradation pathways.

Protocol 2: Stability-Indicating HPLC-SEC Method for Monitoring Conjugate Integrity

This protocol describes a general size-exclusion chromatography (SEC) method to monitor the stability of an this compound conjugate by detecting the formation of aggregates or fragments.

Materials:

  • HPLC system with a UV detector

  • SEC column suitable for the molecular weight of the conjugate

  • Mobile Phase: e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8

  • Conjugate samples (stored under different conditions or from a forced degradation study)

Procedure:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the conjugate samples to an appropriate concentration (e.g., 0.1-1.0 mg/mL) in the mobile phase.

  • Injection: Inject a fixed volume (e.g., 20 µL) of the prepared sample onto the column.

  • Data Acquisition: Monitor the elution profile at a suitable wavelength (e.g., 280 nm for protein conjugates).

  • Data Analysis:

    • Identify the peak corresponding to the intact conjugate monomer.

    • Integrate the peak areas for the monomer, as well as any high molecular weight species (aggregates) or low molecular weight species (fragments).

    • Calculate the percentage of monomer, aggregate, and fragment at each time point or storage condition to assess stability.

Data Presentation

The following tables provide illustrative data on the stability of a hypothetical this compound-protein conjugate under different conditions.

Table 1: Effect of pH on Conjugate Stability at 37°C

pHIncubation Time (hours)% Intact Conjugate% Hydrolysis
5.001000
24928
488515
7.401000
24991
48982
9.001000
249010
488119

Table 2: Effect of Temperature on Conjugate Stability at pH 7.4

Temperature (°C)Incubation Time (days)% Intact Conjugate% Aggregation
40100<0.1
30990.5
90981.0
250100<0.1
30952.5
90885.0
400100<0.1
7858.0
147215.0

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Stability Analysis cluster_results Data Interpretation prep Prepare Conjugate Aliquots acid Acid Hydrolysis prep->acid Apply Stress Conditions base Base Hydrolysis prep->base Apply Stress Conditions oxidation Oxidation prep->oxidation Apply Stress Conditions thermal Thermal Stress prep->thermal Apply Stress Conditions photo Photostability prep->photo Apply Stress Conditions hplc HPLC-SEC / RP-HPLC acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS hplc->lcms Further Characterization kinetics Determine Degradation Kinetics hplc->kinetics pathways Identify Degradation Pathways lcms->pathways

Caption: Workflow for a forced degradation study of this compound conjugates.

troubleshooting_logic cluster_causes Identify Potential Cause cluster_solutions Implement Solution cluster_verification Verify Stability start Instability Observed (e.g., Degradation, Aggregation) ph Incorrect pH? start->ph temp High Temperature? start->temp oxidation Oxidative Stress? start->oxidation conjugation Suboptimal Conjugation? start->conjugation adjust_ph Optimize Buffer pH ph->adjust_ph control_temp Store at Lower Temperature temp->control_temp inert_atm Use Inert Atmosphere oxidation->inert_atm optimize_reagents Optimize Reaction Conditions conjugation->optimize_reagents reanalyze Re-analyze Conjugate adjust_ph->reanalyze control_temp->reanalyze inert_atm->reanalyze optimize_reagents->reanalyze

Caption: Logical workflow for troubleshooting stability issues with this compound conjugates.

References

Addressing solubility issues of Amino-PEG2-C2-acid conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amino-PEG2-C2-acid conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common solubility challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

This compound is a bifunctional linker commonly used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] It features a terminal primary amine group, a two-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[3][4] The hydrophilic PEG spacer is designed to increase the aqueous solubility of the molecule it's attached to.[3][5] However, the terminal functional groups (amine and carboxylic acid) mean its solubility is highly dependent on pH.[6] Like many PEG derivatives, it is also soluble in various organic solvents.[7][8]

Q2: Why is my this compound conjugate poorly soluble?

Solubility issues with these conjugates can arise from several factors:

  • Properties of the Conjugated Molecule: If the molecule you have conjugated to the linker is highly hydrophobic, it can significantly decrease the overall solubility of the conjugate, even with the hydrophilic PEG spacer.

  • pH of the Solution: The amino and carboxylic acid groups on the linker are ionizable. At the isoelectric point (pI), where the net charge is zero, solubility is typically at its minimum.[9]

  • Solvent Choice: While the PEG linker enhances water solubility, the conjugate may require an organic or aqueous-organic co-solvent system for complete dissolution.[10][]

  • Aggregation: The conjugate molecules may self-associate and form aggregates, particularly at high concentrations, reducing solubility.[12]

  • Temperature: Dissolution can be an endothermic process, and some conjugates may require gentle heating to dissolve properly.[13]

Q3: What are the recommended starting solvents for this compound conjugates?

For the unconjugated this compound linker, dimethyl sulfoxide (DMSO) is a recommended starting solvent.[1][2] For conjugates, the ideal solvent depends on the properties of the attached molecule. A good starting point is often a polar aprotic solvent like DMSO or dimethylformamide (DMF).[14] For aqueous solutions, it is crucial to use a buffered system and adjust the pH away from the conjugate's isoelectric point.

Troubleshooting Guide

This guide addresses specific issues you may encounter when trying to dissolve your this compound conjugate.

Problem 1: My conjugate won't dissolve in aqueous buffer.

  • Possible Cause: The pH of your buffer may be close to the isoelectric point (pI) of the conjugate, minimizing its solubility.

  • Troubleshooting Steps:

    • Adjust pH: Modify the pH of the buffer. For molecules with a basic amine and an acidic carboxyl group, moving the pH further away from neutral (e.g., to pH < 4 or pH > 8) will increase the net charge and should improve solubility. The optimal pH will depend on the pKa values of the functional groups on both the linker and the conjugated molecule.[6]

    • Add a Co-solvent: Introduce a water-miscible organic solvent like DMSO, DMF, or ethanol to the aqueous buffer. Start with a small percentage (e.g., 5-10%) and increase as needed.

    • Gentle Heating & Agitation: Warm the solution gently (e.g., to 37-60°C) while stirring or vortexing.[1] For many PEG compounds, dissolution is slow at room temperature but accelerates with mild heating.[10]

    • Sonication: Use an ultrasonic bath to help break up aggregates and facilitate dissolution.[1][15]

Problem 2: My conjugate precipitates out of solution after initial dissolution.

  • Possible Cause: The solution is supersaturated, or a change in temperature or pH has caused the conjugate to fall out of solution.

  • Troubleshooting Steps:

    • Check Concentration: You may be exceeding the solubility limit. Try preparing a more dilute solution.

    • Maintain Temperature: If the compound was dissolved with heating, ensure the solution is maintained at that temperature for subsequent experiments if possible.

    • Buffer Capacity: Ensure your buffer has sufficient capacity to maintain the desired pH, especially if the conjugate itself is acidic or basic.

    • Use Fresh Solvents: If using DMSO, be aware that it is hygroscopic. Absorbed water can significantly alter its solvating properties. Use newly opened or properly stored anhydrous DMSO for best results.[1][15]

Problem 3: I am dissolving the conjugate in an organic solvent (e.g., DMSO) and it's still not fully soluble.

  • Possible Cause: The conjugate may have very low solubility even in organic solvents, or the dissolution kinetics may be slow.

  • Troubleshooting Steps:

    • Apply Heat and Sonication: Gently warm the solution to 60°C and use an ultrasonic bath. This is the recommended procedure for the unconjugated linker and often works for conjugates as well.[1][2]

    • Try Alternative Solvents: Test other polar organic solvents such as DMF, N-methyl-2-pyrrolidone (NMP), or a mixture.[14][16]

    • Increase Solvent Volume: Using a larger volume of solvent to create a more dilute solution can aid in complete dissolution.

Data Summary

The following table summarizes reported solubility data for the this compound linker and a similar PEGylated compound. Note that the solubility of your specific conjugate will vary.

CompoundSolventReported SolubilityMethod
This compound DMSO2 mg/mL (11.29 mM)Requires ultrasonication, warming, and heating to 60°C.[1][2]
Amino-PEG4-C2-amine H₂O120 mg/mL (507.81 mM)Requires ultrasonication.[15]
Amino-PEG4-C2-amine DMSO100 mg/mL (423.17 mM)Requires ultrasonication.[15]

Key Experimental Protocols

Protocol 1: Standard Method for Solubilizing this compound Conjugates

This protocol provides a starting point for dissolving challenging conjugates.

  • Weigh the Conjugate: Carefully weigh the desired amount of your lyophilized conjugate in a suitable vial.

  • Add Solvent: Add the primary solvent of choice (e.g., high-purity, anhydrous DMSO) to achieve the target concentration. For initial tests, aim for a concentration at or below 1-2 mg/mL.

  • Initial Mixing: Vortex the vial for 30 seconds at room temperature.

  • Ultrasonication: Place the vial in an ultrasonic water bath for 5-15 minutes. Check for dissolution.

  • Gentle Heating: If the conjugate is not fully dissolved, place the vial in a heat block or water bath set to 40-60°C for 10-20 minutes. Caution: Verify the thermal stability of your specific conjugate before applying heat.

  • Final Assessment: Vortex the vial again and visually inspect for any remaining particulate matter. If the solution is clear, it is ready for serial dilution into aqueous buffers or other experimental systems.

  • Storage: Store stock solutions as recommended by the manufacturer, typically at -20°C or -80°C.[1] Aliquot the solution to avoid repeated freeze-thaw cycles.[15]

Visual Guides

The following diagrams illustrate key concepts and workflows for addressing solubility issues.

G cluster_factors Key Factors Influencing Conjugate Solubility Solubility Conjugate Solubility Conjugate Conjugated Molecule (e.g., Hydrophobicity, Charge) Solubility->Conjugate Linker Linker Properties (Amine & Acid Groups) Solubility->Linker Solvent Solvent Choice (Aqueous vs. Organic) Solubility->Solvent pH Solution pH (Distance from pI) Solubility->pH Temp Temperature Solubility->Temp Concentration Concentration (Aggregation Risk) Solubility->Concentration

Caption: Factors influencing the solubility of this compound conjugates.

G cluster_aqueous Aqueous Solvent Path cluster_organic Organic Solvent Path start Start: Conjugate Not Dissolving solvent Step 1: Select Solvent Is it appropriate? (e.g., DMSO, Buffered H₂O) start->solvent agitate Step 2: Apply Energy - Vortex - Sonicate - Gently Heat (40-60°C) solvent->agitate check1 Dissolved? agitate->check1 ph check1->ph No, in Aqueous alt_solvent Step 3b: Try Alternative Organic Solvent (e.g., DMF, NMP) check1->alt_solvent No, in Organic end_success Success: Conjugate Solubilized check1->end_success Yes cosolvent Step 4a: Add Co-solvent (e.g., 5-20% DMSO) ph->cosolvent check2 Dissolved? cosolvent->check2 alt_solvent->check2 dilute Consider Diluting (Lower Concentration) check2->dilute No check2->end_success Yes end_fail Consult Further: Solubility remains an issue. Re-evaluate conjugate design. dilute->end_fail

Caption: A logical workflow for troubleshooting conjugate solubility issues.

Caption: The effect of solution pH on the charge and solubility of the linker.

References

Impact of pH on Amino-PEG2-C2-acid conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed technical support for researchers utilizing Amino-PEG2-C2-acid and similar linkers for conjugation, with a specific focus on the critical impact of reaction pH on efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for EDC/NHS-mediated conjugation of an Amino-PEG-acid linker?

The conjugation process involves two distinct chemical steps, each with its own optimal pH range. There is no single optimal pH for the entire reaction.

  • Step 1: Carboxyl Group Activation: The activation of the carboxylic acid group on your molecule using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with N-hydroxysuccinimide (NHS) or its water-soluble analog Sulfo-NHS, is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 [1][2][3].

  • Step 2: Amine Coupling: The subsequent reaction of the activated NHS-ester with the primary amine (e.g., on the this compound) to form a stable amide bond is most efficient at pH 7.0 to 8.5 [1][2][4]. The reactive species is the deprotonated primary amine (-NH2), and its concentration increases at pH values above its pKa[5].

For maximum efficiency, a two-step protocol is recommended where the pH is adjusted between the activation and coupling steps[1][3].

Q2: What are the most common causes of low or no conjugation yield?

Low yields are typically traced back to one of four issues:

  • Incorrect pH: Performing the entire reaction at a single, non-optimal pH. For example, a pH below 7.0 will result in poor amine reactivity, while a pH above 6.0 can reduce the efficiency of the initial carboxyl activation[5][6].

  • Buffer Interference: Using buffers that contain competing reactive groups. Buffers with primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) will compete with your target molecules, quenching the reaction[2].

  • Reagent Instability and Hydrolysis: EDC and NHS esters are moisture-sensitive and have limited stability in aqueous solutions[2][6]. The active NHS-ester intermediate is particularly susceptible to hydrolysis at higher pH values, which competes directly with the desired amine coupling reaction[5][7].

  • Inactive Reagents: Improper storage of EDC and NHS can lead to degradation. These reagents should be stored desiccated at -20°C and warmed to room temperature before opening to prevent condensation[2].

Q3: Which buffers should I use for the activation and coupling steps?

It is critical to select buffers that are non-reactive.

  • Activation Step (pH 4.5 - 6.0): MES buffer (2-(N-morpholino)ethanesulfonic acid) is the most common and highly recommended choice[1][2][3].

  • Coupling Step (pH 7.0 - 8.5): Phosphate-buffered saline (PBS) is frequently used and effective[1][2]. Other suitable options include Borate buffer or Sodium Bicarbonate buffer[2].

Q4: How significantly does pH affect the stability of the active NHS-ester intermediate?

The stability of the amine-reactive NHS-ester is highly pH-dependent. As the pH increases, the rate of hydrolysis (the primary competing reaction) accelerates dramatically, reducing the half-life of the active intermediate. This makes it crucial to add the amine-containing molecule promptly after the activation step.

Quantitative Data Summary

The following table summarizes the impact of pH on the stability of the NHS-ester intermediate in an aqueous solution.

pHHalf-life of NHS-esterImplication for Conjugation
7.04 - 5 hoursRelatively stable, allowing for sufficient reaction time with moderate amine reactivity.
8.01 hourOptimal compromise for many systems, balancing good amine reactivity with manageable hydrolysis.
8.610 minutesVery rapid hydrolysis; requires highly efficient and fast coupling to achieve a good yield.
(Data sourced from references[1][7])

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Conjugation Yield Incorrect pH: The pH of the activation or coupling step is outside the optimal range.Use a calibrated pH meter to carefully adjust the buffer for each step. Use MES buffer at pH 5.0-6.0 for activation and then raise the pH to 7.2-8.0 with PBS or Borate buffer for coupling[1][3].
Buffer Interference: Use of reactive buffers like Tris, glycine, or acetate.Immediately switch to non-interfering buffers such as MES and PBS[2].
Inactive Reagents: EDC or NHS has degraded due to moisture or improper storage.Use fresh, high-quality EDC and NHS. Always allow vials to warm to room temperature before opening to prevent moisture condensation[2]. Prepare solutions immediately before use[6].
NHS-Ester Hydrolysis: The time between the activation and coupling steps is too long, or the pH of the coupling step is too high (>8.5).Minimize the delay between activation and coupling. Perform the coupling reaction at a pH between 7.2 and 8.0 to balance reactivity and stability[1][7].
Precipitation During Reaction Poor Solubility: The molecule becomes less soluble after activation with NHS, or the PEG-linker has limited solubility in the chosen buffer.For molecules with poor water solubility, consider using the sulfonated version of NHS (Sulfo-NHS), which increases the water solubility of the active intermediate[7]. Ensure all components are fully dissolved before mixing.

Visualizing the Process

Conjugation Workflow

Caption: Two-step workflow for EDC/Sulfo-NHS conjugation.

The pH Optimization Challenge

G cluster_pro Desired Reaction cluster_con Competing Reaction start Optimizing Coupling Step pH amine Increased Amine Nucleophilicity (-NH2) start->amine Increasing pH hydrolysis Increased NHS-Ester Hydrolysis Rate start->hydrolysis Increasing pH conjugation Higher Conjugation Rate amine->conjugation compromise Optimal Range pH 7.2 - 8.0 (Best Compromise) conjugation->compromise yield Lower Active Reagent (Reduced Yield) hydrolysis->yield yield->compromise

Caption: The trade-off between amine reactivity and NHS-ester hydrolysis.

Experimental Protocols

General Two-Step Conjugation Protocol

This protocol is a starting point and should be optimized for your specific molecules. It is designed to prevent self-polymerization by activating the carboxyl-containing molecule first before introducing the amine-containing molecule.

Materials:

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[3]

  • Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl (PBS), pH 7.2-7.5[3][7]

  • Reagents: EDC, Sulfo-NHS (recommended for solubility), this compound

  • Quenching Buffer (Optional): 1 M Tris-HCl or 1 M Hydroxylamine, pH 8.5[2][3]

  • Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette appropriate for your molecule's size.

Procedure:

  • Reagent Preparation:

    • Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening.

    • Dissolve your carboxyl-containing protein/molecule in ice-cold Activation Buffer.

    • Dissolve the this compound in Coupling Buffer.

    • Prepare EDC and Sulfo-NHS solutions in Activation Buffer (or water) immediately before use. Do not store these solutions.

  • Step 1: Carboxyl Activation (pH 6.0)

    • To your carboxyl-containing molecule solution, add EDC and Sulfo-NHS. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS over the amount of carboxyl groups[2].

    • Incubate the reaction for 15-30 minutes at room temperature[3].

  • Step 2: Amine Coupling (pH 7.2 - 7.5)

    • Immediately after activation, remove the excess EDC and byproducts. This is best done using a desalting column pre-equilibrated with Coupling Buffer[3]. This step also serves to exchange the buffer to the optimal pH for coupling.

    • Alternatively, if a desalting column is not used, the pH of the reaction mixture can be carefully raised by adding a concentrated, amine-free buffer like phosphate or bicarbonate buffer[1][7].

    • Add the this compound solution to the activated molecule solution. A 10- to 50-fold molar excess of the PEG linker is often used to drive the reaction.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional but Recommended)

    • To stop the reaction and quench any remaining active NHS-esters, add Quenching Buffer (e.g., Tris, hydroxylamine, or lysine) to a final concentration of 20-50 mM[1][3]. Incubate for 15 minutes.

  • Purification

    • Remove excess, unreacted PEG linker and other reagents by dialysis or size-exclusion chromatography. The choice of method depends on the size difference between your final conjugate and the free PEG linker.

References

Preventing aggregation of proteins during Amino-PEG2-C2-acid labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers prevent protein aggregation during labeling with amine-reactive reagents such as Amino-PEG2-C2-acid.

FAQs and Troubleshooting Guide

Question: What are the primary causes of protein aggregation during labeling with this compound?

Answer: Protein aggregation during labeling with amine-reactive reagents like NHS-esters (a common form for reagents such as this compound) is a frequent issue. The primary causes stem from changes in the protein's surface charge and intermolecular interactions.

  • Charge Neutralization: The labeling reaction targets primary amines, such as the N-terminus and the side chain of lysine residues. These groups are typically positively charged at neutral or physiological pH. When the labeling reagent covalently attaches to these amines, their positive charge is neutralized. This alteration of the protein's surface charge distribution can disrupt its native electrostatic balance, leading to the exposure of hydrophobic patches that can then interact with similar patches on other protein molecules, causing aggregation.

  • Hydrolysis of the Labeling Reagent: Amine-reactive reagents like NHS-esters are susceptible to hydrolysis, a process that is accelerated at higher pH values. The hydrolyzed, unreacted reagent can sometimes contribute to solution instability. More importantly, the competition between the amine reaction and hydrolysis means that a higher pH, while promoting the reaction with amines, also increases the rate of reagent inactivation, complicating the optimization of the labeling process.

  • Suboptimal Buffer Conditions: The choice of buffer, its pH, and the presence of certain additives can significantly influence protein stability and the labeling reaction's efficiency. Buffers containing primary amines (e.g., Tris) are incompatible as they will compete with the protein for the labeling reagent. High salt concentrations can sometimes stabilize proteins, but in other cases, they can promote hydrophobic interactions that lead to aggregation.

  • High Reagent-to-Protein Ratio: Using a large molar excess of the labeling reagent can lead to extensive modification of the protein's surface amines. This high degree of labeling increases the likelihood of charge neutralization and conformational changes, thereby increasing the risk of aggregation.

Question: How can I optimize my labeling protocol to minimize protein aggregation?

Answer: A systematic approach to optimizing your labeling protocol is crucial. Key parameters to consider are the buffer system, the molar ratio of the labeling reagent to the protein, and the reaction conditions.

  • Buffer Selection: It is critical to use a buffer that does not contain primary amines. Phosphate-buffered saline (PBS) or borate buffers are common choices. The pH of the buffer should be carefully selected, typically in the range of 7.2 to 8.5, to balance the reactivity of the primary amines with the stability of both the protein and the labeling reagent.

  • Screening for Optimal pH: Proteins exhibit varying stability at different pH levels. It is advisable to perform a pH screening experiment to identify the optimal pH at which your specific protein maintains its stability while still allowing for efficient labeling.

  • Inclusion of Stabilizing Additives: Certain excipients can be added to the buffer to enhance protein stability. These can include sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol, sorbitol), and certain amino acids (e.g., arginine, glycine). These additives can help to prevent the unfolding and subsequent aggregation of proteins during the labeling process.

  • Control of Reagent-to-Protein Ratio: Start with a lower molar excess of the this compound to your protein and gradually increase it. A common starting point is a 5- to 20-fold molar excess. The goal is to find a ratio that provides sufficient labeling for your application without inducing significant aggregation.

  • Reaction Temperature and Time: Labeling reactions are typically performed at room temperature for 30 minutes to 2 hours or at 4°C for a longer duration (e.g., overnight). Lowering the temperature can sometimes reduce the rate of aggregation.

Experimental Protocols and Data

Table 1: Recommended Buffer Conditions for Amine Labeling
Buffer ComponentRecommended Concentration/RangePurposeIncompatible Substances
Buffering Agent 20-50 mM Phosphate, Borate, or BicarbonateMaintains stable pHTris, Glycine, or other primary amine-containing buffers
pH 7.2 - 8.5Balances amine reactivity and reagent stability
Protein Concentration 1-10 mg/mLA starting point for many proteins
Additives (Optional) 5% (v/v) Glycerol, 0.25 M Sucrose, 50-100 mM ArginineEnhance protein solubility and stability
Protocol 1: General Procedure for this compound Labeling
  • Protein Preparation: Dialyze or desalt the protein into an amine-free buffer (e.g., PBS at pH 7.4). Adjust the protein concentration to 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the this compound (as an NHS-ester) in a dry, water-miscible organic solvent like DMSO.

  • Labeling Reaction: While gently vortexing the protein solution, add the desired molar excess of the dissolved labeling reagent.

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour or at 4°C for 2-4 hours.

  • Reaction Quenching: Add a small amount of a primary amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM to quench any unreacted labeling reagent. Incubate for 15-30 minutes.

  • Purification: Remove the excess, unreacted labeling reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Quantification of Protein Aggregation using Size-Exclusion Chromatography (SEC)
  • System Equilibration: Equilibrate a suitable SEC column with the desired buffer.

  • Sample Analysis: Inject a sample of the labeled protein onto the column.

  • Data Acquisition: Monitor the elution profile using UV absorbance at 280 nm.

  • Data Interpretation: Monomeric, properly folded protein will elute as a single, sharp peak at a characteristic retention time. Aggregates, being larger, will elute earlier, often as broader peaks or in the void volume. The percentage of aggregation can be calculated by integrating the peak areas corresponding to the aggregate and monomeric species.

Visual Guides

Experimental Workflow for Protein Labeling

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p1 Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.4) r1 Add Reagent to Protein (Target Molar Ratio) p1->r1 p2 Dissolve this compound in DMSO p2->r1 r2 Incubate (e.g., 1h at RT or 4h at 4°C) r1->r2 r3 Quench Reaction (e.g., add Tris buffer) r2->r3 a1 Purify via Size-Exclusion Chromatography (SEC) r3->a1 a2 Analyze Fractions (e.g., UV-Vis, SDS-PAGE) a1->a2

Caption: Workflow for labeling proteins with amine-reactive reagents.

Troubleshooting Logic for Protein Aggregation

G cluster_solutions start Protein Aggregation Observed? sol1 Lower Reagent: Protein Ratio start->sol1 Yes end_node Aggregation Minimized start->end_node No sol2 Screen for Optimal pH sol1->sol2 sol3 Add Stabilizers (e.g., Arginine, Sucrose) sol2->sol3 sol4 Lower Reaction Temperature sol3->sol4 sol5 Check Buffer for Primary Amines sol4->sol5 sol5->end_node

Caption: Decision tree for troubleshooting protein aggregation during labeling.

Technical Support Center: EDC/NHS Coupling for Amino-PEG2-C2-acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for EDC-mediated coupling reactions involving Amino-PEG2-C2-acid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the two main steps of the EDC/NHS coupling reaction?

A1: The EDC/NHS coupling reaction is a two-step process, with each step having a distinct optimal pH range for maximum efficiency.

  • Carboxylic Acid Activation: The activation of the carboxyl group on your molecule of interest by EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 [1]. A commonly used buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid)[1].

  • Amine Coupling: The subsequent reaction of the NHS-activated molecule with the primary amine of the this compound is most efficient at a physiological to slightly basic pH, generally between pH 7.0 and 8.5 [1]. Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is a frequently used buffer for this step[1].

Q2: How does moisture affect EDC and the overall reaction?

A2: EDC is highly sensitive to moisture[2][3]. It is hygroscopic, meaning it readily absorbs moisture from the atmosphere. When exposed to water, EDC can hydrolyze, rendering it inactive as a coupling agent. This hydrolysis is a significant reason for failed or low-yield coupling reactions. To minimize moisture contamination, it is crucial to:

  • Store EDC in a cool, dry place, such as a desiccator or under an inert atmosphere[4].

  • Equilibrate the EDC container to room temperature before opening to prevent condensation of atmospheric moisture onto the reagent[4][5][6].

  • Use anhydrous solvents if performing the reaction in a non-aqueous environment[2].

Q3: What is the role of N-hydroxysuccinimide (NHS) in this reaction?

A3: While EDC can directly couple a carboxylic acid to an amine, the O-acylisourea intermediate formed is highly unstable in aqueous solutions and prone to rapid hydrolysis[5]. This hydrolysis competes with the desired amine coupling, leading to lower yields. NHS is added to stabilize this intermediate. EDC reacts with the carboxylic acid to form an amine-reactive O-acylisourea intermediate, which then reacts with NHS to form a more stable NHS ester. This NHS ester is less susceptible to hydrolysis and reacts efficiently with the primary amine of the this compound to form a stable amide bond[4][5].

Q4: What are the recommended molar ratios of the reactants?

A4: The optimal molar ratios can vary depending on the specific substrates and reaction conditions. However, a common starting point is to use a molar excess of both EDC and NHS relative to the carboxylic acid-containing molecule. A frequently suggested starting ratio is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups[1]. It is often necessary to empirically optimize these ratios to achieve the highest reaction yield[1].

Q5: What are common side reactions to be aware of?

A5: Besides the desired amide bond formation, several side reactions can occur, potentially reducing the yield of your target conjugate. These include:

  • Hydrolysis of the O-acylisourea intermediate: As mentioned, this is a major competing reaction in the absence of NHS[5].

  • Formation of N-acylurea: This is an intramolecular rearrangement of the O-acylisourea intermediate, which is an irreversible side reaction that inactivates the activated carboxylic acid[7].

  • Reaction with buffer components: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete with your reactants for EDC and the activated carboxylic acid, respectively[1].

  • Modification of Tyrosine Residues: In protein chemistry, it has been reported that EDC can cause a +155 Da side modification on tyrosine residues, which can interfere with peptide identification[8].

Data Presentation

Table 1: pH-Dependent Hydrolysis of EDC

This table illustrates the significant impact of pH on the stability of EDC in aqueous solutions. As the pH decreases, the rate of hydrolysis increases, leading to a shorter half-life.

pHTemperature (°C)Half-life of EDC (hours)
7.02537
6.02520
5.0253.9

Data sourced from Gilles et al., 1990.

Table 2: pH-Dependent Hydrolysis of NHS-Esters

This table demonstrates the stability of the NHS-ester intermediate at different pH values. While more stable than the O-acylisourea intermediate, the NHS-ester is still susceptible to hydrolysis, especially at higher pH.

pHTemperature (°C)Half-life of NHS-Ester
7.004-5 hours
8.041 hour
8.6410 minutes

Data sourced from Thermo Fisher Scientific.

Experimental Protocols

Protocol: Two-Step EDC/NHS Coupling of a Carboxylic Acid-Containing Molecule to this compound

This protocol provides a general guideline. Optimization of reactant concentrations, reaction times, and temperature may be necessary for specific applications.

Materials:

  • Carboxylic acid-containing molecule

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Anhydrous DMSO or DMF (if needed to dissolve reactants)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation[4].

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use. Do not store these solutions for extended periods.

    • Dissolve the carboxylic acid-containing molecule in the Activation Buffer. If solubility is an issue, a small amount of anhydrous DMSO or DMF can be used, but the final concentration of the organic solvent should be kept low.

    • Dissolve the this compound in the Coupling Buffer.

  • Activation of the Carboxylic Acid:

    • To the solution of the carboxylic acid-containing molecule, add EDC (2-10 molar excess) and NHS/Sulfo-NHS (2-5 molar excess).

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess EDC and NHS (Optional but Recommended):

    • To prevent unwanted side reactions of EDC with the amine-PEG, it is advisable to remove the excess EDC and NHS. This can be achieved using a desalting column or through dialysis against the Coupling Buffer.

  • Coupling to this compound:

    • Immediately add the solution of this compound to the activated carboxylic acid solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography, dialysis, or other appropriate methods to remove unreacted reagents and byproducts.

Mandatory Visualizations

EDC_NHS_Reaction_Pathway cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester NHS-Ester (More Stable) O_Acylisourea->NHS_Ester + NHS Hydrolysis1 Hydrolysis O_Acylisourea->Hydrolysis1 H₂O NHS NHS Amide_Bond R-CO-NH-PEG-Acid (Stable Amide Bond) NHS_Ester->Amide_Bond + Amino-PEG Hydrolysis2 Hydrolysis NHS_Ester->Hydrolysis2 H₂O Amino_PEG H₂N-PEG-Acid

Caption: EDC/NHS reaction pathway for amide bond formation.

Troubleshooting_Workflow cluster_reagents Reagent Troubleshooting cluster_ph pH Troubleshooting cluster_ratios Molar Ratio Troubleshooting Start Low or No Product Yield Check_Reagents Check Reagent Quality & Handling Start->Check_Reagents Check_pH Verify Buffer pH Check_Reagents->Check_pH Reagents OK New_EDC Use fresh, properly stored EDC Check_Reagents->New_EDC Equilibrate Equilibrate reagents to RT before opening Check_Reagents->Equilibrate Check_Ratios Optimize Molar Ratios Check_pH->Check_Ratios pH is Correct Activation_pH Activation at pH 4.5-6.0? Check_pH->Activation_pH Coupling_pH Coupling at pH 7.0-8.5? Check_pH->Coupling_pH Check_Incubation Adjust Incubation Time/Temp Check_Ratios->Check_Incubation Ratios Optimized Increase_Excess Increase molar excess of EDC/NHS Check_Ratios->Increase_Excess Purification_Issue Investigate Purification Step Check_Incubation->Purification_Issue Conditions Optimized

Caption: A logical workflow for troubleshooting low-yield reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Yield Inactive EDC due to moisture exposure. Use a fresh, unopened vial of EDC. Ensure the reagent is stored in a desiccator and equilibrated to room temperature before opening to prevent moisture condensation[4].
Suboptimal pH of reaction buffers. Verify the pH of your Activation Buffer (should be 4.5-6.0) and Coupling Buffer (should be 7.0-8.5) using a calibrated pH meter[1].
Presence of competing nucleophiles or carboxylates in buffers. Use buffers that do not contain primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate)[1]. MES and PBS are recommended for the activation and coupling steps, respectively[1].
Insufficient molar excess of EDC and/or NHS. Increase the molar excess of EDC and NHS. A 2-10 fold excess of EDC and 2-5 fold excess of NHS over the carboxyl-containing molecule is a good starting point for optimization[1].
Hydrolysis of the NHS-ester intermediate. Perform the coupling step immediately after the activation and removal of excess EDC/NHS. Avoid prolonged incubation at high pH.
Precipitation during the reaction Protein or peptide aggregation. Ensure your biomolecules are soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange prior to the reaction.
High concentration of EDC. If using a large excess of EDC and observing precipitation, try reducing the concentration[1].
Inconsistent Results Variability in reagent quality. Use high-purity, fresh reagents. Avoid repeated opening and closing of reagent vials.
Inconsistent reaction timing. Standardize the incubation times for both the activation and coupling steps.
Difficulty in Purification Formation of byproducts. Optimize the reaction conditions (pH, molar ratios, time) to minimize side reactions. Consider a two-step protocol with removal of excess EDC/NHS before adding the amine-PEG.
Aggregation of the final conjugate. The PEGylation should increase solubility. If aggregation is observed, it might be due to incomplete reaction or side reactions. Re-evaluate the reaction conditions.

References

Validation & Comparative

Confirming Successful Conjugation of Amino-PEG2-C2-acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming the successful covalent attachment of linkers like Amino-PEG2-C2-acid to a target molecule, such as a protein, peptide, or small molecule, is a critical step in the development of novel therapeutics and research tools. This guide provides an objective comparison of various analytical techniques used to verify this conjugation, complete with experimental data summaries and detailed protocols.

The conjugation of this compound involves the formation of a stable amide bond between the terminal amine of the PEG linker and a carboxylic acid on the target molecule, or conversely, the carboxylic acid of the linker with an amine on the target. Verification of this bond formation and characterization of the resulting conjugate are essential for ensuring the quality, efficacy, and safety of the final product.

Comparison of Analytical Techniques for Conjugation Confirmation

A variety of analytical methods can be employed to confirm the successful conjugation of this compound. The choice of technique depends on the nature of the target molecule, the information required, and the available instrumentation. The following table summarizes the most common methods and their key characteristics.

Technique Information Provided Advantages Limitations Typical Application
Mass Spectrometry (MS) Precise molecular weight of the conjugate, confirmation of PEGylation, determination of the degree of PEGylation.[1][2][3][4][5]High accuracy and sensitivity, can identify specific conjugation sites through peptide mapping.[1][3]Polydispersity of some PEGs can complicate spectra, requiring specialized data analysis.[2][3]Gold standard for confirming covalent modification and determining the number of attached linkers.
High-Performance Liquid Chromatography (HPLC) Purity of the conjugate, separation of conjugated from unconjugated species, quantification of reaction efficiency.[6][7][8][9][10]Robust, reproducible, and widely available. Can be coupled with MS for enhanced characterization.[5][7]Lacks structural information on its own. PEG reagents may lack a chromophore, requiring alternative detection methods.[7]Routine analysis of reaction mixtures to monitor progress and assess the purity of the final product.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Increase in molecular weight of the protein after conjugation.[11]Simple, inexpensive, and provides a quick visual confirmation of conjugation.Low resolution, does not provide precise mass information or the degree of PEGylation.[11]Preliminary check to see if the conjugation reaction has occurred with protein targets.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of amide bond formation by detecting characteristic vibrational frequencies.[12][13][14][15][16]Non-destructive, provides direct evidence of the desired chemical bond.Can be difficult to interpret in complex molecules with overlapping signals.[15]Verifying the formation of the amide linkage between the linker and the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information of the conjugate, confirmation of covalent linkage, and characterization of the linker's environment.[17][18][19][20][21]Provides atomic-level structural details and can study molecular interactions in solution.[18][19]Requires higher sample concentrations and can be complex for large biomolecules.[21]In-depth structural characterization of the conjugate, especially for smaller target molecules.

Experimental Protocols

Mass Spectrometry (MS) for Molecular Weight Determination

Objective: To confirm the increase in molecular weight of the target molecule corresponding to the addition of one or more this compound linkers.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the unconjugated target molecule (control) and the conjugation reaction mixture at a concentration of approximately 1 mg/mL in a suitable buffer (e.g., 50 mM ammonium bicarbonate).

    • For complex samples, desalting and purification using a C4 ZipTip or dialysis may be necessary to remove interfering salts and excess reagents.

  • Instrumentation:

    • An Electrospray Ionization Time-of-Flight (ESI-TOF) or a Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer is typically used.[3][4][5]

  • Data Acquisition:

    • For ESI-MS: Infuse the sample directly into the mass spectrometer. Acquire data in the positive ion mode over a mass-to-charge (m/z) range appropriate for the expected molecular weights of the unconjugated and conjugated species.

    • For MALDI-MS: Mix the sample with a suitable matrix (e.g., sinapinic acid) on a MALDI plate and allow it to dry. Acquire spectra in the positive ion mode.

  • Data Analysis:

    • Deconvolute the raw ESI-MS spectra to obtain the zero-charge mass of the proteins.[1]

    • Compare the mass of the species in the conjugation reaction mixture to the mass of the unconjugated control. A mass shift corresponding to the molecular weight of the this compound (177.20 Da) or multiples thereof confirms successful conjugation.

HPLC for Purity Assessment

Objective: To separate the conjugated product from the unconjugated target molecule and other reaction components to assess the purity and efficiency of the conjugation.

Methodology:

  • Sample Preparation:

    • Dilute the conjugation reaction mixture and the unconjugated control in the mobile phase to a suitable concentration for UV detection (e.g., 0.1-1 mg/mL).

  • Instrumentation:

    • An HPLC system equipped with a UV detector and a suitable column is required.

    • For proteins, a reverse-phase C4 or C8 column is often used.[9] For smaller molecules, a C18 column may be more appropriate.[9]

    • Size-Exclusion Chromatography (SEC) can also be used to separate based on size.[6]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.

    • Flow Rate: 1 mL/min.

    • Detection: Monitor the absorbance at 280 nm for proteins or at a wavelength corresponding to the maximum absorbance of the target molecule.

  • Data Analysis:

    • Compare the chromatograms of the control and the reaction mixture. The appearance of a new, typically more hydrophobic (later eluting in reverse-phase) or larger (earlier eluting in SEC) peak indicates the formation of the conjugate.[8][9]

    • The peak area can be used to quantify the percentage of conjugated product.

FTIR Spectroscopy for Amide Bond Confirmation

Objective: To detect the formation of the amide bond linking the this compound to the target molecule.

Methodology:

  • Sample Preparation:

    • Lyophilize the purified conjugate to obtain a solid sample.

    • Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a concentrated solution can be used.

  • Instrumentation:

    • An FTIR spectrometer, preferably with ATR capability.

  • Data Acquisition:

    • Acquire the spectrum of the conjugated sample and the unconjugated starting materials.

    • Scan in the mid-infrared range (4000-400 cm⁻¹).

  • Data Analysis:

    • Look for the appearance of characteristic amide bond peaks in the spectrum of the conjugate that are absent in the starting materials.

    • Amide I band: Around 1650 cm⁻¹ (C=O stretch).[14][15]

    • Amide II band: Around 1550 cm⁻¹ (N-H bend and C-N stretch).[15]

    • The presence of these bands provides evidence of amide bond formation.[12][13]

Visualizations

Below are diagrams created using the DOT language to illustrate key workflows and concepts related to the confirmation of this compound conjugation.

Conjugation_Confirmation_Workflow cluster_reaction Conjugation Reaction cluster_analysis Analytical Confirmation Target Target Molecule (e.g., Protein) Conjugate Conjugated Product Target->Conjugate Linker This compound Linker->Conjugate MS Mass Spectrometry (Molecular Weight) Conjugate->MS Confirms Mass Increase HPLC HPLC (Purity) Conjugate->HPLC Assesses Purity FTIR FTIR (Amide Bond) Conjugate->FTIR Verifies Bond Formation Signaling_Pathway_Example cluster_cell Target Cell Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response TF->Response ADC Antibody-Drug Conjugate (with PEG Linker) ADC->Receptor Binding

References

A Comparative Guide to the Mass Spectrometry Characterization of Proteins Modified with Amino-PEG2-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent modification of proteins with polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in biopharmaceutical development. It enhances the therapeutic properties of proteins by increasing their hydrodynamic volume, which can lead to improved stability, reduced immunogenicity, and extended circulation half-life. The choice of PEGylation reagent is critical, as it directly impacts the homogeneity of the final product and the ease of its characterization. This guide provides a comprehensive comparison of Amino-PEG2-C2-acid, a discrete PEG (dPEG®) reagent, with alternative PEGylation reagents, focusing on their characterization by mass spectrometry.

Introduction to Amine-Reactive PEGylation

PEGylation reagents are commonly designed to react with specific amino acid residues on the protein surface. Primary amines, present at the N-terminus and on the side chain of lysine residues, are frequent targets for modification due to their accessibility and nucleophilicity. Reagents targeting these amines typically contain an electrophilic group that forms a stable covalent bond.

This compound: A Discrete PEGylation Reagent

This compound is a heterobifunctional, monodisperse PEG linker. Its key features include:

  • Discrete PEG Length: Unlike traditional polydisperse PEGs, which are mixtures of polymers with varying chain lengths, this compound has a precisely defined molecular weight and structure. This monodispersity is a significant advantage, as it leads to a homogeneous population of modified proteins, simplifying downstream analysis and ensuring batch-to-batch consistency.

  • Amine and Carboxylic Acid Functionalities: It possesses a primary amine at one end and a carboxylic acid at the other. The carboxylic acid can be activated (e.g., as an N-hydroxysuccinimide [NHS] ester) to react with primary amines on a protein. The terminal amine on the PEG linker can be used for subsequent conjugation steps if desired.

Alternative PEGylation Reagents

A common alternative to discrete PEG reagents are traditional, polydisperse PEG reagents, often activated as NHS esters (NHS-PEG). These reagents are mixtures of PEG chains with a distribution of molecular weights. While effective in modifying proteins, the resulting PEGylated protein is a heterogeneous mixture, which complicates characterization and can lead to variability in biological activity.

Other alternatives include different classes of discrete PEG linkers with varying lengths and reactive groups, as well as reagents targeting other amino acid residues like cysteines (e.g., maleimide-PEG).

Mass Spectrometry for Characterizing PEGylated Proteins

Mass spectrometry (MS) is an indispensable tool for the detailed characterization of modified proteins.[1] It provides information on the extent of modification (degree of PEGylation), the site(s) of modification, and the overall homogeneity of the product.[2][3] Common MS-based techniques for analyzing PEGylated proteins include:

  • Intact Mass Analysis: Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are used to determine the molecular weight of the intact modified protein.[1][4] This allows for the determination of the number of PEG chains attached to each protein molecule.

  • Peptide Mapping: This "bottom-up" proteomics approach involves the enzymatic digestion of the modified protein into smaller peptides, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[5] This powerful technique can pinpoint the exact amino acid residues that have been modified.

Performance Comparison: this compound vs. Traditional NHS-PEG

The primary advantage of using a discrete reagent like this compound over a polydisperse NHS-PEG lies in the homogeneity of the resulting product and the simplicity of its mass spectrometric analysis.

FeatureThis compound (Discrete PEG)Traditional NHS-PEG (Polydisperse)
Reagent Purity Single molecular weight compound.Mixture of polymers with a distribution of molecular weights.
Product Homogeneity Homogeneous population of modified proteins.Heterogeneous mixture of proteins with varying numbers and sizes of PEG chains.
Intact Mass Spectrum A single, sharp peak for each degree of PEGylation.A broad distribution of peaks for each degree of PEGylation, often with overlapping signals.[4]
Peptide Mapping Analysis Simplified identification of modified peptides with a single, defined mass shift.Complex spectra with multiple peaks for each modified peptide, corresponding to the different PEG chain lengths.
Data Interpretation Straightforward and unambiguous.Challenging, often requiring specialized software for deconvolution and interpretation.[4]
Batch-to-Batch Consistency High.Can be variable due to the nature of the polymer mixture.

Experimental Protocols

I. Protein Modification with an Amine-Reactive Discrete PEG Reagent (e.g., NHS-activated this compound)

This protocol describes a general procedure for labeling a protein with an NHS-activated discrete PEG reagent. The optimal conditions may vary depending on the specific protein and desired degree of modification.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • NHS-activated this compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • PEG Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the NHS-activated PEG reagent in anhydrous DMSO or DMF.

  • PEGylation Reaction: Add a calculated molar excess of the dissolved PEG reagent to the protein solution. A 5 to 20-fold molar excess is a common starting point. The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching: Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using a size-exclusion chromatography (SEC) desalting column.

II. Mass Spectrometry Analysis of PEGylated Proteins

A. Intact Mass Analysis (ESI-MS):

  • Sample Preparation: Dilute the purified PEGylated protein to a suitable concentration (e.g., 0.1-1 mg/mL) in a buffer compatible with ESI-MS (e.g., 2% acetonitrile, 0.1% formic acid in water).

  • LC-MS Analysis: Inject the sample onto a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Acquire mass spectra over a relevant m/z range.

  • Data Analysis: Deconvolute the raw ESI-MS spectra to obtain the zero-charge mass of the unmodified and modified protein species. The mass difference will correspond to the mass of the attached PEG linker(s).

B. Peptide Mapping (LC-MS/MS):

  • Denaturation, Reduction, and Alkylation: Denature the purified PEGylated protein in a solution containing a chaotropic agent (e.g., urea or guanidinium HCl). Reduce disulfide bonds with a reducing agent (e.g., DTT) and alkylate the resulting free thiols (e.g., with iodoacetamide).

  • Enzymatic Digestion: Exchange the buffer to one compatible with the chosen protease (e.g., trypsin) and digest the protein overnight at the optimal temperature (e.g., 37°C for trypsin).

  • LC-MS/MS Analysis: Inject the peptide mixture onto a nano-LC system coupled to a high-resolution tandem mass spectrometer. Peptides are separated by reverse-phase chromatography and fragmented in the mass spectrometer.

  • Data Analysis: Use a proteomics software suite to search the acquired MS/MS spectra against the protein sequence database. The search parameters should include the mass of the PEG modification as a variable modification on the potential target residues (e.g., lysine and the N-terminus). The software will identify the modified peptides and pinpoint the specific sites of PEGylation.

Visualizing Workflows and Concepts

Experimental_Workflow cluster_modification Protein Modification cluster_analysis Mass Spectrometry Analysis Protein Protein Solution Add_PEG Add Activated This compound Protein->Add_PEG Incubate Incubation Add_PEG->Incubate Quench Quench Reaction Incubate->Quench Purify Purification Quench->Purify PEG_Protein PEGylated Protein Purify->PEG_Protein Intact_MS Intact Mass Analysis (ESI-MS) PEG_Protein->Intact_MS Digestion Enzymatic Digestion PEG_Protein->Digestion Peptide_Map Peptide Mapping (LC-MS/MS) Digestion->Peptide_Map PEG_Comparison cluster_discrete Discrete PEG (e.g., this compound) cluster_polydisperse Polydisperse PEG (e.g., Traditional NHS-PEG) dPEG_Reagent Single Molecular Weight Reagent dPEG_Product Homogeneous PEGylated Protein dPEG_Reagent->dPEG_Product dPEG_Spectrum Sharp, Defined Mass Spectrum dPEG_Product->dPEG_Spectrum pPEG_Reagent Mixture of Polymer Chain Lengths pPEG_Product Heterogeneous PEGylated Protein pPEG_Reagent->pPEG_Product pPEG_Spectrum Broad, Complex Mass Spectrum pPEG_Product->pPEG_Spectrum

References

A Head-to-Head Comparison of Amino-PEG2-C2-acid and SMCC Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of effective and safe Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of two commonly employed linkers: the cleavable, hydrophilic Amino-PEG2-C2-acid and the non-cleavable SMCC linker. By examining their performance based on available experimental data, this document aims to inform the rational selection of a linker for your ADC development.

Executive Summary

The linker in an ADC is a pivotal component that dictates its stability in circulation, its mechanism of drug release, and ultimately its therapeutic index. This compound represents a class of cleavable linkers that incorporate a polyethylene glycol (PEG) spacer to enhance hydrophilicity, while Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a widely used non-cleavable linker known for its high stability. The choice between these two linker types has profound implications for an ADC's pharmacological profile, including its efficacy, safety, and pharmacokinetics. This guide will delve into a detailed comparison of these two linkers, presenting key data and experimental protocols to aid in the selection process.

Linker Characteristics at a Glance

FeatureThis compoundSMCC
Linker Type CleavableNon-cleavable
Release Mechanism Enzymatic cleavage (e.g., by lysosomal proteases)Antibody degradation in the lysosome
Key Functional Groups Amine (for payload attachment), Carboxylic acid (for antibody conjugation)NHS ester (for antibody lysine conjugation), Maleimide (for payload thiol conjugation)
Spacer PEG2 (hydrophilic)Cyclohexane (hydrophobic)
Bystander Effect Possible, as the released payload can diffuse to neighboring cellsLimited to no bystander effect
Plasma Stability Generally stable, but susceptible to premature cleavage in some instancesHigh plasma stability due to robust thioether bond

Performance Comparison: Experimental Data Insights

While direct head-to-head studies of this compound and SMCC are limited, the broader comparison of cleavable, PEGylated linkers and non-cleavable linkers provides valuable insights into their respective performance characteristics.

Impact on Hydrophilicity and Aggregation

The incorporation of PEG moieties in linkers like this compound is a recognized strategy to mitigate the hydrophobicity of the payload, which can otherwise lead to ADC aggregation and rapid clearance.[]

ParameterPEGylated Linker ADCNon-PEGylated (SMCC-like) ADCReference
Aggregation Tendency ReducedHigher, especially with hydrophobic payloads[2][3]
Solubility ImprovedPotentially lower[]
Pharmacokinetics and Stability

The stability of the linker in circulation is a critical determinant of an ADC's safety and efficacy. Non-cleavable linkers like SMCC are generally associated with greater plasma stability.[4] However, PEGylation can also positively influence the pharmacokinetic profile of an ADC.

ParameterPEGylated Cleavable Linker ADCSMCC (Non-cleavable) ADCReference
Plasma Half-life Can be prolonged due to PEGylationGenerally long due to linker stability[5][6]
Clearance Rate Slower clearance rates observed with certain PEG configurationsGenerally low clearance[2][3]
In Vivo Stability Designed to be stable in circulation, but premature release can occurHigh in vivo stability[7][8]
In Vitro and In Vivo Efficacy

The efficacy of an ADC is dependent on the efficient release of the cytotoxic payload within the target cancer cell. The different release mechanisms of cleavable and non-cleavable linkers can impact their therapeutic activity.

ParameterPEGylated Cleavable Linker ADCSMCC (Non-cleavable) ADCReference
In Vitro Cytotoxicity Can be highly potent due to release of unmodified payloadPotency depends on the activity of the payload-linker-amino acid catabolite[8][9]
In Vivo Antitumor Activity Can exhibit a potent bystander effect, beneficial for heterogeneous tumorsEfficacy is dependent on target antigen expression and internalization; less effective against antigen-negative bystander cells[10][11]
Therapeutic Index Can be wider due to improved hydrophilicity and targeted releaseCan have a favorable therapeutic window due to high plasma stability[8][9]

Experimental Protocols

Conjugation of this compound to an Antibody

This protocol describes a general method for conjugating an amine-containing PEG linker with a carboxylic acid to an antibody via amide bond formation.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Linker Activation:

    • Dissolve this compound and NHS (1.2 equivalents) in DMF or DMSO.

    • Add EDC (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid group.

  • Conjugation Reaction:

    • Add the activated linker solution to the antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Quenching: Add the quenching solution to stop the reaction by consuming any unreacted NHS esters.

  • Purification: Purify the ADC using size-exclusion chromatography to remove unreacted linker, payload, and other small molecules.

  • Characterization: Characterize the purified ADC for DAR, aggregation, and binding affinity.

Conjugation of SMCC to an Antibody and Payload

This protocol outlines the two-step conjugation process for the heterobifunctional SMCC linker.[7]

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • SMCC linker

  • Thiolated payload

  • Anhydrous DMSO

  • Reaction and purification buffers

  • Desalting column

Procedure:

  • Antibody Modification:

    • Dissolve SMCC in DMSO to prepare a stock solution.

    • Add the SMCC stock solution to the antibody solution at a specific molar excess (typically 5-20 fold).

    • Incubate for 30-60 minutes at room temperature.

  • Removal of Excess SMCC: Immediately purify the antibody-SMCC conjugate using a desalting column to remove unreacted SMCC.

  • Payload Conjugation:

    • Dissolve the thiolated payload in a suitable organic solvent like DMSO.

    • Add the payload solution to the purified antibody-SMCC conjugate.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Add a thiol-containing reagent like N-acetylcysteine to quench any unreacted maleimide groups.

  • Purification: Purify the final ADC using chromatography to remove unconjugated payload and other impurities.

  • Characterization: Analyze the ADC for DAR, purity, and functional activity.

Visualizing the Workflows and Mechanisms

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Amino_PEG2_C2_acid_Conjugation cluster_activation Linker Activation cluster_conjugation Conjugation cluster_payload_attachment Payload Attachment Linker This compound EDC_NHS EDC, NHS Linker->EDC_NHS ActivatedLinker Activated NHS Ester of Linker EDC_NHS->ActivatedLinker Antibody Antibody (with Lysine residues) ActivatedLinker->Antibody ADC_intermediate Antibody-Linker Intermediate Antibody->ADC_intermediate Payload Payload (with Amine group) ADC_intermediate->Payload FinalADC Final ADC Payload->FinalADC

Caption: this compound ADC Conjugation Workflow.

SMCC_Conjugation_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation Antibody Antibody (with Lysine residues) SMCC SMCC Linker Antibody->SMCC Antibody_SMCC Antibody-SMCC (Maleimide-activated) SMCC->Antibody_SMCC Thiol_Payload Thiolated Payload Antibody_SMCC->Thiol_Payload Final_ADC Final ADC (Stable Thioether Bond) Thiol_Payload->Final_ADC

Caption: SMCC Linker Two-Step ADC Conjugation Workflow.

Linker_Decision_Tree Start Start: Linker Selection for ADC Q1 Is a bystander effect desired for a heterogeneous tumor? Start->Q1 Q3 Is maximal plasma stability the primary requirement? Q1->Q3 No Cleavable Consider Cleavable Linker (e.g., this compound) Q1->Cleavable Yes Q2 Is payload hydrophobicity a concern (potential for aggregation)? NonCleavable Consider Non-Cleavable Linker (e.g., SMCC) Q2->NonCleavable No, or manageable PEGylated Consider PEGylated Linker (e.g., this compound) Q2->PEGylated Yes Q3->Q2 No Q3->NonCleavable Yes

Caption: Decision-making guide for linker selection.

Conclusion

The choice between this compound and SMCC linkers is a strategic one that should be guided by the specific goals of the ADC program. This compound, as a cleavable and hydrophilic linker, offers the potential for a bystander effect and can improve the biophysical properties of ADCs with hydrophobic payloads. In contrast, SMCC provides a robust and highly stable non-cleavable linkage, which can lead to a more favorable safety profile and is well-suited for targets with high and homogenous expression. The experimental data, though not from direct comparator studies of these exact two linkers, consistently highlights the trade-offs between cleavable, hydrophilic linkers and non-cleavable, hydrophobic linkers. Researchers must carefully consider the nature of the target antigen, the tumor microenvironment, and the properties of the payload to select the linker that will maximize the therapeutic window of their ADC candidate.

References

The Strategic Advantage of Amino-PEG2-C2-acid in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced therapeutics, the role of the linker—a seemingly simple molecular bridge—is paramount to the efficacy and safety of complex biologics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, Amino-PEG2-C2-acid, a short, hydrophilic polyethylene glycol (PEG) derivative, offers a distinct set of advantages. This guide provides a comprehensive comparison of this compound with alternative linkers, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals in their pursuit of optimized bioconjugates.

The Multifaceted Role of Linkers in Drug Conjugates

Linkers are not merely passive spacers; they are critical components that influence the overall properties of a bioconjugate, including its solubility, stability, pharmacokinetics, and mechanism of action. The choice of a linker can dictate the success or failure of a therapeutic candidate. An ideal linker should be stable in systemic circulation to prevent premature payload release and its associated off-target toxicity, while enabling efficient release of the payload at the target site.

This compound: A Profile

This compound is a heterobifunctional linker featuring a primary amine group at one end and a carboxylic acid at the other, separated by a two-unit polyethylene glycol chain. This structure provides a versatile platform for conjugation, allowing for the sequential and controlled attachment of two different molecules.

Performance Comparison: this compound vs. Alternative Linkers

The decision to use a specific linker is a critical step in the design of a bioconjugate. The following tables provide a comparative overview of this compound against common alternative linkers based on key performance parameters.

Table 1: Physicochemical and Pharmacokinetic Properties of Different Linker Types

PropertyThis compound (Short PEG)Alkyl Linkers (e.g., MC)Peptide Linkers (e.g., Val-Cit)
Solubility HighLow (Hydrophobic)Moderate to Low
Hydrophobicity LowHighModerate
In Vivo Stability HighHigh (Non-cleavable)Variable (Enzyme-dependent)
Plasma Half-life Potentially extendedGenerally shorterDependent on ADC properties
Aggregation Tendency LowHighModerate
Immunogenicity LowLowPotential for immunogenicity

Table 2: In Vivo Stability of Various Linker Chemistries

Linker TypeCleavage MechanismStability in CirculationReference Study Insights
PEGylated (Non-cleavable) Not applicableHighPEGylation can increase the hydrodynamic radius, leading to reduced renal clearance and a longer plasma half-life.[1]
Thioether (e.g., SMCC) Non-cleavableHighRelies on complete lysosomal degradation of the antibody for payload release, leading to high stability.[2]
Valine-Citrulline (Val-Cit) Enzymatic (Cathepsin B)ModerateSusceptible to premature cleavage by certain plasma enzymes in some species (e.g., mouse).[3][4]
Hydrazone pH-sensitiveLow to ModerateCan be unstable in circulation, leading to premature drug release.[2]
Disulfide Redox-sensitiveModerateCan be cleaved by reducing agents present in the plasma.[2]

Key Advantages of this compound

The unique combination of a short PEG spacer and bifunctional reactivity gives this compound several key advantages:

  • Enhanced Solubility and Reduced Aggregation: The inherent hydrophilicity of the PEG chain significantly improves the aqueous solubility of the entire bioconjugate. This is particularly crucial when working with hydrophobic payloads, as it mitigates the risk of aggregation, which can lead to rapid clearance from circulation and reduced efficacy.[5]

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic volume of molecules, which can lead to reduced renal clearance and a prolonged plasma half-life.[1] This extended circulation time allows for greater accumulation of the therapeutic at the target site.

  • Low Immunogenicity: PEG is generally considered to be non-immunogenic and can shield the attached payload from the immune system, potentially reducing the overall immunogenicity of the conjugate.[5]

  • Biocompatibility: PEG is a biocompatible polymer with a long history of safe use in pharmaceutical applications.

  • Versatile and Controlled Conjugation: The heterobifunctional nature of this compound allows for a controlled, stepwise conjugation process. The amine and carboxylic acid groups can be selectively reacted using well-established chemistries, providing precise control over the final conjugate structure.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful development and evaluation of bioconjugates. The following sections provide methodologies for key experiments.

Protocol 1: Two-Step Conjugation of a Payload to an Antibody using this compound

This protocol describes a general strategy for conjugating a payload (containing a reactive amine) and an antibody (utilizing its lysine residues) with the this compound linker.

Step 1: Activation of this compound and Conjugation to the Payload

  • Activation of the Carboxylic Acid: Dissolve this compound in a suitable anhydrous organic solvent (e.g., DMF or DMSO). Add a 1.1-fold molar excess of a carbodiimide coupling agent (e.g., EDC) and an N-hydroxysuccinimide (NHS) ester. Stir the reaction at room temperature for 1-2 hours to form the NHS-activated PEG linker.

  • Conjugation to the Payload: Dissolve the amine-containing payload in a compatible solvent. Add the NHS-activated PEG linker solution to the payload solution at a 1:1 molar ratio. Stir the reaction at room temperature for 4-12 hours.

  • Purification: Purify the payload-PEG conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts. Lyophilize the purified product.

Step 2: Conjugation of the Payload-PEG to the Antibody

  • Antibody Preparation: Exchange the antibody into a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Activation of the Amine on the Payload-PEG: The primary amine on the payload-PEG conjugate is now available for reaction.

  • Conjugation to Antibody Lysines: To conjugate to the lysine residues of the antibody, the amine on the payload-PEG can be modified to an NHS ester-reactive group. Alternatively, the antibody's lysines can be modified to introduce a group reactive with the amine. A more direct approach is to use a different bifunctional PEG linker with an NHS ester and another reactive group if the payload has a suitable handle. For this protocol, we will assume a modification step. A common method is to use a homobifunctional crosslinker like Disuccinimidyl suberate (DSS) to first react with the amine of the payload-PEG and then with the lysine residues of the antibody.

  • Reaction Quenching: Quench the reaction by adding an excess of a small molecule containing a primary amine (e.g., Tris or glycine).

  • Purification: Purify the final ADC using size-exclusion chromatography (SEC) to remove unconjugated payload-PEG and other small molecules.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50).[2][3][6][7][8]

  • Cell Seeding: Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium. Add the solutions to the respective wells.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration to determine the IC50 value.

Protocol 3: In Vivo Plasma Stability Assay

This assay quantifies the premature release of the payload from the ADC in plasma.[2]

  • Incubation: Incubate the ADC at a final concentration of 100 µg/mL in human or mouse plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).

  • Protein Precipitation: At each time point, add cold acetonitrile to the plasma sample to precipitate the proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Analysis: Analyze the supernatant for the presence of the free payload using a validated LC-MS/MS method.

  • Data Analysis: Quantify the amount of released payload at each time point and express it as a percentage of the total conjugated payload at time zero.

Visualizing Key Concepts and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

G cluster_0 ADC Action Pathway ADC Antibody-Drug Conjugate Circulation Systemic Circulation (Linker is Stable) ADC->Circulation TumorCell Tumor Cell Circulation->TumorCell Antigen Target Antigen TumorCell->Antigen Internalization Internalization Antigen->Internalization Binding Lysosome Lysosome Internalization->Lysosome PayloadRelease Payload Release (Linker Cleavage) Lysosome->PayloadRelease CellDeath Cell Death PayloadRelease->CellDeath

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).

G cluster_1 Conjugation Workflow start Start activate_linker Activate Carboxylic Acid of this compound start->activate_linker conjugate_payload Conjugate to Payload activate_linker->conjugate_payload purify_payload_peg Purify Payload-PEG conjugate_payload->purify_payload_peg conjugate_antibody Conjugate to Antibody purify_payload_peg->conjugate_antibody purify_adc Purify ADC conjugate_antibody->purify_adc characterize_adc Characterize ADC purify_adc->characterize_adc end End characterize_adc->end G cluster_2 Linker Property Relationships hydrophilicity Increased Hydrophilicity solubility Improved Solubility hydrophilicity->solubility aggregation Reduced Aggregation hydrophilicity->aggregation immunogenicity Lower Immunogenicity hydrophilicity->immunogenicity pk Enhanced Pharmacokinetics solubility->pk aggregation->pk efficacy Improved Efficacy pk->efficacy immunogenicity->efficacy

References

Cleavable vs. Non-Cleavable Linkers for PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. The linker is a critical determinant of a PROTAC's efficacy, influencing everything from ternary complex formation to pharmacokinetic properties. A key design choice is whether to use a stable, non-cleavable linker or a cleavable one that can be broken under specific physiological conditions.

This guide provides an objective, data-driven comparison of these two linker strategies, summarizing their impact on PROTAC performance and providing detailed methodologies for their evaluation.

Mechanism of Action: A Tale of Two Linkers

Non-cleavable linkers, typically composed of stable alkyl or polyethylene glycol (PEG) chains, ensure the PROTAC molecule remains intact throughout its mechanism of action.[1] The entire trivalent complex (Target-PROTAC-E3 Ligase) must form to facilitate ubiquitination and subsequent degradation.

Cleavable linkers, in contrast, are designed to break apart in response to specific triggers, such as intracellular enzymes (e.g., esterases) or reducing agents (e.g., glutathione).[2][3] This strategy is often employed as a "pro-drug" approach, where an inactive or less permeable PROTAC is administered and becomes activated upon cleavage within the target cell. This can enhance tumor-specific accumulation and reduce systemic exposure.[4][5]

PROTAC_Mechanisms Figure 1. Mechanisms of Action cluster_non_cleavable Non-Cleavable Linker PROTAC cluster_cleavable Cleavable Linker PROTAC (Pro-drug strategy) POI_NC Protein of Interest (POI) PROTAC_NC E3 Ligase-Linker-POI Ligand (Intact PROTAC) POI_NC->PROTAC_NC Ternary_NC Ternary Complex PROTAC_NC->Ternary_NC Forms E3_NC E3 Ubiquitin Ligase E3_NC->PROTAC_NC Ub_NC Ubiquitination Ternary_NC->Ub_NC Induces Proteasome_NC Proteasomal Degradation Ub_NC->Proteasome_NC Targets POI for Pro_PROTAC Pro-PROTAC (Inactive/Membrane-Permeable) Cleavage Intracellular Cleavage (e.g., Esterases) Pro_PROTAC->Cleavage Undergoes Active_PROTAC Active PROTAC Cleavage->Active_PROTAC Releases Ternary_C Ternary Complex Active_PROTAC->Ternary_C Forms POI_C Protein of Interest (POI) POI_C->Active_PROTAC E3_C E3 Ubiquitin Ligase E3_C->Active_PROTAC Ub_C Ubiquitination Ternary_C->Ub_C Induces Proteasome_C Proteasomal Degradation Ub_C->Proteasome_C Targets POI for

Figure 1. Mechanisms of Action

Performance Comparison: Stability, Permeability, and Degradation

The choice of linker directly impacts a PROTAC's physicochemical properties and biological activity. While direct head-to-head comparisons are limited in published literature, studies substituting metabolically labile esters for stable amides provide valuable insights.

A key challenge in PROTAC design is achieving sufficient cell permeability, which is often hampered by their high molecular weight and polarity.[6] Strategically replacing stable amide bonds with more labile ester bonds in the linker can increase permeability by reducing the number of hydrogen bond donors. However, this comes at the cost of potentially reduced plasma stability.[7]

Quantitative Data Summary

The following tables summarize data from a comparative study on BET-targeting PROTACs where a stable amide linker was systematically replaced with a more cleavable ester linker.[7]

Table 1: Comparison of Plasma Stability and Permeability

Compound ID Linker Type Permeability (Pₑ, 10⁻⁶ cm/s) % Remaining in Human Plasma (90 min)
24 Non-cleavable (Amide) 0.08 >95%
28 Cleavable (Ester) 0.6 ~80%

Data adapted from a study on VH032-based PROTACs. Permeability was assessed via a parallel artificial membrane permeability assay (PAMPA).[7]

Table 2: Comparison of Cellular Degradation Activity

Compound ID Linker Type BRD4 Degradation at 1 µM (4h) Ternary Complex Kd (BRD4) Ternary Cooperativity (α)
24 Non-cleavable (Amide) Moderate 17 nM 13
28 Cleavable (Ester) Potent 21 nM 7

Degradation activity was assessed by Western Blot in HEK293 cells. The study noted that the potent degradation by compound 28, despite its lower ternary complex affinity and cooperativity, was likely driven by its superior cell permeability.[7]

Key Considerations for Linker Selection

FeatureCleavable LinkerNon-Cleavable Linker
Primary Advantage Can improve permeability and enable targeted, "pro-drug" strategies.[3][4]Higher metabolic and plasma stability, leading to more predictable pharmacokinetics.[1][7]
Primary Disadvantage Potential for premature cleavage in plasma, leading to reduced efficacy and potential off-target effects from the cleaved fragments.[7]Often results in molecules with lower cell permeability, which can limit cellular activity.[6]
Ternary Complex Cleavage must occur first for the active PROTAC to form the ternary complex.The intact molecule must form a stable and productive ternary complex.
Pharmacokinetics Can be complex; stability depends on the cleavage rate in different tissues vs. circulation. May achieve higher tumor accumulation.[4][5]Generally more straightforward PK profile. Linker composition (e.g., PEG vs. alkyl) significantly impacts properties.[1]
Off-Target Effects Potential for off-target activity from the cleaved PROTAC fragments or the targeting ligand itself.Off-target degradation is primarily driven by the specificity of the warhead and E3 ligase binder.[7]
Best Suited For Pro-drug strategies to overcome permeability barriers or for targeted delivery to specific tissues with high cleavage activity (e.g., tumors).[4]Applications where high stability is paramount and where sufficient cell permeability can be achieved through other design principles.

Experimental Protocols

Accurate evaluation of PROTACs requires robust and well-controlled experiments. Below are methodologies for key assays used to compare linker performance.

Protocol 1: Western Blotting for Protein Degradation

This is the most common method to quantify the extent of target protein degradation.

Western_Blot_Workflow Figure 2. Western Blot Workflow cluster_workflow Figure 2. Western Blot Workflow start 1. Cell Seeding & Treatment Plate cells and treat with a dose range of PROTAC and vehicle control for a set time (e.g., 4-24h). lysis 2. Cell Lysis Wash cells with ice-cold PBS and lyse in RIPA buffer with protease inhibitors. start->lysis quant 3. Protein Quantification Determine protein concentration of each lysate using a BCA assay. lysis->quant sds 4. SDS-PAGE & Transfer Load equal protein amounts, separate by electrophoresis, and transfer to a PVDF membrane. quant->sds immuno 5. Immunoblotting Block membrane, then incubate with primary antibody (for POI and loading control), followed by HRP-secondary antibody. sds->immuno detect 6. Detection & Analysis Apply ECL substrate and image chemiluminescence. Quantify band density and normalize POI to loading control. immuno->detect

Figure 2. Western Blot Workflow

  • Cell Culture and Treatment : Seed cells (e.g., HEK293, or a cancer cell line expressing the target) in 6-well plates. Once at 70-80% confluency, treat with a serial dilution of the PROTAC (cleavable and non-cleavable versions) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, 24 hours).

  • Lysis and Quantification : Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine the total protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer : Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate proteins by size using SDS-PAGE and then transfer them to a PVDF membrane.

  • Immunoblotting : Block the membrane for 1 hour at room temperature (e.g., in 5% non-fat milk in TBST). Incubate the membrane overnight at 4°C with a primary antibody specific to the protein of interest. Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-Actin).

  • Detection and Analysis : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the signal of the target protein to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ (50% degradation concentration) and Dₘₐₓ (maximum degradation).

Protocol 2: NanoBRET™ Assay for Ternary Complex Formation

This live-cell assay quantifies the proximity between the target protein and the E3 ligase, indicating ternary complex formation.

  • Cell Preparation : Co-transfect cells (typically HEK293) with two plasmids: one expressing the POI fused to a NanoLuc® luciferase (the donor) and another expressing the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® protein (the acceptor).

  • Compound Treatment : Plate the transfected cells in a 96-well assay plate. Add the HaloTag® NanoBRET™ 618 Ligand (the acceptor fluorophore). Treat cells with a serial dilution of the PROTAC. To isolate complex formation from degradation, cells can be pre-treated with a proteasome inhibitor (e.g., MG132).

  • Signal Detection : Add the NanoBRET™ Nano-Glo® Substrate to the wells. Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.

  • Data Analysis : Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal for each well. A PROTAC-dependent increase in this ratio signifies ternary complex formation. Plot the ratio against PROTAC concentration to determine the EC₅₀ for complex formation.

Conclusion and Future Perspectives

The decision between a cleavable and a non-cleavable linker is a critical inflection point in PROTAC design, with no single correct answer.

  • Non-cleavable linkers offer stability and a more predictable pharmacokinetic profile, making them a robust choice when sufficient cell permeability can be achieved. The focus for these molecules is on optimizing linker length and composition to ensure a productive and stable ternary complex geometry.[8]

  • Cleavable linkers represent a more complex but powerful strategy to overcome specific challenges, particularly poor permeability and off-tissue toxicity. By designing linkers that are selectively cleaved in the target tissue, it is possible to create highly effective "pro-PROTACs".[3][4] The success of this approach hinges on the differential expression or activity of the cleaving enzyme or chemical trigger between target and non-target tissues.

Ultimately, the optimal linker strategy depends on the specific target, the physicochemical properties of the warhead and E3 ligase ligands, and the desired therapeutic application. A comprehensive preclinical evaluation, employing the robust experimental methodologies outlined in this guide, is paramount to making an informed decision and advancing the most promising PROTAC candidate toward the clinic.

References

A Comparative Guide to the Spectroscopic Analysis of Amino-PEG2-C2-acid Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of Amino-PEG2-C2-acid, a bifunctional linker widely used in bioconjugation, antibody-drug conjugates (ADCs), and proteomics-targeting chimeras (PROTACs).[1] We offer a comparison with its longer-chain counterparts, Amino-PEG3-C2-acid and Amino-PEG4-C2-acid, to aid researchers in selecting the optimal linker for their specific application. The information presented is based on typical analytical data and established spectroscopic principles for PEGylated compounds.

Introduction to Amino-PEG-C2-acid Linkers

Amino-PEG-C2-acid linkers are heterobifunctional molecules featuring a terminal primary amine and a carboxylic acid, separated by a polyethylene glycol (PEG) spacer. The amine group allows for conjugation to activated esters, carbonyls, and other functionalities, while the carboxylic acid can be activated to react with primary amines on biomolecules, forming stable amide bonds.[2] The hydrophilic PEG chain enhances the solubility and can improve the pharmacokinetic properties of the resulting conjugate.[2] The length of the PEG spacer is a critical parameter that can influence the stability, solubility, and overall performance of the bioconjugate.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound and its longer-chain analogs based on their chemical structures. This data is essential for confirming the identity, purity, and integrity of the linkers before and after conjugation.

Table 1: Key Physicochemical and Spectroscopic Properties

PropertyThis compoundAmino-PEG3-C2-acidAmino-PEG4-C2-acid
Molecular Formula C7H15NO4C9H19NO5C11H23NO6
Molecular Weight 177.20 g/mol [3][4]221.25 g/mol [5][6]265.30 g/mol [7]
Purity (Typical) ≥95%≥97%[8]≥98%[7]
Appearance White to light yellow solid/liquidWhite to light yellow liquid[5]Data not available
Mass Spectrometry (ESI-MS) [M+H]⁺ m/z 178.10m/z 222.13m/z 266.16

Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃)

AssignmentThis compound (Expected δ, ppm)Amino-PEG3-C2-acid (Expected δ, ppm)Amino-PEG4-C2-acid (Expected δ, ppm)
-CH₂-COOH ~2.6 (t)~2.6 (t)~2.6 (t)
-O-CH₂-CH₂-COOH ~3.8 (t)~3.8 (t)~3.8 (t)
-O-CH₂-CH₂-O- (PEG backbone) ~3.6-3.7 (m)~3.6-3.7 (m)~3.6-3.7 (m)
-CH₂-NH₂ ~2.9 (t)~2.9 (t)~2.9 (t)
-NH₂ Broad singletBroad singletBroad singlet

Table 3: Expected FTIR Absorption Bands

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H stretch (Carboxylic Acid) 2500-3300 (broad)
N-H stretch (Amine) 3300-3500 (medium)
C-H stretch 2850-3000
C=O stretch (Carboxylic Acid) 1700-1725
C-O-C stretch (Ether) 1050-1150

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are generalized for PEGylated compounds and may require optimization for specific instrumentation and sample concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the Amino-PEG-C2-acid linker in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Analysis: Assign the peaks based on their chemical shifts, multiplicities, and integration values, and compare them to the expected structure.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the linker (e.g., 10-100 µM) in a solvent compatible with electrospray ionization (ESI), such as a mixture of acetonitrile and water, often with a small amount of formic acid to promote protonation.

  • Instrumentation: Use an ESI time-of-flight (TOF) or quadrupole mass spectrometer.

  • ESI-MS Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity and minimize fragmentation.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the most abundant ion and compare it with the calculated molecular weight of the protonated molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • For liquids or low-melting solids: Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

    • For solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Instrumentation: Use a standard FTIR spectrometer.

  • FTIR Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, N-H, C=O, C-O-C).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of Amino-PEG-C2-acid conjugates.

Spectroscopic_Analysis_Workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Amino-PEG-C2-acid Conjugate NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR Structure Structural Confirmation NMR->Structure Identity Identity Verification MS->Identity FTIR->Structure Purity Purity Assessment Structure->Purity Identity->Purity

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The selection of an appropriate linker is crucial for the successful development of bioconjugates. While this compound is a versatile and commonly used linker, its longer-chain alternatives, Amino-PEG3-C2-acid and Amino-PEG4-C2-acid, offer variations in spacer length that can be advantageous in certain applications. A thorough spectroscopic characterization using NMR, Mass Spectrometry, and FTIR is essential to ensure the quality and integrity of these linkers and their resulting conjugates. The data and protocols presented in this guide provide a framework for researchers to perform these analyses and make informed decisions in their bioconjugation strategies.

References

A Researcher's Guide to PEG Linker Stability: An In-Vitro and In-Vivo Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a Polyethylene Glycol (PEG) linker is a critical decision that significantly impacts the pharmacokinetic profile and overall efficacy of a therapeutic agent. The stability of this linker, both in laboratory assays and within a living organism, dictates the release kinetics of the conjugated molecule and, consequently, its therapeutic window. This guide provides an objective comparison of the in-vitro and in-vivo stability of different PEG linkers, supported by experimental data and detailed protocols to aid in the rational design of next-generation bioconjugates.

The primary function of a PEG linker in drug development is to improve the solubility, bioavailability, and circulation half-life of a therapeutic molecule while reducing its immunogenicity[1]. However, the covalent bond connecting the PEG to the molecule of interest must be carefully selected to ensure the desired stability profile. Linkers can be broadly categorized as either non-cleavable, offering exceptional stability, or cleavable, designed to release the therapeutic payload in response to specific physiological triggers[1].

Comparing the Stability of Common PEG Linker Chemistries

The stability of a PEG linker is fundamentally determined by the chemical nature of the covalent bond. The following table summarizes the stability characteristics of common linker types under in-vitro and in-vivo conditions. It is important to note that direct head-to-head comparisons of half-lives across different studies can be challenging due to variations in experimental conditions, the conjugated molecule, and the specific animal model used.

Linker TypeIn-Vitro Stability (e.g., in Plasma)In-Vivo StabilityCleavage MechanismKey Considerations
Ether Highly StableHighly StableNon-cleavable under physiological conditionsProvides long circulation times; payload release relies on degradation of the entire conjugate.
Amide Highly StableHighly StableGenerally non-cleavable; can be slowly hydrolyzed over extended periodsOffers a robust and stable connection suitable for long-acting therapeutics. Amide bonds are significantly more stable than ester bonds[2].
Ester Susceptible to HydrolysisSusceptible to Hydrolysis and EsterasesHydrolysis (chemical and enzymatic)Prone to premature drug release, especially in the presence of plasma esterases. The rate of hydrolysis can be modulated by the steric and electronic environment of the ester bond.
Hydrazone pH-Dependent Stability (Stable at neutral pH, labile at acidic pH)Stable in circulation (pH ~7.4), cleaves in acidic tumor microenvironments or endosomes/lysosomes (pH 5.0-6.5)Acid-catalyzed hydrolysisIdeal for targeted delivery to acidic environments. Stability at physiological pH can be influenced by the structure of the hydrazine and carbonyl precursors[3][4][5].
Disulfide Stable in circulation, labile in reducing environmentsStable in the bloodstream, readily cleaved intracellularly where reducing agents like glutathione are abundantReduction of the disulfide bondEnables targeted intracellular drug release. The stability can be modulated by steric hindrance around the disulfide bond[6].
Peptide (e.g., Val-Cit) Generally stable in plasmaCleaved by specific enzymes (e.g., Cathepsin B) that are often overexpressed in tumor cellsEnzymatic cleavageOffers high specificity for tumor-targeted drug release. However, some peptide linkers can show instability in mouse plasma due to carboxylesterase activity, which may not be representative of human plasma stability[7].

Visualizing Experimental Workflows

Understanding the methodologies used to assess linker stability is crucial for interpreting and reproducing experimental data. The following diagrams, generated using the DOT language, illustrate common experimental workflows.

InVitroPlasmaStabilityAssay cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Incubate Incubate PEG-conjugate in plasma at 37°C Timepoints Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48h) Incubate->Timepoints Quench Quench reaction (e.g., protein precipitation) Timepoints->Quench Centrifuge Centrifuge to remove precipitated proteins Quench->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze Quantify Quantify intact conjugate and released payload Analyze->Quantify Calculate Calculate half-life (t½) of the linker Quantify->Calculate

Experimental workflow for an in-vitro plasma stability assay.

InVivoStabilityAndBiodistribution cluster_animal In-Vivo Phase cluster_processing Sample Processing cluster_quantification Quantification cluster_pkpd Pharmacokinetic Analysis Administer Administer PEG-conjugate to animal model (e.g., mouse) Collect Collect blood and tissues at defined time points Administer->Collect ProcessBlood Process blood to obtain plasma Collect->ProcessBlood Homogenize Homogenize tissues Collect->Homogenize AnalyzePlasma Analyze plasma for intact conjugate and free payload (LC-MS/MS or ELISA) ProcessBlood->AnalyzePlasma AnalyzeTissues Quantify conjugate accumulation in tissues (e.g., ICP-MS for metal-tagged conjugates or radioactivity) Homogenize->AnalyzeTissues PK Determine pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) AnalyzePlasma->PK Biodistribution Assess biodistribution profile AnalyzeTissues->Biodistribution

Workflow for in-vivo stability and biodistribution studies.

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and comparable stability data.

In-Vitro Plasma Stability Assay

Objective: To determine the stability of a PEG linker in plasma by measuring the degradation of the PEG-conjugate and the release of the payload over time.

Materials:

  • PEG-conjugated molecule of interest

  • Human or mouse plasma (heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile or methanol for protein precipitation

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the PEG-conjugate in a suitable solvent (e.g., DMSO or PBS).

  • Spike the stock solution into pre-warmed plasma (37°C) to achieve the desired final concentration (e.g., 1-10 µM).

  • Immediately after adding the conjugate, take the "time zero" aliquot and quench the reaction by adding 3-4 volumes of cold acetonitrile or methanol containing an internal standard. This will precipitate the plasma proteins.

  • Incubate the remaining plasma-conjugate mixture at 37°C.

  • Collect aliquots at subsequent time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, 48 hours) and quench them in the same manner as the time-zero sample[8].

  • Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant for LC-MS/MS analysis.

  • Analyze the samples to quantify the concentration of the intact PEG-conjugate and the released payload.

  • Plot the percentage of the remaining intact conjugate against time and calculate the in-vitro half-life (t½) of the linker[8].

In-Vivo Stability and Biodistribution Study

Objective: To evaluate the pharmacokinetic profile and biodistribution of a PEG-conjugated molecule in an animal model.

Materials:

  • PEG-conjugated molecule

  • Animal model (e.g., mice or rats)

  • Dosing vehicle (e.g., sterile saline or PBS)

  • Anesthesia

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Surgical tools for tissue harvesting

  • Homogenizer

  • Analytical instrumentation (e.g., LC-MS/MS, ELISA reader, gamma counter for radiolabeled conjugates)

Procedure:

  • Administer a single dose of the PEG-conjugate to the animal model via the desired route (e.g., intravenous injection)[9].

  • At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72 hours), collect blood samples via a suitable method (e.g., tail vein or retro-orbital bleeding) into anticoagulant-containing tubes[9].

  • Process the blood by centrifugation to obtain plasma.

  • At the final time point, euthanize the animals and harvest major organs and tissues of interest (e.g., tumor, liver, spleen, kidneys, heart, lungs)[9][10].

  • Rinse the tissues with saline, blot dry, and weigh them.

  • Homogenize the tissues in a suitable buffer.

  • Analyze the plasma samples to determine the concentration of the intact conjugate, total antibody (if applicable), and free payload over time using validated analytical methods like LC-MS/MS or ELISA[11].

  • Analyze the tissue homogenates to quantify the amount of the conjugate that has accumulated in each organ[10].

  • Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including circulation half-life, clearance, and volume of distribution.

  • Use the tissue concentration data to determine the biodistribution profile of the PEG-conjugate.

Conclusion

The selection of a PEG linker with the appropriate stability is a cornerstone of rational drug design for bioconjugates. While non-cleavable linkers like ethers and amides provide high stability for long-circulating therapeutics, cleavable linkers such as hydrazones, disulfides, and peptides offer the advantage of controlled payload release in specific physiological environments. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of PEG linker stability, enabling researchers to make informed decisions and optimize the performance of their therapeutic candidates. A thorough understanding of the interplay between linker chemistry and the complex in-vitro and in-vivo environments is paramount to advancing the next generation of targeted therapies.

References

Choosing the Right Linker Length: A Comparative Guide to Amino-PEG2 vs. Longer PEGs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and drug development, the choice of a linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of a therapeutic molecule. Among the most versatile and widely used linkers are polyethylene glycol (PEG) chains. This guide provides an objective comparison between short-chain Amino-PEG2 linkers and their longer-chain counterparts, offering researchers, scientists, and drug development professionals a data-driven basis for selecting the optimal linker length for their specific application.

The length of a PEG linker is not merely a spacer but an active contributor to the overall performance of a bioconjugate, influencing everything from solubility to in vivo efficacy. Shorter PEG chains, such as Amino-PEG2, are often employed for more compact labeling, while longer chains are preferred for enhancing solubility and reducing immunogenicity in therapeutic applications.[1] This guide will delve into the nuanced differences in performance, supported by experimental data and detailed protocols.

Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance

The efficacy of Antibody-Drug Conjugates (ADCs) is significantly influenced by the linker connecting the antibody to the cytotoxic payload. The length of the PEG chain within this linker can modulate the ADC's physicochemical and pharmacological properties.

Longer PEG linkers generally lead to a longer plasma half-life and, in some cases, improved in vivo efficacy.[2] However, this can be accompanied by a decrease in in vitro cytotoxicity.[2] This trade-off underscores the importance of optimizing PEG linker length for each specific ADC. The inclusion of a hydrophilic PEG linker can also mitigate the aggregation propensity of the ADC, particularly at higher drug-to-antibody ratios (DARs).[2]

Studies have shown that increasing PEG chain length in an ADC's linker can lead to increased plasma and tumor exposures, and lower plasma clearances.[3] For instance, ADCs with 8, 12, and 24 PEG units have demonstrated significantly higher tumor to plasma exposure ratios than those with 2 and 4 PEG units.[3] This suggests that while shorter linkers like Amino-PEG2 can be effective, longer PEGs may offer superior tumor targeting and efficacy in certain contexts.[3]

Comparative Data on ADC Performance with Varying PEG Linker Lengths
Linker LengthIn Vitro Cytotoxicity (IC50)Plasma Half-LifeIn Vivo Efficacy (Tumor Growth Inhibition)Reference
Non-PEGylatedHighestShortest11% reduction in tumor weight[3]
PEG2HighIncreased35-45% reduction in tumor weight[3]
PEG4HighModerately Increased35-45% reduction in tumor weight[3]
PEG8ModerateSignificantly Increased75-85% reduction in tumor weight[3]
PEG12ModerateSignificantly Increased75-85% reduction in tumor weight[3]
PEG24LowestLongest75-85% reduction in tumor weight[3]

The Role of Linker Length in PROTAC Efficacy

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and degradation. The linker connecting the target-binding and E3 ligase-binding moieties is a critical component, and its length significantly impacts the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[4]

An optimal linker length is essential for inducing the correct proximity and orientation between the target protein and the E3 ligase.[4] A linker that is too short may cause steric hindrance, preventing ternary complex formation, while a linker that is too long may not effectively bring the two proteins together for ubiquitination.[5] Consequently, the degradation efficiency of a PROTAC is highly sensitive to linker length.

While both short and long PEG linkers are utilized in PROTAC design, the optimal length is highly dependent on the specific target protein and the E3 ligase being recruited.[4] For some targets, a short 8-atom long PEG linker has been found to be optimal, whereas for others, linkers longer than 12 atoms are required for robust degradation.[5]

Comparative Data on PROTAC Degradation Efficiency with Varying PEG Linker Lengths
Target ProteinE3 LigaseLinker Length (PEG units)Degradation Efficiency (DC50)Reference
ERαCRBN12 atomsLess Potent[5]
ERαCRBN16 atomsMore Potent[5]
CRBN (homo-PROTAC)CRBN8 atomsOptimal Degradation[5]
TBK1VHL< 12 atomsNo Apparent Activity[5]
TBK1VHL> 12 atomsRobust Degradation[5]

Experimental Protocols

To aid researchers in their evaluation of different PEG linker lengths, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay

This protocol is used to determine the concentration of an ADC that inhibits 50% of cell growth (IC50).

  • Cell Seeding : Plate target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • ADC Treatment : Prepare serial dilutions of the ADCs with different PEG linker lengths in the cell culture medium. Remove the existing medium from the wells and add the ADC dilutions. Include a vehicle-treated control.

  • Incubation : Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Assessment : Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence or absorbance according to the manufacturer's instructions.

  • Data Analysis : Plot the cell viability as a percentage of the vehicle-treated control against the logarithm of the ADC concentration. The IC50 value is determined from the resulting dose-response curve.

Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the degradation of a target protein following treatment with a PROTAC.

  • Cell Treatment : Seed cells in a 6-well plate and treat with varying concentrations of the PROTACs with different PEG linker lengths for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting : Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting : Block the membrane and then incubate with a primary antibody against the target protein, followed by a secondary antibody conjugated to horseradish peroxidase (HRP). Also, probe for a loading control (e.g., GAPDH or β-actin).

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

  • Densitometry Analysis : Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.[4]

Visualizing the Concepts

To further elucidate the principles discussed, the following diagrams illustrate key processes and relationships.

ADC_Action_Pathway cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell_interior Intracellular Space ADC Antibody-Drug Conjugate Receptor Target Receptor ADC->Receptor Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Payload Release Apoptosis Cell Death Payload->Apoptosis Induction

ADC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation PROTAC PROTAC Target Target Protein PROTAC->Target Binds E3Ligase E3 Ligase PROTAC->E3Ligase Binds Ternary Target-PROTAC-E3 Ligase Ternary Complex Proteasome Proteasome Target->Proteasome Recognition Ub Ubiquitin Ternary->Ub Ubiquitination Ub->Target Tags Target Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC Mechanism of Action

Linker_Length_Decision_Tree Start Start: Linker Selection Solubility Is improved solubility a primary concern? Start->Solubility PK Is extending plasma half-life critical? Solubility->PK Yes Steric Is steric hindrance a major issue? Solubility->Steric No PK->Steric No LongPEG Consider longer PEG linkers (e.g., PEG8, PEG12, PEG24) PK->LongPEG Yes ShortPEG Consider Amino-PEG2 or other short PEGs Steric->ShortPEG Yes Steric->LongPEG No

Linker Length Selection Logic

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Amino-PEG2-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Amino-PEG2-C2-acid, a common reagent in medical research and nanotechnology. Adherence to these guidelines will help you mitigate risks and ensure the safety of your team and the environment.

This compound, while not combustible, is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2] Proper handling and disposal are therefore critical.

Hazard Identification and Safety Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. The following table summarizes the key hazard information.

Hazard ClassificationGHS Hazard Statement
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1][2]
Serious Eye Damage/Irritation (Category 2/2A)H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritation[1][2]
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[2]

Personal Protective Equipment (PPE): When handling this compound, always wear appropriate personal protective equipment to minimize exposure.

  • Eye Protection: Safety glasses with side-shields or goggles.[3]

  • Hand Protection: Chemical-resistant gloves.[1][2]

  • Skin and Body Protection: Protective clothing to prevent skin contact.[1][2]

  • Respiratory Protection: In case of insufficient ventilation or dust formation, use a dust respirator.[1]

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be handled as hazardous waste. Follow these steps to ensure safe and compliant disposal:

  • Waste Collection:

    • Collect waste this compound in a designated, clean, dry, and sealable container.[1] The container should be clearly labeled as "Hazardous Waste" and specify the contents.

    • For empty containers, the first rinse with a solvent (e.g., water) must be collected and treated as hazardous waste.[4] Subsequent rinses of containers holding non-highly toxic substances may be discarded down the drain with copious amounts of water, provided the pH is neutral (between 7-9) and there is no contamination with solvents or metals.[4] However, given the hazardous nature of this chemical, collecting all rinsates as hazardous waste is the most prudent approach.

  • Spill Management:

    • In the event of a spill, immediately evacuate the area and alert personnel.[1]

    • For dry spills, use dry clean-up procedures to avoid generating dust.[1] Sweep or vacuum the material and place it into a labeled, sealable container for disposal.[1]

    • For wet spills, absorb the material with an inert substance and place it in a suitable container for disposal.[1]

    • After the bulk of the spill has been collected, wash the area with large amounts of water.[1] Prevent the runoff from entering drains or waterways.[1] If contamination of drains occurs, notify emergency services.[1]

  • Final Disposal:

    • Dispose of the hazardous waste container containing this compound through an authorized hazardous or special waste collection point.[1] This must be done in accordance with all local, state, and federal regulations.[3][5] Do not dispose of this chemical in the regular trash or pour it down the sink.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_start cluster_waste_type cluster_actions cluster_procedures cluster_disposal start Start: Have this compound Waste? waste_type Identify Waste Type start->waste_type solid_waste Solid/Powder Waste waste_type->solid_waste Solid liquid_waste Contaminated Solution/Rinsate waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in a labeled, sealed hazardous waste container. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed hazardous waste container. liquid_waste->collect_liquid rinse_container Triple rinse container. Collect rinsate as hazardous waste. empty_container->rinse_container dispose Dispose through an authorized hazardous waste facility. collect_solid->dispose collect_liquid->dispose rinse_container->dispose

Caption: Workflow for the safe disposal of this compound.

By following these detailed procedures, you can ensure the safe handling and disposal of this compound, fostering a secure and compliant research environment. Always refer to your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.

References

Personal protective equipment for handling Amino-PEG2-C2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of Amino-PEG2-C2-acid (CAS No. 791028-27-8).

This compound is a chemical used in laboratory settings for research and manufacturing purposes.[1] It is classified as harmful if swallowed, causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to the following safety protocols is critical.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, the following personal protective equipment and safety measures are required to minimize exposure and ensure a safe working environment.

Protective EquipmentSpecificationRationale
Eye Protection Safety glasses with side-shields conforming to EN166 or safety goggles.Protects against splashes and dust that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact which can cause irritation.[1][2] Gloves should be inspected for degradation before use.[2]
Skin and Body Protection Protective clothing, such as a lab coat or overalls, and a PVC apron if necessary.Minimizes the risk of skin contact and contamination of personal clothing.[2]
Respiratory Protection Use in a well-ventilated area. A NIOSH (US) or CEN (EU) approved respirator (e.g., N95 or P1 type dust mask) may be necessary if dust is generated and engineering controls are insufficient.Prevents inhalation of dust which may cause respiratory tract irritation.[2]
Hygiene Measures Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Contaminated clothing should be removed and washed before reuse.Prevents accidental ingestion and contamination.[1][2]

Operational and Disposal Plan

A systematic approach to handling, from receipt of the chemical to its ultimate disposal, is essential for safety and regulatory compliance.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a tightly closed container in a dry, well-ventilated place.[3] Recommended storage temperature is 4°C.[4] For long-term storage, -20°C for up to one month or -80°C for up to six months is advised for stock solutions.[5]

Handling and Use:

  • Ensure a well-ventilated work area, such as a chemical fume hood.[2]

  • Don all required personal protective equipment as detailed in the table above.

  • Avoid the formation of dust and aerosols.[3]

  • If weighing the solid, do so carefully to minimize dust generation.

  • After handling, wash hands and any exposed skin thoroughly.[1]

Spill Management:

  • Minor Spills: In case of a small spill, clean up immediately.[2] Avoid generating dust.[2] Use dry clean-up procedures; sweep or vacuum the material and place it in a clean, dry, sealable, and labeled container for disposal.[2]

  • Major Spills: For larger spills, alert personnel in the area and, if necessary, emergency services.[2] Prevent the spillage from entering drains or water courses.[2]

Disposal:

  • Dispose of waste material in accordance with federal, state, and local environmental control regulations.[3]

  • Place waste in a properly labeled, sealed container.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G Workflow for Handling this compound reception Receiving storage Storage reception->storage Inspect & Log preparation Preparation for Use storage->preparation Retrieve from Storage handling Handling & Experimentation preparation->handling Don PPE & Weigh decontamination Decontamination handling->decontamination Post-Experiment disposal Waste Disposal handling->disposal Dispose of Contaminated Materials decontamination->disposal Collect Waste

Caption: Standard operating procedure for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amino-PEG2-C2-acid
Reactant of Route 2
Reactant of Route 2
Amino-PEG2-C2-acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.